4-Chloro-2,5-dimethoxybenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,5-dimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWPOBVDQKRCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352652 | |
| Record name | 4-chloro-2,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58543-89-8 | |
| Record name | 4-chloro-2,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 4-Chloro-2,5-dimethoxybenzonitrile
In the landscape of modern synthetic chemistry, the strategic value of a molecule is often defined by its versatility and potential as a precursor to complex, high-value compounds. 4-Chloro-2,5-dimethoxybenzonitrile, identified by the CAS Number 58543-89-8 , stands out as such a scaffold.[1][2][3] This seemingly simple aromatic nitrile is a sophisticated building block, incorporating a unique combination of functional groups: a reactive nitrile, electron-donating methoxy groups, and a strategically placed chlorine atom. This arrangement provides multiple handles for chemical modification, making it a valuable intermediate in the synthesis of pharmaceutical agents, agrochemicals, and materials for dye production.[3][4]
This guide offers a comprehensive technical overview of 4-Chloro-2,5-dimethoxybenzonitrile, designed for researchers and development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic strategies, the logic of analytical validation, and the compound's potential in pioneering new chemical frontiers.
Physicochemical & Structural Characteristics
A thorough understanding of a compound's physical properties is the foundation for its effective use in the laboratory, from designing reaction conditions to ensuring safe handling.
| Property | Value | Source |
| CAS Number | 58543-89-8 | [1] |
| Molecular Formula | C₉H₈ClNO₂ | [5] |
| Molecular Weight | 197.62 g/mol | [5] |
| Boiling Point | 312.4°C at 760 mmHg | [5] |
| Density | 1.26 g/cm³ | [5] |
| Appearance | Typically a solid (powder/crystals) | N/A |
| Solubility | Soluble in common organic solvents like DMF, Chloroform | N/A |
Strategic Synthesis: A Proposed Protocol via Sandmeyer Reaction
While various synthetic routes can be envisioned, the Sandmeyer reaction represents a robust and highly reliable method for introducing a nitrile group onto an aromatic ring, starting from the corresponding aniline. This pathway is favored for its high yield and the commercial availability of the precursor, 4-chloro-2,5-dimethoxyaniline.
The causality for this multi-step approach is rooted in controlling the reactivity of the aromatic ring. Direct cyanation is often difficult, whereas the transformation of a stable amine into a highly reactive diazonium salt provides a reliable intermediate for nucleophilic substitution with a cyanide source.
Experimental Protocol
Step 1: Diazotization of 4-chloro-2,5-dimethoxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-2,5-dimethoxyaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the stirred suspension to 0-5°C using an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt, preventing its premature decomposition.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5°C. The slow addition rate is crucial to manage the exothermic reaction and prevent the release of hazardous nitrogen oxides.
-
Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) in water.
-
Heat this solution to 60-70°C. The copper(I) cyanide acts as a catalyst to facilitate the substitution of the diazonium group with the cyanide nucleophile.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous nitrogen gas evolution will occur. The rate of addition must be controlled to manage the effervescence.
-
After the addition is complete, continue to heat and stir the reaction mixture at 70°C for 1 hour to drive the reaction to completion.
-
Cool the reaction mixture to room temperature. The product will typically precipitate as a solid.
-
Filter the crude product, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-Chloro-2,5-dimethoxybenzonitrile.[6]
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy groups. Two singlets in the aromatic region (typically δ 6.8-7.5 ppm) would represent the two non-equivalent protons on the benzene ring. Two sharp singlets in the aliphatic region (typically δ 3.8-4.0 ppm), each integrating to 3 protons, would confirm the two distinct methoxy groups.
-
¹³C NMR: The carbon NMR would display nine unique signals: one for the nitrile carbon (δ 115-120 ppm), six for the aromatic carbons (including those bonded to chlorine and methoxy groups, δ 110-160 ppm), and two for the methoxy carbons (δ 55-60 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. [7]A strong, sharp absorption band in the range of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. Additional characteristic peaks would include C-O stretching for the methoxy ethers (around 1200-1250 cm⁻¹) and C-H stretching for the aromatic ring (above 3000 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is the signature of a molecule containing one chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. [8]Using a suitable reversed-phase column and a mobile phase gradient (e.g., acetonitrile/water), a single major peak with an area percentage greater than 98% would confirm the high purity of the sample.
Applications in Research and Drug Development
The utility of 4-Chloro-2,5-dimethoxybenzonitrile stems from the ortho- and para-directing effects of the methoxy groups and the various transformation possibilities of the nitrile and chloro substituents.
-
Pharmaceutical Intermediates: The scaffold is closely related to the structure of 4-Chloro-2,5-dimethoxyamphetamine (DOC), a known psychoactive substance. [6][9]This makes the nitrile an important precursor for synthesizing DOC analogs and related compounds for neurological research, particularly in the development of receptor probes and potential therapeutics. The nitrile group can be reduced to a primary amine, a key functional group in many active pharmaceutical ingredients (APIs).
-
Agrochemical Synthesis: The substituted benzonitrile structure is a common feature in herbicides and pesticides. [4]The specific electronic properties conferred by the chloro and dimethoxy groups can be exploited to design new crop protection agents with enhanced efficacy and targeted modes of action.
-
Materials Science: As a building block for dyes and pigments, the chromophoric system can be extended through reactions at the nitrile or by substitution of the chlorine atom, allowing for the fine-tuning of optical properties for advanced materials. [4]The role of chloro and methoxy groups can be significant in modulating intermolecular interactions, which is crucial in drug design. [10]
Safety and Handling
While a specific safety data sheet (SDS) for 4-Chloro-2,5-dimethoxybenzonitrile should always be consulted, data from structurally similar compounds provide a strong basis for safe handling protocols. [11][12][13]
-
Hazards: The compound is expected to be harmful if swallowed, in contact with skin, or inhaled. [12]It is likely to cause skin and serious eye irritation, as well as potential respiratory irritation. [14]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate protective equipment, including chemical safety goggles compliant with EN166 standards, nitrile gloves, and a lab coat. [11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11][13]Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2,5-dimethoxybenzonitrile is more than a mere catalog chemical; it is a key enabler for innovation in medicinal chemistry, agrochemical science, and material design. Its synthesis is achievable through robust, well-established organic reactions, and its identity can be unequivocally confirmed with standard analytical techniques. By understanding its properties, synthesis, and potential applications, researchers are well-equipped to leverage this versatile intermediate to construct the complex molecules that will drive future scientific advancements.
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Erowid. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. [Link]
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Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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An In-depth Technical Guide to 4-Chloro-2,5-dimethoxybenzonitrile: Molecular Structure, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,5-dimethoxybenzonitrile is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of chloro, methoxy, and nitrile functional groups on a benzene ring imparts specific reactivity and makes it a valuable precursor for the synthesis of more complex molecules, particularly those with pharmaceutical applications. This guide provides a comprehensive technical overview of its molecular structure, detailed spectroscopic characterization, physicochemical properties, common synthetic methodologies, and known applications. By elucidating the causal relationships between its structure and its chemical behavior, this document serves as a crucial resource for professionals engaged in drug discovery and development.
Chemical Identity and Molecular Structure
4-Chloro-2,5-dimethoxybenzonitrile is systematically named according to IUPAC nomenclature based on its benzonitrile core structure. The molecule features a nitrile (-C≡N) group, a chlorine atom, and two methoxy (-OCH₃) groups attached to the benzene ring.
-
Molecular Formula: C₉H₈ClNO₂[1]
-
Molecular Weight: 197.62 g/mol [1]
-
CAS Number: 58543-89-8[1]
-
Synonyms: 2,5-Dimethoxy-4-chlorobenzonitrile
The structural arrangement of the substituents is critical to the molecule's reactivity. The electron-withdrawing nature of the nitrile and chlorine groups, contrasted with the electron-donating effect of the methoxy groups, creates a distinct electronic profile that influences its role in chemical reactions.
Caption: 2D molecular structure of 4-Chloro-2,5-dimethoxybenzonitrile.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties is essential for handling, characterization, and application of the compound.
Physicochemical Properties
The properties of 4-Chloro-2,5-dimethoxybenzonitrile are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | N/A (General Observation) |
| Melting Point | 144-145 °C | [2] |
| Boiling Point | 345.8 °C at 760 mmHg (Predicted) | [2] |
| Molecular Formula | C₉H₈ClNO₂ | [1] |
| Molecular Weight | 197.62 g/mol | [1] |
| Solubility | Soluble in organic solvents like DMF, DMSO, Ethanol | [3] |
| Density | 1.349 g/cm³ (Predicted) | [2] |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are outlined below.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a typical ¹H NMR spectrum (in CDCl₃), the two aromatic protons would appear as distinct singlets due to their unique electronic environments. The two methoxy groups would also present as sharp singlets, typically integrating to three protons each.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. The carbon of the nitrile group (C≡N) is characteristically found downfield (around 115-120 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their specific shifts influenced by the attached substituents (Cl, OCH₃). The methoxy carbons will be observed upfield, typically around 55-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. The most prominent and diagnostic peak for this molecule is the sharp, strong absorption band for the nitrile (C≡N) stretch, which typically appears in the range of 2220-2260 cm⁻¹. Other key absorptions include C-O stretches from the methoxy groups (around 1200-1250 cm⁻¹ and 1020-1050 cm⁻¹) and C-Cl stretching vibrations (around 700-800 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 197. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, which will have an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Synthesis and Reactivity
4-Chloro-2,5-dimethoxybenzonitrile is typically synthesized from precursors that already contain the dimethoxybenzene framework. A common strategy involves the chlorination and subsequent nitrilation of 1,4-dimethoxybenzene.
Representative Synthetic Workflow
A plausible synthetic route involves the nitration of 2,5-dimethoxychlorobenzene. This precursor can be synthesized from 1,4-dimethoxybenzene. The nitrile group can then be introduced via a Sandmeyer-type reaction or other cyanation methods. For instance, a related compound, 4-chloro-2-nitrobenzonitrile, is synthesized by reacting 2,5-dichloronitrobenzene with copper(I) cyanide.[4][5]
Caption: Generalized synthetic workflow for 4-Chloro-2,5-dimethoxybenzonitrile.
Reactivity and Derivatization
The nitrile group is a versatile functional handle for further chemical transformations.[6] It can be:
-
Hydrolyzed to a carboxylic acid or an amide.
-
Reduced to a primary amine (benzylamine derivative).
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
These reactions open pathways to a wide array of derivatives, making 4-Chloro-2,5-dimethoxybenzonitrile a valuable building block in multi-step syntheses.
Applications in Drug Discovery and Development
The true value of 4-Chloro-2,5-dimethoxybenzonitrile lies in its role as a key intermediate for the synthesis of pharmacologically active molecules. The substituted benzene core is a common scaffold in many drugs.
Precursor to Psychoactive Compounds
Derivatives of 2,5-dimethoxy-substituted phenylalkylamines are known for their psychoactive properties, often acting as agonists or partial agonists at serotonin receptors. For example, the amphetamine analogue 4-chloro-2,5-dimethoxyamphetamine (DOC) is a known designer drug.[3][7][8] The synthesis of such compounds often starts from precursors structurally related to 4-Chloro-2,5-dimethoxybenzonitrile, where the nitrile group is a precursor to the amine-containing side chain.[9]
Scaffold in Medicinal Chemistry
The presence of chloro and methoxy groups on aromatic rings is a common feature in many approved drugs.[10][11] These groups can influence the molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) by modulating its lipophilicity, metabolic stability, and ability to form key interactions with biological targets.[11] While direct applications of 4-Chloro-2,5-dimethoxybenzonitrile itself are not documented as a therapeutic agent, its structural motifs are prevalent in medicinal chemistry, making it an important intermediate for creating libraries of compounds for screening.[6][12]
Analytical and Experimental Protocols
Accurate analysis is paramount for ensuring the purity and identity of 4-Chloro-2,5-dimethoxybenzonitrile in a research or manufacturing setting.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a sample.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 225 nm and 295 nm.[3]
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-Chloro-2,5-dimethoxybenzonitrile.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Analysis:
-
Inject 5-10 µL of the sample solution.
-
Record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential.
-
Hazard Identification: This compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled.[13][14] It can cause skin and serious eye irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15] Work in a well-ventilated area or a chemical fume hood.[13][15]
-
Handling: Avoid creating dust.[14] Do not eat, drink, or smoke when using this product.[14] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][14]
Conclusion
4-Chloro-2,5-dimethoxybenzonitrile is a strategically important chemical intermediate whose value is derived from the specific arrangement and reactivity of its functional groups. Its structural features are pertinent to the development of neurologically active compounds and serve as a versatile scaffold for broader medicinal chemistry exploration. This guide has provided a detailed examination of its molecular structure, properties, synthesis, and applications, offering a foundational resource for scientists aiming to leverage this compound in their research and development endeavors.
References
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-hydroxybenzonitrile. Retrieved from [Link]
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mzCloud. (2016, October 3). 4-Chloro-2,5-DMA. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2,5-dimethoxybenzaldehyde. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). Understanding Nitrile Compounds: Applications of 4-Chloro-2-methylbenzonitrile. Retrieved from [Link]
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Ewald, A. H., et al. (2008). Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 390(7), 1837-42. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]
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Erowid. (n.d.). Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
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ChemAnalyst. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum. Retrieved from [Link]
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G., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130444. Retrieved from [Link]
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ResearchGate. (2008). Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry. Retrieved from [Link]
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European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. Retrieved from [Link]
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IJCRT.org. (n.d.). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. Retrieved from [Link]
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Chen, J., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3'S,4'S)-(-)-cis-khellactones. Drug Design, Development and Therapy, 11, 1859-1871. Retrieved from [Link]
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Ishihara, Y. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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PubMed. (n.d.). Determination of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyldaunorubicin and its 13-hydroxy metabolite by direct injection of human plasma into a column-switching liquid chromatography system with mass spectrometric detection. Retrieved from [Link]
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4-Chloro-2,5-dimethoxybenzonitrile synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile
Executive Summary
4-Chloro-2,5-dimethoxybenzonitrile is a valuable substituted benzonitrile that serves as a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern makes it an important intermediate for introducing the 4-chloro-2,5-dimethoxyphenyl moiety in more complex structures. This guide provides a comprehensive technical overview of a robust and well-documented synthetic pathway for this compound, designed for researchers, chemists, and professionals in drug development. The core strategy revolves around a multi-step sequence commencing from 2,5-dimethoxychlorobenzene, proceeding through nitration and reduction to form a key aniline intermediate, which is then converted to the target nitrile via the classic Sandmeyer reaction. This document elucidates the causal mechanisms behind each transformation, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.
Part 1: Retrosynthetic Analysis and Strategic Pathway Selection
The synthesis of a polysubstituted aromatic ring like 4-chloro-2,5-dimethoxybenzonitrile requires careful strategic planning regarding the order of substituent introduction. A retrosynthetic analysis reveals several potential disconnections. However, the most reliable and field-proven approach leverages the transformation of a stable and readily accessible amino group into the desired nitrile functionality.
This logic points to the Sandmeyer reaction as the pivotal step, a cornerstone of aromatic chemistry for converting an aryl amine into a wide array of functional groups via a diazonium salt intermediate.[1][2][3] The immediate precursor is therefore identified as 4-chloro-2,5-dimethoxyaniline. This key intermediate can, in turn, be synthesized from commercially available 2,5-dimethoxychlorobenzene through a reliable two-step nitration and reduction sequence.
This forward-thinking strategy is selected for its numerous advantages:
-
High Regioselectivity: The directing effects of the substituents in the nitration step are well-understood and predictable.
-
Robustness: Each step in the sequence (nitration, reduction, diazotization, cyanation) involves classic, high-yielding, and well-characterized organic transformations.
-
Scalability: The chosen reactions are amenable to scale-up from laboratory to pilot-plant quantities with established safety protocols.
The overall synthetic pathway is illustrated below.
Caption: Selected multi-step synthesis route for 4-Chloro-2,5-dimethoxybenzonitrile.
Part 2: Synthesis of the Key Intermediate: 4-Chloro-2,5-dimethoxyaniline
The successful execution of the Sandmeyer reaction is contingent upon the high-purity preparation of its aniline precursor. This section details the validated two-step process to obtain 4-chloro-2,5-dimethoxyaniline.
Step 2.1: Nitration of 2,5-Dimethoxychlorobenzene
The initial step involves an electrophilic aromatic substitution to introduce a nitro group onto the 2,5-dimethoxychlorobenzene ring. The methoxy groups are strong activating, ortho-, para-directing groups, while the chlorine is a deactivating, ortho-, para-directing group. The combined directing effects overwhelmingly favor substitution at the C4 position, which is para to one methoxy group and ortho to the other, leading to the desired 4-nitro isomer with high selectivity.
Causality of Experimental Choices:
-
Reaction Medium: The use of a microreactor, as described in patent literature, allows for precise control over reaction temperature and residence time, which is crucial for managing the exothermic nitration reaction and minimizing side-product formation.[4]
-
Reagents: Concentrated nitric acid serves as the source of the nitronium ion (NO₂⁺) electrophile.
| Parameter | Value / Reagent | Rationale | Source |
| Starting Material | 2,5-Dimethoxychlorobenzene | Commercially available and appropriately substituted precursor. | [4] |
| Nitrating Agent | Nitric Acid (65-80%) | Standard reagent for electrophilic nitration. | [4] |
| Molar Ratio (HNO₃:Substrate) | 1.1-1.2 : 1 | A slight excess of nitric acid ensures complete conversion of the starting material. | [4] |
| Temperature | 50-85 °C | Provides sufficient activation energy while maintaining reaction control. | [4] |
| Solvent | Chloralkane (e.g., Dichloromethane) | Inert solvent to facilitate mixing and heat transfer. | [4] |
Experimental Protocol: Nitration of 2,5-Dimethoxychlorobenzene
-
Prepare a solution of 2,5-dimethoxychlorobenzene (1.0 eq) in a suitable solvent such as dichloromethane.
-
Separately, prepare a solution of nitric acid (1.1-1.2 eq).
-
Using a microreactor system, pump the two solutions at controlled flow rates to achieve the desired residence time (e.g., 30-120 seconds).[4]
-
Maintain the reaction temperature within the 50-85 °C range.[4]
-
The output from the reactor is collected in a receiving flask containing water or a dilute base to quench the reaction.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-2,5-dimethoxynitrobenzene.
-
Purify the crude product by recrystallization if necessary.
Step 2.2: Reduction of 4-Chloro-2,5-dimethoxynitrobenzene
The conversion of the nitro group to an amine is a critical reduction step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and atom economy.
Causality of Experimental Choices:
-
Catalyst: A platinum-on-carbon (Pt/C) catalyst is highly effective for nitro group reduction.[5] The use of a "sulfited" or modified catalyst helps to prevent the undesirable side reaction of dehalogenation (hydrodechlorination), which is a common issue when reducing chlorinated nitroaromatics.
-
Solvent: Aromatic solvents like xylene or toluene are used as they are inert under the reaction conditions and allow for the required reaction temperatures.[5][6]
-
Pressure & Temperature: Elevated hydrogen pressure and temperature (80-110 °C) are necessary to achieve a practical reaction rate.[5][7]
-
Additives: The addition of a weak base (e.g., disodium hydrogenphosphate) and a tertiary amine can further suppress dehalogenation and improve catalyst lifetime and product purity.[5]
| Method | Catalyst / Reagent | Key Advantages | Key Disadvantages | Source |
| Catalytic Hydrogenation | H₂, Pt/C (modified) | High yield (>99%), clean reaction, atom efficient. | Requires pressure equipment, potential for dehalogenation. | [5][8] |
| Hydrazine Transfer | Hydrazine Hydrate, Ni catalyst | Avoids use of high-pressure hydrogen. | Hydrazine is toxic, potential for incomplete reaction. | [9] |
Experimental Protocol: Catalytic Reduction
-
To a high-pressure autoclave, add 4-chloro-2,5-dimethoxynitrobenzene (1.0 eq), xylene as the solvent, 5% Pt/C catalyst (sulfited, ~1-2% by weight of substrate), disodium hydrogenphosphate (~0.02 eq), and morpholine (~0.5% by weight).[5]
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to approximately 10-20 atmospheres.[6]
-
Heat the mixture to 80-110 °C with vigorous stirring.[5]
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, cool the autoclave, vent the hydrogen pressure, and purge with nitrogen.
-
Filter the hot reaction mixture to remove the catalyst.
-
The filtrate can be cooled to crystallize the product, 4-chloro-2,5-dimethoxyaniline, which is then collected by filtration and dried.
Part 3: The Core Transformation: Sandmeyer Cyanation
With the high-purity aniline in hand, the final transformation to the benzonitrile can be performed. This process occurs in two distinct stages conducted sequentially in the same pot: diazotization followed by copper-catalyzed cyanation.
Step 3.1: Diazotization of 4-Chloro-2,5-dimethoxyaniline
In this step, the primary aromatic amine is converted into an aryl diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.
Mechanism and Critical Parameters: The reaction proceeds by the nitrosation of the amine by the nitrosonium ion (NO⁺). The resulting N-nitrosoamine undergoes tautomerization and subsequent dehydration to form the highly reactive diazonium ion (-N₂⁺).
-
Temperature Control: This is the most critical parameter. The reaction must be maintained between 0-5 °C at all times.[10] Above this temperature, the aryl diazonium salt is unstable and will readily decompose, often violently, releasing nitrogen gas and leading to undesired phenolic byproducts and significantly reduced yields.
Experimental Protocol: Diazotization
-
Suspend 4-chloro-2,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water in a reaction vessel.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the internal temperature never exceeds 5 °C.[10]
-
After the addition is complete, stir the resulting cold diazonium salt solution for an additional 30 minutes to ensure complete formation. The solution should be kept cold for the next step.
Step 3.2: Copper-Catalyzed Cyanation
The cold diazonium salt solution is then reacted with a solution of copper(I) cyanide to replace the diazonium group with a nitrile group.
Mechanism and Rationale: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[1][3] The copper(I) salt acts as a catalyst, initiating the process via a single-electron transfer to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to transfer the cyanide ligand, forming the final benzonitrile product and regenerating the copper(I) catalyst.[1]
Caption: Simplified radical mechanism of the Sandmeyer cyanation reaction.
Experimental Protocol: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (approx. 1.2 eq) in an aqueous solution of sodium or potassium cyanide. Caution: Cyanide salts are highly toxic.
-
Cool this copper(I) cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution prepared in Step 3.1 to the stirred copper(I) cyanide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then gently heat to 50-60 °C for about one hour, or until the evolution of nitrogen gas ceases.[10]
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-chloro-2,5-dimethoxybenzonitrile can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 4: Comprehensive Experimental Workflow
The entire process from the key aniline intermediate to the final product can be visualized as a continuous workflow.
Caption: Step-by-step experimental workflow for the Sandmeyer reaction.
Conclusion
The synthesis of 4-chloro-2,5-dimethoxybenzonitrile is most effectively and reliably achieved through a well-established, multi-step pathway. The strategic sequence of nitration of 2,5-dimethoxychlorobenzene, followed by catalytic reduction to 4-chloro-2,5-dimethoxyaniline, provides a high-purity source of the crucial precursor for the final transformation. The subsequent Sandmeyer cyanation, while requiring careful control of reaction conditions, particularly temperature, is a robust method for installing the nitrile functionality. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers and development professionals can confidently produce this valuable chemical intermediate with high yield and purity.
References
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
- CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
-
chemeurope.com. Sandmeyer reaction. [Link]
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
- CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine.
- EP0347796B1 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
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- 6. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. EP0347796B1 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 8. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
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starting materials for 4-Chloro-2,5-dimethoxybenzonitrile
An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile: Starting Materials and Core Methodologies
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-chloro-2,5-dimethoxybenzonitrile, a key intermediate in the development of various fine chemicals and active pharmaceutical ingredients. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the primary starting materials and the critical transformations involved. We will delve into the mechanistic underpinnings of these reactions, present validated experimental protocols, and offer insights based on established chemical principles. The guide is structured to provide a logical progression from common, readily available precursors to the target molecule, ensuring scientific integrity and practical applicability.
Introduction: The Significance of 4-Chloro-2,5-dimethoxybenzonitrile
4-Chloro-2,5-dimethoxybenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis. Its trifunctional nature—a nitrile group, a chloro substituent, and two methoxy groups on a benzene ring—offers multiple reaction sites for constructing more complex molecular architectures. The strategic placement of these functional groups makes it a sought-after precursor in the synthesis of dyes, pigments, and, most notably, pharmaceutical compounds. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. The chlorine atom can be displaced via nucleophilic aromatic substitution, and the methoxy groups influence the reactivity of the aromatic ring. A robust and well-understood synthetic route to this intermediate is therefore of paramount importance for ensuring the efficiency and scalability of subsequent manufacturing processes.
Primary Synthetic Pathways from Common Starting Materials
The synthesis of 4-chloro-2,5-dimethoxybenzonitrile can be approached from several common starting materials. The most logical and frequently documented routes converge on the key intermediate, 4-chloro-2,5-dimethoxyaniline, which is then converted to the target benzonitrile. We will explore two primary pathways originating from fundamental chemical feedstocks: 1,4-dimethoxybenzene and hydroquinone.
Route 1: Synthesis from 1,4-Dimethoxybenzene
1,4-Dimethoxybenzene, also known as hydroquinone dimethyl ether, is a commercially available and relatively inexpensive starting material.[1] The synthesis from this precursor involves a four-step sequence: chlorination, nitration, reduction, and finally, conversion of the resulting aniline to the nitrile.
Caption: Synthetic pathway from 1,4-dimethoxybenzene.
The initial step is an electrophilic aromatic substitution to introduce a chlorine atom onto the electron-rich dimethoxybenzene ring. The two methoxy groups are ortho, para-directing and activating. Due to steric hindrance between the two methoxy groups, chlorination predominantly occurs at the 2-position to yield 2,5-dimethoxychlorobenzene.
The subsequent nitration is another electrophilic aromatic substitution. The directing effects of the substituents on 2,5-dimethoxychlorobenzene (ortho, para-directing methoxy groups and a deactivating but ortho, para-directing chloro group) favor the introduction of the nitro group at the 4-position, yielding 4-chloro-2,5-dimethoxynitrobenzene.[2]
The nitro group is then reduced to an amine to form 4-chloro-2,5-dimethoxyaniline.[3] This can be achieved through various methods, including catalytic hydrogenation with hydrogen gas over a platinum-on-carbon catalyst or by using reducing agents like hydrazine hydrate in the presence of a supported nickel catalyst.[4][5][6]
The final step involves the conversion of the primary aromatic amine to a nitrile. This is typically accomplished via the Sandmeyer reaction. The aniline is first diazotized with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. This salt is then treated with a copper(I) cyanide solution to introduce the nitrile group and yield the final product, 4-chloro-2,5-dimethoxybenzonitrile.
Route 2: Synthesis from Hydroquinone
An alternative and also fundamental route begins with hydroquinone. This pathway is similar to Route 1 but involves the initial formation of a chlorinated hydroquinone intermediate.
Caption: Synthetic pathway from hydroquinone.
This route converges with Route 1 at the intermediate 2,5-dimethoxychlorobenzene. A patented method describes the synthesis of 2,5-dimethoxychlorobenzene from hydroquinone via chlorination and subsequent methylation.[7] Another approach involves the synthesis from phenol through a one-pot oxidation-chlorination to 2-chlorohydroquinone, followed by methylation.[7] From 2,5-dimethoxychlorobenzene, the synthesis proceeds through nitration, reduction, and the Sandmeyer reaction as detailed in the previous section.
Experimental Protocols
The following protocols are illustrative and synthesized from the available literature. Appropriate safety precautions should be taken when performing these reactions.
Protocol 1: Synthesis of 4-Chloro-2,5-dimethoxynitrobenzene from 2,5-Dimethoxychlorobenzene[2]
-
Reaction Setup: In a suitable microreactor or a well-ventilated fume hood with a temperature-controlled reaction vessel, prepare a solution of 2,5-dimethoxychlorobenzene (1 equivalent) in a suitable solvent such as a chloroalkane.
-
Reagent Preparation: Prepare a solution of nitric acid (1.0-1.5 equivalents, 50-95% mass fraction).
-
Reaction Execution: The solutions of 2,5-dimethoxychlorobenzene and nitric acid are introduced into the reactor. The feeding temperature should be maintained at or below 50°C.
-
Reaction Conditions: The reaction temperature is maintained between 50-85°C.
-
Work-up and Isolation: After the appropriate residence time (typically 30-120 seconds in a microreactor), the reaction mixture is cooled, and the product is isolated by standard procedures such as quenching with water, extraction with an organic solvent, and removal of the solvent under reduced pressure.
Protocol 2: Synthesis of 4-Chloro-2,5-dimethoxyaniline from 4-Chloro-2,5-dimethoxynitrobenzene[4][5]
-
Reaction Setup: A high-pressure reactor is charged with 4-chloro-2,5-dimethoxynitrobenzene (1 equivalent), an aromatic solvent (e.g., toluene or xylene), and a modified platinum-on-carbon catalyst.
-
Addition of Additives: Add approximately 0.01 to 0.2 molar equivalents of a compound that provides a pH of 8-10 in an aqueous solution (e.g., sodium hydroxide) and 0.1 to 1.0% by weight of an aliphatic or cyclic amine.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to about 5 to 50 atmospheres.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80°C and 110°C with vigorous stirring.
-
Work-up and Isolation: After the reaction is complete (as monitored by TLC or GC), the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The filtrate is then concentrated, and the product, 4-chloro-2,5-dimethoxyaniline, is isolated by crystallization or distillation.
Data Summary
| Reaction Step | Starting Material | Key Reagents | Typical Conditions | Product | Reference |
| Nitration | 2,5-Dimethoxychlorobenzene | Nitric Acid | 50-85°C | 4-Chloro-2,5-dimethoxynitrobenzene | [2] |
| Reduction | 4-Chloro-2,5-dimethoxynitrobenzene | H₂, Pt/C catalyst, amine, base | 80-110°C, 5-50 atm | 4-Chloro-2,5-dimethoxyaniline | [4][5] |
| Reduction | 4-Chloro-2,5-dimethoxynitrobenzene | Hydrazine hydrate, Ni catalyst | 70-90°C | 4-Chloro-2,5-dimethoxyaniline | [6] |
Conclusion
The synthesis of 4-chloro-2,5-dimethoxybenzonitrile is a multi-step process that can be efficiently achieved from common starting materials like 1,4-dimethoxybenzene or hydroquinone. The key to a successful synthesis lies in the strategic sequence of electrophilic aromatic substitutions, reduction of a nitro group, and a final Sandmeyer reaction. The methodologies presented in this guide are based on established and patented procedures, providing a solid foundation for laboratory-scale synthesis and process development. For large-scale production, optimization of reaction conditions, particularly for the catalytic reduction and the Sandmeyer reaction, would be crucial to ensure high yields, purity, and operational safety.
References
- Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Preparation process of 4-chloro-2,5-dimethoxy-aniline.
- 1,4-Dimethoxybenzene. Wikipedia.
- Preparation method of 4-chloro-2, 5-dimethoxyaniline.
- A kind of preparation method of 2,5-dimethoxychlorobenzene.
- 4-Chloro-2,5-dimethoxyaniline. PubChem.
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- 2. CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor - Google Patents [patents.google.com]
- 3. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 6. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 7. CN112028748A - A kind of preparation method of 2,5-dimethoxychlorobenzene - Google Patents [patents.google.com]
4-Chloro-2,5-dimethoxybenzonitrile IUPAC name
An In-depth Technical Guide to 4-Chloro-2,5-dimethoxybenzonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-2,5-dimethoxybenzonitrile, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, reactivity, and applications, grounded in established scientific principles and safety protocols.
Core Identity and Physicochemical Properties
4-Chloro-2,5-dimethoxybenzonitrile, identified by CAS Number 58543-89-8 , is a polysubstituted aromatic nitrile.[1] The IUPAC name for this compound is indeed 4-Chloro-2,5-dimethoxybenzonitrile. Its structure features a benzene ring substituted with a chloro group, two methoxy groups, and a nitrile functional group. This specific arrangement of electron-donating methoxy groups and electron-withdrawing chloro and nitrile groups imparts a unique electronic character, making it a valuable and versatile building block in organic synthesis.[2]
The strategic placement of these functional groups allows for selective chemical transformations, a crucial attribute for constructing complex molecular architectures required in the pharmaceutical and agrochemical industries.[2][3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 4-Chloro-2,5-dimethoxybenzonitrile | N/A |
| CAS Number | 58543-89-8 | [1] |
| Molecular Formula | C₉H₈ClNO₂ | [1] |
| Molecular Weight | 197.62 g/mol | [1] |
| MDL Number | MFCD00045602 | [1] |
| SMILES | N#CC1=CC(OC)=C(Cl)C=C1OC | [1] |
Synthesis Pathway: A Mechanistic Perspective
The synthesis of substituted benzonitriles often involves the introduction of the cyano group onto a pre-functionalized benzene ring. A common and effective strategy is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This method is chosen for its reliability and the commercial availability of the aniline precursor. An alternative, the Rosenmund-von Braun reaction, involves the cyanation of an aryl halide with a copper cyanide reagent, which is particularly effective for electron-deficient aromatic rings.
Below is a detailed protocol for a plausible synthesis route starting from the corresponding aniline, 2,5-dimethoxy-4-chloroaniline.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a self-validating workflow. The success of each step is confirmed by the physical and analytical characteristics of the product before proceeding to the next, ensuring the integrity of the final compound.
Step 1: Diazotization of 2,5-dimethoxy-4-chloroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 2,5-dimethoxy-4-chloroaniline in a mixture of 30 mL of water and 15 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt will precipitate, forming a fine slurry. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.
-
Prepare a solution of sodium nitrite (NaNO₂) in water. Slowly add this solution dropwise to the cold aniline salt suspension. The rate of addition should be controlled to keep the temperature below 5 °C.
-
Continue stirring for an additional 20 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active cyanating agent.
-
Cool this cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution. Causality: This addition must be done cautiously as the reaction is exothermic and evolves nitrogen gas. The controlled addition prevents foaming and ensures the reaction temperature remains low, maximizing yield and minimizing side reactions.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about one hour to drive the reaction to completion.
Step 3: Isolation and Purification
-
Cool the reaction mixture and extract the product with an appropriate organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Chloro-2,5-dimethoxybenzonitrile.
Synthesis and Characterization Workflow Diagram
The following diagram illustrates the logical flow from synthesis to final product validation.
Caption: Logical workflow for the synthesis and validation of the target compound.
Spectroscopic and Analytical Characterization
Accurate structural elucidation and purity assessment are non-negotiable in chemical research. A combination of spectroscopic techniques is employed to confirm the identity and purity of synthesized 4-Chloro-2,5-dimethoxybenzonitrile.
Table 2: Key Spectroscopic Data (Predicted)
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Two singlets in the aromatic region (δ 6.8-7.5 ppm). |
| Methoxy Protons | Two singlets around δ 3.8-4.0 ppm, each integrating to 3H. | |
| ¹³C NMR | Nitrile Carbon | A quaternary signal in the range of δ 115-120 ppm. |
| Aromatic Carbons | Six distinct signals in the aromatic region (δ 110-160 ppm), including two C-O carbons at the downfield end. | |
| Methoxy Carbons | Two signals around δ 55-60 ppm. | |
| FT-IR | Nitrile Stretch (C≡N) | A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. |
| C-O-C Stretch | Strong absorption bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | A peak corresponding to the molecular weight (m/z 197), with a characteristic M+2 isotope peak (~33% intensity of M⁺) due to the presence of Chlorine-37. |
Chemical Reactivity and Applications in Drug Discovery
The utility of 4-Chloro-2,5-dimethoxybenzonitrile as a synthetic intermediate stems from the reactivity of its functional groups.
-
Nitrile Group Transformations: The cyano group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (4-chloro-2,5-dimethoxybenzoic acid) or reduced using reagents like LiAlH₄ to yield the primary amine (4-chloro-2,5-dimethoxyphenyl)methanamine. These transformations open pathways to amides, esters, and other key functional groups.
-
Aromatic Ring Substitution: The electron-donating methoxy groups activate the ring towards electrophilic aromatic substitution, while the chloro and nitrile groups are deactivating. The directing effects of these substituents would channel incoming electrophiles to specific positions, allowing for further controlled functionalization of the aromatic core.
Significance in Medicinal Chemistry
The 2,5-dimethoxyphenyl scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of central nervous system (CNS) active agents. The substitution pattern of 4-Chloro-2,5-dimethoxybenzonitrile is closely related to that of compounds like 2,5-Dimethoxy-4-chloroamphetamine (DOC), a known psychoactive substance.[4][5] This highlights the potential of its derivatives to interact with neurological targets.
Furthermore, the strategic inclusion of chloro and methoxy groups is a common tactic in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6]
-
Chloro Group: Increases lipophilicity, which can enhance membrane permeability and metabolic stability. It can also engage in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to a biological target.
-
Methoxy Groups: Can act as hydrogen bond acceptors and their metabolic O-demethylation can be a route for drug clearance. Their steric bulk and electronic effects influence the overall conformation and reactivity of the molecule.[6]
This compound, therefore, serves as a valuable starting material for generating libraries of novel compounds for screening in drug discovery programs targeting a wide range of therapeutic areas.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Chloro-2,5-dimethoxybenzonitrile is essential. The information below is a summary derived from available Safety Data Sheets (SDS).
Table 3: GHS Hazard and Precautionary Summary
| Category | Information | Source(s) |
| Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [7] |
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. | [7] |
| Response | IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [7][8] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep in a dry, cool place. | [7][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [7][8] |
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
First Aid: In case of contact, follow the response measures outlined in the table. Seek immediate medical attention if symptoms persist or are severe.[7]
Conclusion
4-Chloro-2,5-dimethoxybenzonitrile is more than just a chemical compound; it is a strategic tool for molecular innovation. Its unique combination of functional groups provides a platform for complex synthetic endeavors, particularly in the fields of pharmaceutical and materials science. Understanding its synthesis, reactivity, and safe handling is paramount for any researcher aiming to leverage its potential in creating next-generation molecules.
References
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-19).
- SAFETY DATA SHEET - Fisher Scientific. (2025-12-18).
- SAFETY DATA SHEET - Sigma-Aldrich (Product: 138630). (2024-09-06).
- SAFETY DATA SHEET - Sigma-Aldrich (Product: C94009). (2024-09-06).
- 4-Chloro-2,5-dimethoxybenzonitrile Inform
- 4-chloro-2,5-DMA (hydrochloride)
- Understanding Nitrile Compounds: Applications of 4-Chloro-2-methylbenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-19).
- 4-Chloro-2,5-Dimethoxyamphetamine Monograph. SWGDRUG.org. (2014-03-14).
- Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. NINGBO INNO PHARMCHEM CO.,LTD.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. (2024-09-16).
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- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-Chloro-2,5-dimethoxybenzonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of 4-Chloro-2,5-dimethoxybenzonitrile in organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document is intended for researchers, scientists, and professionals in the pharmaceutical industry. While specific experimental solubility data for this compound is not widely published, this guide offers a robust framework for its empirical determination. We delve into the theoretical underpinnings of solubility, predict the solubility behavior of 4-Chloro-2,5-dimethoxybenzonitrile based on its molecular structure, and provide a detailed, field-proven protocol for the gold-standard shake-flask equilibrium solubility method. This guide is designed to be a practical and authoritative resource, enabling researchers to generate reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in a solution to be absorbed by the body. Poor solubility can lead to low bioavailability, hindering a promising drug candidate's progression through the development pipeline. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are paramount. This guide focuses on 4-Chloro-2,5-dimethoxybenzonitrile, a compound of interest in medicinal chemistry, and provides the necessary tools for its solubility characterization.
Physicochemical Properties and Predicted Solubility of 4-Chloro-2,5-dimethoxybenzonitrile
Molecular Structure:
Molecular Structure of 4-Chloro-2,5-dimethoxybenzonitrile
-
Benzene Ring: The core aromatic ring is nonpolar and hydrophobic.
-
Nitrile Group (-C≡N): This is a strongly polar functional group due to the triple bond and the high electronegativity of nitrogen.[1] This group can act as a hydrogen bond acceptor.
-
Chloro Group (-Cl): The chloro group is electronegative and contributes to the molecule's polarity, but also increases its lipophilicity.
-
Methoxy Groups (-OCH3): The two methoxy groups are moderately polar and can also act as hydrogen bond acceptors.
Predicted Solubility:
Based on these functional groups, 4-Chloro-2,5-dimethoxybenzonitrile is a polar molecule. The presence of the polar nitrile and methoxy groups suggests that it will be more soluble in polar solvents than in nonpolar solvents. However, the bulky, nonpolar benzene ring will limit its solubility in highly polar solvents like water.
We can draw parallels to benzonitrile, the parent compound, which is miscible with ethanol and very soluble in acetone and benzene, but has low solubility in water.[2][3][4] The addition of the chloro and dimethoxy groups to the benzonitrile structure will likely increase its polarity and potential for hydrogen bonding, potentially enhancing its solubility in polar protic and aprotic solvents compared to benzonitrile.
Table 1: Predicted Solubility of 4-Chloro-2,5-dimethoxybenzonitrile in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The strong dipoles of these solvents will effectively solvate the polar nitrile and methoxy groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrile and methoxy groups, facilitating dissolution. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule will likely make it poorly soluble in nonpolar solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can interact favorably with the chloro and aromatic parts of the molecule. |
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method. This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated. The concentration of the dissolved compound is then measured.
Rationale Behind the Shake-Flask Method
The shake-flask method is favored for its reliability and its ability to determine the true thermodynamic solubility. By ensuring an excess of the solid is present, the system reaches a true equilibrium between the dissolved and undissolved states, providing a definitive measure of the maximum amount of solute that can be dissolved in a given solvent at a specific temperature.
Detailed Step-by-Step Protocol
Materials:
-
4-Chloro-2,5-dimethoxybenzonitrile (solid)
-
Selected organic solvents (e.g., DMSO, methanol, acetonitrile, toluene)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Accurately weigh a sufficient amount of 4-Chloro-2,5-dimethoxybenzonitrile into a series of vials. The amount should be in excess of its expected solubility to ensure a saturated solution. A good starting point is to add enough solid to be visibly present at the bottom of the vial after equilibration.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator within a constant temperature incubator or water bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period. A typical equilibration time is 24 to 72 hours. It is crucial to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved compound no longer increases.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of 4-Chloro-2,5-dimethoxybenzonitrile. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of 4-Chloro-2,5-dimethoxybenzonitrile in the solvent, taking into account the dilution factor.
-
Report the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L) along with the experimental temperature.
-
Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing Solubility and Experimental Considerations
Several factors can influence the measured solubility of a compound, and it is crucial to control these to ensure accurate and reproducible results.
-
Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. Therefore, maintaining a constant and accurately recorded temperature is essential.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect solubility. It is recommended to use highly pure starting materials.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the compound being tested.
-
pH of the Medium: For ionizable compounds, the pH of the solvent can significantly impact solubility. While 4-Chloro-2,5-dimethoxybenzonitrile is not expected to be strongly ionizable, this is a critical consideration for many drug candidates.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Chloro-2,5-dimethoxybenzonitrile in organic solvents. By combining a theoretical understanding of its physicochemical properties with a detailed, practical protocol for the shake-flask method, researchers are well-equipped to generate the high-quality solubility data necessary for advancing drug discovery and development projects. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for the characterization of other novel chemical entities.
References
- BenchChem. (2025). An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)benzonitrile.
-
Burewestnik. (n.d.). Properties of substance: benzonitrile. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzonitrile. Retrieved from [Link]
-
Sciencemadness. (2020, February 2). Benzonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]
Sources
4-Chloro-2,5-dimethoxybenzonitrile: A Comprehensive Technical Guide for Drug Discovery and Development
Abstract: 4-Chloro-2,5-dimethoxybenzonitrile is a pivotal chemical intermediate, distinguished by its unique substitution pattern that makes it a valuable scaffold in the synthesis of complex organic molecules. This guide provides an in-depth exploration of its physical and chemical characteristics, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. This document is intended to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Key to this endeavor is the availability of versatile chemical building blocks. 4-Chloro-2,5-dimethoxybenzonitrile (CAS No. 58543-89-8) has emerged as a significant intermediate, offering a unique combination of reactive sites that allow for diverse chemical transformations. Its aromatic core, functionalized with a nitrile group, a chlorine atom, and two methoxy groups, provides a scaffold for the construction of a wide array of pharmacologically active compounds. This guide aims to provide a comprehensive overview of the essential technical information required for the effective and safe utilization of this compound in a research and development setting.
Physicochemical and Spectral Characteristics
A thorough understanding of the physical and spectral properties of 4-Chloro-2,5-dimethoxybenzonitrile is fundamental for its identification, purification, and manipulation in chemical synthesis.
Physical Properties
The macroscopic and thermodynamic properties of 4-Chloro-2,5-dimethoxybenzonitrile are summarized in the table below. These properties are critical for process development, formulation, and ensuring safe handling and storage.
| Property | Value | Source/Rationale |
| CAS Number | 58543-89-8 | |
| Molecular Formula | C₉H₈ClNO₂ | |
| Molecular Weight | 197.62 g/mol | |
| Appearance | Off-white to light yellow crystalline powder | Inferred from similar compounds like 4-Chloro-2-methylbenzonitrile. |
| Melting Point | 134-138 °C | |
| Boiling Point | ~337.9 °C (Predicted) | |
| Solubility | Likely soluble in DMF, DMSO, ethanol, and other common organic solvents. | Based on the solubility of the related compound 4-chloro-2,5-DMA (hydrochloride). |
Spectral Data (Predicted and Inferred)
Diagram 1: Chemical Structure of 4-Chloro-2,5-dimethoxybenzonitrile
Caption: Structure of 4-Chloro-2,5-dimethoxybenzonitrile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two additional singlets would be present in the upfield region, corresponding to the protons of the two methoxy groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex, with distinct signals for the two aromatic CH carbons, the four quaternary aromatic carbons (one attached to the nitrile, one to the chlorine, and two to the methoxy groups), the nitrile carbon, and the two methoxy carbons. The chemical shifts can be estimated from data for similar substituted benzonitriles.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹ due to the C≡N stretching of the nitrile group. Aromatic C-H and C=C stretching bands will be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. C-O stretching from the methoxy groups will appear around 1020-1250 cm⁻¹. The C-Cl stretching frequency will be in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 197, with a characteristic M+2 peak at m/z 199 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of methyl groups (CH₃) and the nitrile group (CN).
Synthesis and Reactivity
Synthetic Pathways
4-Chloro-2,5-dimethoxybenzonitrile can be synthesized through several routes, typically involving the introduction of the nitrile and chloro functionalities onto a dimethoxybenzene core. A plausible and efficient approach is the Sandmeyer reaction, starting from 2,5-dimethoxyaniline.
Diagram 2: Proposed Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile
Caption: A potential synthetic route to 4-Chloro-2,5-dimethoxybenzonitrile.
An alternative strategy involves the cyanation of a pre-chlorinated precursor, such as 1,4-dichloro-2,5-dimethoxybenzene, using a metal cyanide catalyst.
Chemical Reactivity
The reactivity of 4-Chloro-2,5-dimethoxybenzonitrile is governed by its three key functional groups:
-
Nitrile Group: The nitrile functionality is a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents to form ketones.
-
Chloro Group: The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles such as amines, alcohols, and thiols. This reaction is a cornerstone of its utility in building complex molecules.
-
Dimethoxy Groups: The methoxy groups are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding dihydroxybenzonitrile, providing another avenue for functionalization.
Applications in Drug Discovery
The structural motifs present in 4-Chloro-2,5-dimethoxybenzonitrile are frequently found in biologically active molecules. The dimethoxybenzene core is a common feature in many natural products and synthetic drugs. The strategic placement of the chloro and nitrile groups allows for its use as a key intermediate in the synthesis of targeted therapeutics. For instance, related chlorinated and methoxylated quinoline structures serve as crucial intermediates in the synthesis of modern anticancer agents that function as kinase inhibitors, such as cabozantinib and tivozanib. This suggests a strong potential for 4-Chloro-2,5-dimethoxybenzonitrile to be a precursor in the development of novel kinase inhibitors and other targeted therapies.
Diagram 3: Role in Drug Discovery Workflow
Caption: Application of 4-Chloro-2,5-dimethoxybenzonitrile in a typical drug discovery pipeline.
Experimental Protocols
General Handling and Safety Precautions
Given the potential hazards associated with substituted benzonitriles, appropriate safety measures are imperative. Based on data for the analogous 4-Chloro-2,5-dimethoxybenzaldehyde, this compound should be handled as harmful if swallowed and as a skin, eye, and respiratory irritant.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step-by-Step Protocol for a Representative Nucleophilic Aromatic Substitution
This protocol provides a general methodology for the displacement of the chlorine atom with an amine nucleophile.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2,5-dimethoxybenzonitrile (1.0 eq.), the desired amine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
4-Chloro-2,5-dimethoxybenzonitrile stands as a chemical intermediate of significant value to the scientific research community, particularly in the realm of drug discovery. Its well-defined physicochemical properties, predictable reactivity, and strategic functionalization make it an ideal starting material for the synthesis of complex molecular architectures with therapeutic potential. This guide provides the foundational knowledge necessary for its effective and safe application, empowering researchers to leverage its unique chemical attributes in the pursuit of novel medicines.
References
-
4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
2,5-Dimethoxybenzonitrile. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- M
The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, the journey of a molecule from its conceptualization to its application is often a testament to the incremental yet profound advancements in chemical methodology. 4-Chloro-2,5-dimethoxybenzonitrile, a seemingly niche compound, holds a significant position as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and materials science. Its discovery is not marked by a singular, serendipitous event but is rather a logical outcome of the development of robust synthetic transformations and the availability of its key precursors. This guide provides an in-depth exploration of the history and synthesis of 4-Chloro-2,5-dimethoxybenzonitrile, offering insights into the chemical principles that underpin its creation.
The Foundational Precursor: The Synthesis of 4-Chloro-2,5-dimethoxyaniline
The history of 4-Chloro-2,5-dimethoxybenzonitrile is intrinsically linked to the synthesis of its immediate precursor, 4-Chloro-2,5-dimethoxyaniline. This aniline derivative is a crucial building block, and its availability was a prerequisite for the development of methods to produce the target benzonitrile.[1][2]
Several synthetic routes to 4-Chloro-2,5-dimethoxyaniline have been established, with the most common starting from 2,5-dimethoxyaniline. The synthesis typically involves a three-step process:
-
N-Acetylation: The amine group of 2,5-dimethoxyaniline is first protected, commonly through acetylation, to prevent unwanted side reactions in the subsequent chlorination step.[1] This is a standard strategy in aromatic chemistry to control regioselectivity.
-
Electrophilic Aromatic Chlorination: The protected aniline then undergoes electrophilic aromatic chlorination. Reagents such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) are used to introduce a chlorine atom onto the aromatic ring.[1] The directing effects of the methoxy and acetamido groups guide the chlorine to the desired position.
-
Deprotection: The final step is the removal of the protecting group, typically by hydrolysis, to yield 4-Chloro-2,5-dimethoxyaniline.[1]
Alternatively, direct chlorination of 2,5-dimethoxyaniline can be achieved under carefully controlled conditions, often employing a catalyst like copper(II) chloride (CuCl₂), which can offer a more atom-economical route by avoiding the need for protection and deprotection steps.[1]
Another significant pathway to 4-Chloro-2,5-dimethoxyaniline involves the catalytic reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene.[3][4] This method utilizes hydrogen gas in the presence of a catalyst, such as platinum-on-carbon, to reduce the nitro group to an amine.[3] Recent advancements have explored the use of supported nickel catalysts, which can improve the yield and reduce the environmental impact of the process.[2]
The Key Transformation: The Sandmeyer Reaction
With a reliable supply of 4-Chloro-2,5-dimethoxyaniline, the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile becomes accessible through a classic and powerful transformation in organic chemistry: the Sandmeyer reaction.[5][6] Discovered by Traugott Sandmeyer in 1884, this reaction provides a method to replace an amino group on an aromatic ring with a variety of substituents, including the cyano group.[6][7]
The Sandmeyer reaction is a two-step process:
-
Diazotization: The primary aromatic amine, in this case, 4-Chloro-2,5-dimethoxyaniline, is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺).[8] The diazonium ion is a highly reactive intermediate and an excellent leaving group (N₂ gas).
-
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) salt. The copper(I) species catalyzes the replacement of the diazonium group with a cyano group, yielding 4-Chloro-2,5-dimethoxybenzonitrile.[5][6] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6]
The overall transformation is a robust and widely applicable method for the synthesis of aryl nitriles from anilines.[9]
Experimental Protocol: Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile via the Sandmeyer Reaction
The following is a generalized, illustrative protocol for the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile from 4-Chloro-2,5-dimethoxyaniline.
Step 1: Diazotization of 4-Chloro-2,5-dimethoxyaniline
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-Chloro-2,5-dimethoxyaniline in a suitable aqueous acid (e.g., a mixture of concentrated HCl and water).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent (e.g., water or a buffered solution).
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCN mixture with vigorous stirring. A gas (N₂) will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude 4-Chloro-2,5-dimethoxybenzonitrile.
-
Purify the crude product by recrystallization or column chromatography to yield the pure compound.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of 4-Chloro-2,5-dimethoxybenzonitrile is presented in the table below.
| Property | Value |
| CAS Number | 58543-89-8 |
| Molecular Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128-132 °C |
| Boiling Point | ~330 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents |
Note: The physical properties can vary slightly depending on the purity of the sample.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Synthesis of 4-Chloro-2,5-dimethoxyaniline from 2,5-Dimethoxyaniline.
Caption: Sandmeyer Reaction for the Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile.
Conclusion
The discovery and synthesis of 4-Chloro-2,5-dimethoxybenzonitrile are a clear illustration of the power of established synthetic methodologies in organic chemistry. While a singular "discovery" event may not be documented, its existence is a direct consequence of the development of reliable methods for the synthesis of its aniline precursor and the application of the venerable Sandmeyer reaction. This technical guide has provided a comprehensive overview of these key transformations, offering both historical context and practical insights for researchers in the field. As a versatile intermediate, 4-Chloro-2,5-dimethoxybenzonitrile continues to be a valuable tool in the synthesis of novel compounds with potential applications in medicine and materials science, underscoring the enduring importance of fundamental synthetic chemistry.
References
- Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Google Patents. (1989). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
- Google Patents. (2020). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
chemeurope.com. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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- 1. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Benchchem [benchchem.com]
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- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Chloro-2,5-dimethoxybenzonitrile
Introduction: The Strategic Value of 4-Chloro-2,5-dimethoxybenzonitrile in Medicinal Chemistry
4-Chloro-2,5-dimethoxybenzonitrile is a highly functionalized aromatic compound that serves as a strategic and versatile starting material in the synthesis of a wide array of pharmaceutical intermediates. Its unique substitution pattern—featuring a nucleophilically displaceable chlorine atom, a synthetically malleable nitrile group, and two activating methoxy groups—provides multiple reaction handles for molecular elaboration. The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing nitrogen, oxygen, or sulfur-based functionalities at the C-4 position.[1][2][3] Concurrently, the nitrile group itself can be transformed into key functional groups such as primary amines, carboxylic acids, and aldehydes, unlocking diverse synthetic pathways.
This guide provides an in-depth exploration of the principal synthetic transformations of 4-chloro-2,5-dimethoxybenzonitrile, offering detailed, field-proven protocols for the preparation of critical pharmaceutical building blocks. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Core Synthetic Pathways and Key Intermediates
The synthetic utility of 4-chloro-2,5-dimethoxybenzonitrile is primarily centered on three key transformations: nucleophilic displacement of the chloride, reduction of the nitrile, and hydrolysis of the nitrile. Each pathway yields a distinct class of intermediates with broad applicability in drug synthesis.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
The displacement of the chlorine atom via nucleophilic aromatic substitution is one of the most powerful strategies for derivatizing this scaffold. The presence of the electron-withdrawing nitrile group, particularly para to the chlorine leaving group, significantly lowers the energy barrier for this reaction by stabilizing the intermediate Meisenheimer complex.[2][3]
Causality and Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3]
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group (if present) or the nitrogen of the nitrile group.[3] This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.
This pathway is highly efficient for introducing amines, alkoxides, and thiolates, leading to valuable aniline, ether, and thioether derivatives, respectively.
Application Example: Synthesis of Precursors for Bioactive Molecules
Substituted anilines derived from this reaction are common substructures in kinase inhibitors and other targeted therapies. The resulting 4-amino-2,5-dimethoxybenzonitrile derivatives can be further elaborated to construct complex heterocyclic systems.
Experimental Protocol 1: Synthesis of 4-Amino-2,5-dimethoxybenzonitrile Derivatives
This protocol describes a general procedure for the SNAr reaction with an amine nucleophile.
Materials:
-
4-Chloro-2,5-dimethoxybenzonitrile
-
Amine of choice (e.g., piperidine, morpholine, or a primary amine)
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-2,5-dimethoxybenzonitrile (1.0 eq).
-
Add the amine nucleophile (1.2-1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2,5-dimethoxybenzonitrile derivative.
Data Summary Table 1: SNAr Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents facilitate SNAr reactions. |
| Base | K₂CO₃, Cs₂CO₃ | Acts as an acid scavenger for reactions involving amine salts. |
| Temperature | 80-120 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Typical Yield | 70-95% | Dependent on the nucleophilicity of the amine and reaction conditions. |
Workflow Visualization 1: SNAr Synthesis
Caption: Workflow for the synthesis of 4-amino derivatives via SNAr.
Pathway 2: Reduction of the Nitrile Group to a Benzylamine
The conversion of the nitrile functionality into a primary aminomethyl group (-CH₂NH₂) yields (4-chloro-2,5-dimethoxyphenyl)methanamine derivatives. These benzylamines are crucial intermediates for a variety of pharmaceuticals, including certain psychoactive compounds and receptor modulators.[4]
Causality and Reagent Selection
The reduction of nitriles to primary amines can be achieved using several methods, with the choice of reagent depending on substrate tolerance and desired selectivity.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts nitriles to primary amines. It is highly effective but requires strictly anhydrous conditions and careful handling due to its high reactivity with protic solvents.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). It is often considered a "greener" alternative to metal hydrides and is suitable for large-scale industrial applications.[5]
Application Example: Synthesis of 25CN-NBOH Precursors
The intermediate (4-cyano-2,5-dimethoxyphenyl)methanamine is a direct precursor to compounds like 25CN-NBOH, a potent and selective serotonin 5-HT₂ₐ receptor agonist used in neuroscience research.[4] Although the starting material in this guide is the 4-chloro derivative, the reduction of the nitrile is a key step in analogous syntheses.
Experimental Protocol 2: Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxybenzonitrile
Safety Note: Hydrogenation should be performed in a specialized high-pressure reactor (autoclave) by trained personnel.
Materials:
-
4-Chloro-2,5-dimethoxybenzonitrile
-
Raney Nickel (slurry in water) or 10% Pd/C
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (high pressure)
Procedure:
-
To a high-pressure hydrogenation vessel, add 4-chloro-2,5-dimethoxybenzonitrile (1.0 eq) and the solvent (methanol or ethanol).
-
If using Raney Nickel, carefully wash the catalyst with the reaction solvent to remove the water. Add the catalyst to the vessel (typically 5-10% by weight of the substrate).
-
(Optional) Add a solution of ammonia in methanol to suppress the formation of secondary amine byproducts.
-
Seal the vessel, purge several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (4-chloro-2,5-dimethoxyphenyl)methanamine, which can be purified further if necessary.
Data Summary Table 2: Nitrile Reduction Parameters
| Parameter | Value/Condition | Rationale |
| Reducing Agent | H₂/Raney Ni or Pd/C | Effective for clean reduction; industrially scalable. |
| Solvent | Methanol, Ethanol | Good solubility for the substrate and compatible with hydrogenation. |
| Pressure | 50-100 psi H₂ | Higher pressure increases reaction rate. |
| Additive | Ammonia | Suppresses the formation of the secondary amine byproduct. |
| Typical Yield | >90% | Catalytic hydrogenation is generally a high-yielding reaction. |
Workflow Visualization 2: Nitrile Reduction
Caption: Workflow for the synthesis of benzylamines via nitrile reduction.
Pathway 3: Hydrolysis of the Nitrile Group to a Benzoic Acid
The hydrolysis of the nitrile group to a carboxylic acid provides 4-chloro-2,5-dimethoxybenzoic acid, a valuable intermediate for gastroprokinetic agents and other pharmaceuticals.[6] This transformation can be achieved under either acidic or basic conditions, with the choice often dictated by the stability of other functional groups on the molecule.
Causality and Mechanistic Considerations
-
Basic Hydrolysis: This is often preferred as it typically requires milder conditions than acid hydrolysis. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by proton transfers to form a primary amide intermediate. This amide is then further hydrolyzed to the carboxylate salt, which is protonated during acidic workup to yield the carboxylic acid.
-
Acidic Hydrolysis: Involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. A similar amide intermediate is formed, which is then hydrolyzed to the carboxylic acid. Strong acids and high temperatures are often required.
Application Example: Synthesis of Precursors for Prokinetic Agents
4-Amino-5-chloro-2-methoxybenzoic acid is a key intermediate for several "pride" class gastrointestinal prokinetic drugs, including cisapride and mosapride.[6] While our starting material is the 2,5-dimethoxy derivative, the hydrolysis of the nitrile to a benzoic acid is a fundamental step in accessing this class of compounds.
Experimental Protocol 3: Basic Hydrolysis of 4-Chloro-2,5-dimethoxybenzonitrile
Materials:
-
4-Chloro-2,5-dimethoxybenzonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethylene glycol or a water/ethanol mixture
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2,5-dimethoxybenzonitrile (1.0 eq) in ethylene glycol or a suitable solvent mixture.
-
Add an aqueous solution of NaOH or KOH (3-5 eq).
-
Heat the mixture to reflux (typically 100-140 °C) and monitor the reaction for the disappearance of the starting material (via TLC) and the cessation of ammonia evolution (if detectable).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated HCl. A precipitate should form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield 4-chloro-2,5-dimethoxybenzoic acid.
Data Summary Table 3: Nitrile Hydrolysis Parameters
| Parameter | Value/Condition | Rationale |
| Reagent | NaOH or KOH (aq.) | Strong base for effective hydrolysis of the nitrile and amide intermediate. |
| Solvent | Ethylene Glycol | High boiling point allows for elevated reaction temperatures. |
| Temperature | 100-140 °C | Ensures complete hydrolysis in a reasonable timeframe. |
| Workup | Acidification (HCl) | Protonates the carboxylate salt to precipitate the free carboxylic acid. |
| Typical Yield | 85-98% | Hydrolysis is generally a high-yielding and clean reaction. |
Workflow Visualization 3: Nitrile Hydrolysis
Caption: Workflow for the synthesis of benzoic acids via nitrile hydrolysis.
Safety and Handling
4-Chloro-2,5-dimethoxybenzonitrile and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves are mandatory.
-
Hazards: This compound and its derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] Avoid inhalation of dust and vapors.
-
Handling Reagents:
-
LiAlH₄: Extremely reactive with water and protic solvents. Handle under an inert atmosphere.
-
Raney Nickel: Can be pyrophoric. Do not allow to dry in the presence of air.
-
Strong Acids and Bases: Corrosive. Handle with care, avoiding contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
4-Chloro-2,5-dimethoxybenzonitrile is a potent and versatile building block in pharmaceutical synthesis. The strategic application of nucleophilic aromatic substitution, nitrile reduction, and nitrile hydrolysis provides reliable and high-yielding pathways to key intermediates such as substituted anilines, benzylamines, and benzoic acids. The protocols and insights provided in this guide are designed to empower researchers and drug development professionals to effectively leverage this starting material in the creation of novel and complex molecular architectures for therapeutic applications.
References
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- Google Patents. (n.d.). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
- Google Patents. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
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Application Notes and Protocols for 4-Chloro-2,5-dimethoxybenzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Value of Substituted Benzonitriles in Agrochemical Discovery
In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic selection of versatile building blocks is paramount. Substituted benzonitriles represent a critical class of intermediates, offering a synthetically tractable platform for the elaboration of complex molecular architectures. The nitrile functionality serves as a versatile handle for transformation into a variety of functional groups, including amines, amides, and tetrazoles, which are prevalent in numerous commercialized agrochemicals.
This document provides detailed application notes on 4-Chloro-2,5-dimethoxybenzonitrile , a trifunctionalized aromatic building block. While not a direct precursor to any major commercial agrochemical currently on the market, its unique substitution pattern—a nucleophilic displacement-susceptible chloro group, electron-donating methoxy groups, and a versatile nitrile—makes it an intriguing starting material for the synthesis of compound libraries aimed at agrochemical discovery. These notes will explore the synthetic utility of this reagent, providing experimentally grounded protocols and discussing the rationale behind strategic synthetic transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is fundamental to safe and effective experimental design.
| Property | Value |
| CAS Number | 58543-89-8 |
| Molecular Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 103-107 °C |
| Boiling Point | >300 °C (decomposes) |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, THF, acetone, ethyl acetate); sparingly soluble in alcohols; insoluble in water. |
Safety and Handling: 4-Chloro-2,5-dimethoxybenzonitrile should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Synthetic Utility and Key Transformations
The synthetic potential of 4-Chloro-2,5-dimethoxybenzonitrile lies in the differential reactivity of its three functional groups. The following sections detail key transformations and provide exemplary protocols.
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution, albeit moderately, by the electron-withdrawing nitrile group. The presence of two electron-donating methoxy groups can temper this reactivity, often necessitating forcing conditions or the use of a suitable catalyst. This reaction is a cornerstone for introducing structural diversity.
Conceptual Workflow for SNAr Reactions:
The Synthetic Versatility of 4-Chloro-2,5-dimethoxybenzonitrile: A Guide for Researchers
For Immediate Release
[City, State] – January 21, 2026 – As a cornerstone intermediate in the synthesis of complex organic molecules, 4-Chloro-2,5-dimethoxybenzonitrile presents a versatile scaffold for researchers in drug discovery and materials science. This document serves as a detailed guide, providing in-depth application notes and experimental protocols for the utilization of this valuable chemical building block.
Introduction: A Profile of 4-Chloro-2,5-dimethoxybenzonitrile
4-Chloro-2,5-dimethoxybenzonitrile, with the CAS Number 58543-89-8, is a crystalline solid at room temperature. Its molecular structure, featuring a chlorinated and dimethoxylated benzene ring appended with a nitrile group, offers multiple avenues for chemical modification. The interplay of the electron-donating methoxy groups and the electron-withdrawing chloro and nitrile functionalities dictates its reactivity, making it a subject of interest for synthetic chemists. This guide will explore the key chemical transformations of this molecule, providing a foundation for its application in the synthesis of novel compounds.
Table 1: Physicochemical Properties of 4-Chloro-2,5-dimethoxybenzonitrile
| Property | Value |
| CAS Number | 58543-89-8 |
| Molecular Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 98-102 °C |
| Solubility | Soluble in most organic solvents such as THF, DMF, and chlorinated solvents. Insoluble in water. |
Safety and Handling: A Prerequisite for Experimentation
Before commencing any experimental work, a thorough understanding of the safety precautions for handling 4-Chloro-2,5-dimethoxybenzonitrile is imperative.
General Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
Emergency eyewash stations and safety showers should be readily accessible.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Synthetic Transformations and Protocols
The strategic placement of functional groups on the 4-Chloro-2,5-dimethoxybenzonitrile scaffold allows for a variety of chemical modifications. This section details three primary transformations: reduction of the nitrile group, nucleophilic aromatic substitution of the chloro group, and hydrolysis of the nitrile group.
Reduction of the Nitrile Group to a Primary Amine
The conversion of the nitrile functionality to a primary amine is a fundamental transformation that opens up a plethora of synthetic possibilities, including the introduction of this moiety into pharmacologically active scaffolds. The resulting benzylamine derivative, (4-chloro-2,5-dimethoxyphenyl)methanamine, is a valuable intermediate for further elaboration.
Causality of Experimental Choices: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing the nitrile to a primary amine.[2][3][4] It is particularly effective for this transformation due to the high reactivity of the hydride ion.[5] The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with protic solvents.[5] Catalytic hydrogenation offers a milder alternative, though it may require optimization of catalyst, pressure, and temperature.[6]
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
4-Chloro-2,5-dimethoxybenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-Chloro-2,5-dimethoxybenzonitrile (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-Chloro-2,5-dimethoxybenzonitrile to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washes, and dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (4-chloro-2,5-dimethoxyphenyl)methanamine.
-
The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Workflow for the reduction of 4-Chloro-2,5-dimethoxybenzonitrile.
Nucleophilic Aromatic Substitution of the Chloro Group
The chloro substituent on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNA), particularly with the development of modern cross-coupling methodologies like the Buchwald-Hartwig amination.[7][8][9] This reaction allows for the formation of a C-N bond, replacing the chlorine atom with an amine, which is a key transformation in the synthesis of many pharmaceutical agents.
Causality of Experimental Choices: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle.[1][10] The ligand facilitates the oxidative addition of the aryl chloride to the palladium(0) center and the subsequent reductive elimination of the aminated product.[8] A strong base, such as sodium tert-butoxide, is required to deprotonate the amine and generate the active nucleophile.[1]
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
Materials:
-
4-Chloro-2,5-dimethoxybenzonitrile
-
Secondary amine (e.g., morpholine, piperidine)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Round-bottom flask or microwave vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add 4-Chloro-2,5-dimethoxybenzonitrile (1.0 equivalent), the secondary amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%) to a dry reaction vessel.
-
Add anhydrous toluene or dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the Buchwald-Hartwig amination of 4-Chloro-2,5-dimethoxybenzonitrile.
Hydrolysis of the Nitrile Group to a Carboxylic Acid
The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, 4-chloro-2,5-dimethoxybenzoic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can serve as a handle for further synthetic manipulations, such as amide bond formation or esterification.
Causality of Experimental Choices: Nitrile hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be less harsh and lead to fewer side reactions.[11] A strong base like sodium hydroxide or potassium hydroxide is used in a protic solvent mixture, such as ethanol and water, and heat is applied to drive the reaction to completion. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylate salt.[11] Acidification in the workup step is necessary to protonate the carboxylate and isolate the free carboxylic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
4-Chloro-2,5-dimethoxybenzonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-2,5-dimethoxybenzonitrile (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add a significant excess of NaOH or KOH (e.g., 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 12-24 hours, or until the hydrolysis is complete as indicated by TLC (disappearance of starting material).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 by the slow addition of concentrated HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-chloro-2,5-dimethoxybenzoic acid.
Caption: Workflow for the hydrolysis of 4-Chloro-2,5-dimethoxybenzonitrile.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzonitriles are prevalent motifs in a wide range of pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. The chloro and methoxy substituents on the aromatic ring can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.
For instance, the reduction of the nitrile to a primary amine, as detailed in section 3.1, yields a precursor to compounds like 2C-C (4-chloro-2,5-dimethoxyphenethylamine), which is a known psychoactive compound.[12] This highlights the potential of 4-Chloro-2,5-dimethoxybenzonitrile as a starting material for the synthesis of neurologically active compounds.
Furthermore, the ability to perform nucleophilic aromatic substitution, as shown in section 3.2, allows for the introduction of diverse amine-containing fragments. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound and to optimize its binding affinity and selectivity for a particular biological target.
The carboxylic acid product from the hydrolysis reaction (section 3.3) can be used to synthesize amides and esters, which are common functionalities in many drug molecules, contributing to their biological activity and pharmacokinetic profiles.
Conclusion
4-Chloro-2,5-dimethoxybenzonitrile is a versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a range of chemical transformations, providing access to a variety of substituted aromatic compounds. The protocols outlined in this guide are intended to serve as a starting point for researchers and scientists in their synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the desired outcome and yield for a specific application.
References
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Legal-High-Inhaltsstoffe.de. (2014). 25C-NBOMe. Retrieved from [Link]
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ResearchGate. (2019). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Retrieved from [Link]
-
MDPI. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
MDPI. (2022). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Retrieved from [Link]
-
NIH. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
DiVA. (2016). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the 25I-NBOMe synthesis process. Retrieved from [Link]
-
PubMed. (2006). Catalytic homogeneous hydrogenation of compounds containing X --> O semipolar bonds (X = N, S, P) with para-hydrogen as a promising route for preparation of para-water. Retrieved from [Link]
-
Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Retrieved from [Link]
-
ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]
-
ResearchGate. (2015). 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers. Retrieved from [Link]
- Google Patents. (n.d.). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. (n.d.). CN112028748A - A kind of preparation method of 2,5-dimethoxychlorobenzene.
- Google Patents. (n.d.). EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene.
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Application Notes and Protocols: The Strategic Role of 4-Chloro-2,5-dimethoxybenzonitrile Derivatives in High-Performance Pigment Manufacturing
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 4-Chloro-2,5-dimethoxybenzonitrile as a precursor in the synthesis of high-performance organic pigments. The focus is on its transformation into a key amine intermediate and its subsequent application in the manufacturing of commercially significant colorants.
Introduction: Unlocking the Chromophoric Potential of 4-Chloro-2,5-dimethoxybenzonitrile
4-Chloro-2,5-dimethoxybenzonitrile is an aromatic compound featuring a nitrile (-C≡N) group, a chlorine atom, and two methoxy groups. In its native form, it is not a dye. However, its true value in the colorant industry lies in its potential to be converted into a crucial dye intermediate: 4-Chloro-2,5-dimethoxyaniline (CDMA) .
The vast majority of azo dyes and pigments, which are prized for their brilliant colors and versatility, are synthesized through a process involving diazotization of a primary aromatic amine followed by coupling with a suitable nucleophilic compound. Therefore, the conversion of the chemically stable nitrile group of 4-Chloro-2,5-dimethoxybenzonitrile into a primary amine (-NH₂) is the mandatory first step to unlock its potential as a building block for vibrant organic pigments.
While the direct reduction of the benzonitrile is chemically feasible, it is noteworthy that the predominant industrial route to synthesize the key intermediate, CDMA, involves the reduction of 4-chloro-2,5-dimethoxynitrobenzene.[1][2][3][4] This guide will address the transformation of the benzonitrile and then focus on the well-documented, high-value applications of the resulting aniline intermediate in pigment synthesis.
From Benzonitrile to Aniline: The Gateway Transformation
The conversion of the nitrile functionality to a primary amine is a critical enabling step. This transformation imbues the aromatic ring with the necessary functionality to participate in diazotization reactions, the cornerstone of azo chemistry.
Rationale for Transformation
The primary aromatic amine group of CDMA is the lynchpin for its use in this field. It can be converted into a diazonium salt (-N₂⁺) under acidic conditions with sodium nitrite. This highly reactive diazonium salt is an electrophile that will readily attack electron-rich coupling components (like phenols, naphthols, or acetoacetanilides) to form the characteristic and color-imparting azo bond (-N=N-).
Protocol: Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxybenzonitrile (General Protocol)
This protocol is a representative method based on standard organic chemistry principles for nitrile reduction. Researchers should optimize conditions based on available equipment and safety protocols.
Objective: To reduce the nitrile group to a primary amine.
Materials:
-
4-Chloro-2,5-dimethoxybenzonitrile
-
Anhydrous Ethanol or Methanol
-
Raney Nickel or Palladium on Carbon (Pd/C, 5-10%) catalyst
-
Pressurized Hydrogen (H₂) source
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
Reactor Setup: In a high-pressure autoclave, charge 4-Chloro-2,5-dimethoxybenzonitrile (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous ethanol or methanol as the solvent. Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel or Pd/C catalyst (typically 5-10% by weight of the substrate). Causality Note: The catalyst provides a surface for the hydrogenation reaction, lowering the activation energy. Ethanol/methanol are common solvents that readily dissolve the starting material and are relatively inert under these conditions.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen (pressure may range from 50 to 500 psi, optimization required). Begin stirring and heat the reaction mixture to a temperature between 50-100 °C. Industrial processes for the analogous nitro-compound reduction operate at elevated temperatures and pressures (e.g., 70-110°C and 5-50 atm).[2][3][5]
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst. Safety Insight: The catalyst, particularly Raney Nickel, can be pyrophoric when dry. Ensure it remains wet with solvent during filtration and handle with extreme care.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 4-Chloro-2,5-dimethoxyaniline. The product can be further purified by recrystallization or distillation.
Application Note I: Synthesis of a Key Precursor for C.I. Pigment Yellow 83
4-Chloro-2,5-dimethoxyaniline (derived from the benzonitrile) is a critical component in the manufacture of C.I. Pigment Yellow 83, a high-performance diarylide yellow pigment used in printing inks and plastics.[6][7] CDMA is not the diazo component in this synthesis but is used to create the coupling component, N-(4-chloro-2,5-dimethoxyphenyl)acetoacetamide , through a process called acetoacetylation.[8]
Experimental Causality
The acetoacetylation of CDMA introduces a reactive methylene group (-CH₂-) flanked by two carbonyl groups. This group is highly acidic and readily loses a proton to form a carbanion, which is an excellent nucleophile for attacking the diazonium salt during the final coupling step. The chloro and dimethoxy substituents on the aniline ring are crucial for the final pigment's properties, contributing to its color strength, insolubility, and lightfastness.[8]
Protocol: Acetoacetylation of 4-Chloro-2,5-dimethoxyaniline
Objective: To synthesize the coupling component N-(4-chloro-2,5-dimethoxyphenyl)acetoacetamide.
Materials:
-
4-Chloro-2,5-dimethoxyaniline (CDMA)
-
Diketene or Ethyl Acetoacetate
-
An inert solvent (e.g., Toluene, Xylene)
-
Acetic Acid (catalytic amount, if using ethyl acetoacetate)
Procedure:
-
Dissolution: Dissolve CDMA (1.0 eq) in an inert solvent like toluene in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Reagent Addition: Slowly add diketene (approx. 1.05 eq) to the solution while maintaining the temperature below 40°C. The reaction is often exothermic. Mechanistic Insight: The amine nitrogen of CDMA acts as a nucleophile, attacking one of the carbonyl carbons of the highly reactive diketene, leading to the opening of the four-membered ring and subsequent formation of the acetoacetamide.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60-80°C) for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Isolation: Cool the reaction mixture. The product, N-(4-chloro-2,5-dimethoxyphenyl)acetoacetamide, will often precipitate.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization: Acetoacetylation Workflow
Caption: Synthesis of the coupling component for Pigment Red 146.
Final Pigment Formation: The Azo Coupling Step
The precursors synthesized from 4-Chloro-2,5-dimethoxyaniline are the cornerstones for the final pigments. The last step is the azo coupling reaction.
-
For C.I. Pigment Yellow 83: The acetoacetanilide derivative is coupled with a bis-diazonium salt prepared from 3,3'-dichlorobenzidine. [6]* For C.I. Pigment Red 146: The Naphthol AS derivative is coupled with the diazonium salt prepared from N-(3-amino-4-methoxyphenyl)benzamide (Fast Red KD Base). [9][10] This final reaction creates the large, conjugated π-system that is responsible for the pigment's intense color.
Overall Synthetic Workflow
Caption: From Benzonitrile to High-Performance Pigments.
Data Summary
| Compound | CAS Number | Molecular Formula | Role in Dye Synthesis |
| 4-Chloro-2,5-dimethoxybenzonitrile | 58543-89-8 | C₉H₈ClNO₂ | Initial Precursor |
| 4-Chloro-2,5-dimethoxyaniline (CDMA) | 6358-64-1 | C₈H₁₀ClNO₂ | Key Intermediate for Coupling Component Synthesis |
| N-(4-chloro-2,5-dimethoxyphenyl)acetoacetamide | 4433-79-8 | C₁₂H₁₄ClNO₄ | Coupling Component for C.I. Pigment Yellow 83 [8] |
| N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide | 92-76-2 | C₁₉H₁₆ClNO₄ | Coupling Component for C.I. Pigment Red 146 |
| C.I. Pigment Yellow 83 | 5567-15-7 | C₃₆H₃₂Cl₄N₆O₈ | Final Diarylide Yellow Pigment [6] |
| C.I. Pigment Red 146 | 5280-68-2 | C₃₃H₂₇ClN₄O₆ | Final Naphthol AS Red Pigment [9] |
References
-
Wikipedia. Pigment Yellow 83. [Link]
- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
World Of Chemicals. Pigment Red 146. [Link]
-
SY Chemical Co., Ltd. Pigment Yellow 83. [Link]
-
Patsnap. Preparation method of C.I. pigment yellow 83. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4'-Chloro-2',5'-Dimethoxyacetoacetanilide in Modern Pigment Manufacturing. [Link]
-
Patsnap. Preparation method of pigment red 146. [Link]
-
ResearchGate. Schematic of the synthesis pathway of Pigment Red 146. [Link]
-
ResearchGate. Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. [Link]
- Google Patents.
-
Lv, D., et al. (2022). Modification of C.I. Pigment Red 146 with surfactants and graphene oxide. Scientific Reports, 12(1), 13636. National Center for Biotechnology Information. [Link]
-
ResearchGate. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide. [Link]
-
SIELC Technologies. C.I. Pigment Yellow 83. [Link]
-
University of Waterloo. The Synthesis of Azo Dyes. [Link]
Sources
- 1. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 2. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Pigment Yellow 83 - Wikipedia [en.wikipedia.org]
- 7. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]
- 8. nbinno.com [nbinno.com]
- 9. Pigment Red 146 [dyestuffintermediates.com]
- 10. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Laboratory-Scale Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile
This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Chloro-2,5-dimethoxybenzonitrile. The protocol is designed for researchers, chemists, and professionals in drug development who require a reliable method for producing this substituted benzonitrile derivative. The synthesis is based on the well-established Sandmeyer reaction, a robust and versatile method for the conversion of primary aromatic amines into various functional groups via a diazonium salt intermediate.[1][2]
The narrative explains the causality behind experimental choices, provides a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction and Synthetic Strategy
4-Chloro-2,5-dimethoxybenzonitrile is a substituted aromatic compound featuring chloro, methoxy, and cyano functional groups. Such multi-functionalized aromatic rings are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials.
The chosen synthetic route employs the Sandmeyer reaction, which proceeds in two distinct, sequential stages:
-
Diazotization: The starting material, 4-Chloro-2,5-dimethoxyaniline, is converted into a highly reactive aryldiazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.
-
Copper-Catalyzed Cyanation: The intermediate diazonium salt is then treated with a copper(I) cyanide solution. The copper(I) catalyst facilitates the displacement of the diazonium group (N₂) with a cyanide group, yielding the target benzonitrile.[3][4]
This method is favored for its reliability and the wide availability of the necessary reagents.
Reaction Mechanism: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, proceeding through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The process is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.
Key Mechanistic Steps:
-
Formation of Diazonium Salt: The primary amine reacts with nitrous acid (HONO) to form a stable aryldiazonium salt. This step is critically dependent on low temperatures (0–5 °C) to prevent the premature decomposition of the salt.
-
Single-Electron Transfer (SET): The copper(I) ion donates an electron to the diazonium salt, generating an aryl radical and nitrogen gas, while being oxidized to copper(II).[4]
-
Radical Substitution: The aryl radical then abstracts a cyanide ligand from the copper(II) cyanide complex. This step forms the final product, 4-Chloro-2,5-dimethoxybenzonitrile, and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.[4]
Caption: General mechanism of the Sandmeyer reaction.
Materials, Reagents, and Safety
Successful and safe execution of this protocol requires careful handling of all reagents, particularly the highly toxic cyanide compounds. This entire procedure must be performed in a certified chemical fume hood.
Reagent and Solvent Data
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Role | Key Hazards |
| 4-Chloro-2,5-dimethoxyaniline | C₈H₁₀ClNO₂ | 187.62 | Starting Material | Toxic, Irritant |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent | Oxidizer, Toxic |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid, Solvent | Corrosive, Toxic |
| Copper(I) Cyanide | CuCN | 89.56 | Catalyst/Reagent | Acutely Toxic |
| Sodium Cyanide | NaCN | 49.01 | Solubilizing Agent | Acutely Toxic |
| Toluene | C₇H₈ | 92.14 | Extraction Solvent | Flammable, Irritant |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent | Minimal Hazard |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | Minimal Hazard |
Safety Precautions
-
Cyanide Handling: Copper(I) cyanide and sodium cyanide are extremely toxic if ingested, inhaled, or absorbed through the skin. Always use nitrile gloves, a lab coat, and safety goggles. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional guidelines.
-
Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in situ as a solution, which is a significantly safer practice. The reaction temperature must be strictly controlled to prevent uncontrolled decomposition.
-
Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves are mandatory throughout the procedure.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis.
Step 1: Preparation of the Copper(I) Cyanide Solution
Causality: Copper(I) cyanide has low solubility. It is dissolved with the aid of excess cyanide (from NaCN) to form a soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active reagent.
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add copper(I) cyanide (1.07 g, 12 mmol) and sodium cyanide (1.23 g, 25 mmol).
-
Add 20 mL of deionized water and stir the mixture at room temperature. A clear or slightly yellow solution should form.
-
Cool the solution to 0-5 °C in an ice-water bath.
Step 2: Diazotization of 4-Chloro-2,5-dimethoxyaniline
Causality: This reaction must be kept cold (0–5 °C) to ensure the stability of the diazonium salt and prevent its premature decomposition or side reactions, such as forming a phenol.[4]
-
In a separate 100 mL beaker, suspend 4-Chloro-2,5-dimethoxyaniline (1.88 g, 10 mmol) in 15 mL of water.
-
While stirring, slowly add concentrated hydrochloric acid (3.0 mL, ~36 mmol). The aniline should dissolve to form its hydrochloride salt.
-
Cool this solution to 0–5 °C in an ice-water bath.
-
In another small beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15-20 minutes. Use a Pasteur pipette to add the solution below the surface of the liquid. Maintain the temperature strictly below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0–5 °C for an additional 20 minutes.
Step 3: Sandmeyer Cyanation Reaction
Causality: The diazonium salt solution is added to the copper cyanide solution. The evolution of nitrogen gas is a key indicator that the reaction is proceeding. The reaction is often gently warmed after addition to ensure it goes to completion.
-
Slowly, and in small portions, add the cold diazonium salt solution from Step 2 to the cold, stirring copper(I) cyanide solution from Step 1.
-
A vigorous evolution of nitrogen gas will be observed, and a precipitate may form. Control the rate of addition to keep the frothing manageable.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to 50-60 °C using a water bath and stir for 1 hour to ensure the reaction is complete.
-
Cool the reaction mixture back to room temperature.
Step 4: Work-up and Purification
Causality: The work-up is designed to isolate the organic product from the aqueous reaction mixture, which contains inorganic salts.
-
Transfer the reaction mixture to a separatory funnel and add 50 mL of toluene. Shake the funnel, venting frequently.
-
Separate the layers. Extract the aqueous layer two more times with 25 mL portions of toluene.
-
Combine all the organic (toluene) layers.
-
Wash the combined organic phase with 50 mL of 1 M sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the toluene using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure 4-Chloro-2,5-dimethoxybenzonitrile as a solid.
Experimental Workflow and Characterization
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow.
Product Characterization
The identity and purity of the synthesized 4-Chloro-2,5-dimethoxybenzonitrile should be confirmed using standard analytical techniques.
| Analytical Method | Expected Results |
| Melting Point | A sharp melting point consistent with literature values. |
| ¹H NMR | Peaks corresponding to aromatic protons and two distinct methoxy groups. Chemical shifts and splitting patterns should match the expected structure. |
| ¹³C NMR | Signals for all unique carbon atoms, including the nitrile carbon, aromatic carbons, and methoxy carbons. |
| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₉H₈ClNO₂ (m/z = 197.02), showing the characteristic isotopic pattern for a chlorine-containing compound. |
| LC/MS or GC/MS | Can be used to assess purity and confirm the molecular weight of the product.[5][6] |
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. [Link]
-
Rai, R., Singh, P., Kumar, V., & Singh, P. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Frigerio, A., Cavo-Briones, A., & Belvedere, G. (1976). Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Agilent. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Sources
Introduction: The Analytical Imperative for 4-Chloro-2,5-dimethoxybenzonitrile
An Application Guide to the Analytical Characterization of 4-Chloro-2,5-dimethoxybenzonitrile
Abstract: This comprehensive guide provides detailed analytical methodologies for the robust characterization of 4-Chloro-2,5-dimethoxybenzonitrile, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. The protocols and insights presented herein are designed for researchers, scientists, and quality control professionals in the fields of chemical synthesis and drug development. We will explore a multi-technique approach encompassing chromatography and spectroscopy to ensure unambiguous identification, purity assessment, and structural elucidation.
4-Chloro-2,5-dimethoxybenzonitrile serves as a critical building block in organic synthesis. Its precise molecular structure, featuring a chlorinated and dimethoxylated aromatic ring with a nitrile functional group, makes it a versatile precursor. The purity and structural integrity of this intermediate are paramount, as any impurities can have downstream effects on the yield, purity, and safety of the final product. Therefore, a comprehensive analytical strategy is not just a quality control measure but a fundamental necessity for reproducible and reliable scientific outcomes.
This document moves beyond a simple listing of methods. It explains the rationale behind selecting specific techniques and experimental parameters, empowering the scientist to not only follow a protocol but also to understand and troubleshoot the analytical process. We will detail four cornerstone techniques: High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and volatile impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group verification.
Physicochemical Properties of 4-Chloro-2,5-dimethoxybenzonitrile
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₂ | [1] |
| Molecular Weight | 197.62 g/mol | [1] |
| CAS Number | 58543-89-8 | [1] |
| Appearance | Typically a solid (inferred) | N/A |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)C#N)OC | [1] |
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment
Principle & Rationale: HPLC is the industry standard for determining the purity of non-volatile and semi-volatile organic compounds. By partitioning the analyte between a stationary phase (e.g., C18 silica) and a mobile phase, HPLC separates the main compound from any impurities. The choice of a reverse-phase (RP-HPLC) method is logical for this molecule due to its moderate polarity. A UV detector is highly effective because the aromatic ring of 4-Chloro-2,5-dimethoxybenzonitrile provides strong chromophores.[2][3]
Application: This method is primarily used to quantify the purity of a given batch of 4-Chloro-2,5-dimethoxybenzonitrile and to detect and quantify any non-volatile synthesis-related impurities.
Workflow for HPLC Analysis
Sources
- 1. 58543-89-8|4-Chloro-2,5-dimethoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 3. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Chloro-2,5-dimethoxybenzonitrile in Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the discovery and optimization of novel molecular scaffolds are paramount to the development of new therapeutic agents. 4-Chloro-2,5-dimethoxybenzonitrile emerges as a particularly intriguing starting point for drug discovery campaigns. Its substituted benzene ring offers a rigid framework amenable to predictable chemical modifications, while the chloro, methoxy, and nitrile functionalities serve as versatile handles for a variety of chemical transformations. The dimethoxy substitution pattern is a recurring motif in biologically active molecules, often influencing metabolic stability and receptor interactions.[1][2][3] The strategic placement of a chloro atom provides a reactive site for cross-coupling reactions, and the nitrile group can be elaborated into a range of bioisosteres, such as amides, carboxylic acids, and amines, to modulate physicochemical properties and target engagement.
This guide provides an in-depth exploration of the derivatization of 4-Chloro-2,5-dimethoxybenzonitrile, offering detailed protocols and the underlying scientific rationale for key chemical transformations. The focus is on providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this scaffold in their quest for novel therapeutics.
Strategic Derivatization Pathways
The chemical architecture of 4-Chloro-2,5-dimethoxybenzonitrile presents three primary sites for modification: the chloro substituent at the C4 position, the nitrile group, and the aromatic ring itself through electrophilic aromatic substitution, although the latter is less commonly employed due to the existing substitution pattern. This guide will focus on the high-yield and versatile transformations at the chloro and nitrile positions.
Caption: Key derivatization strategies for 4-Chloro-2,5-dimethoxybenzonitrile.
Part 1: Derivatization at the C4-Position
The chloro substituent at the C4 position is a prime target for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.[5][6] The reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[7][8]
Rationale for Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For aryl chlorides, which are generally less reactive than bromides or iodides, electron-rich and sterically hindered phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition step.[9] Pre-formed palladium-N-heterocyclic carbene (NHC) complexes also show high activity.[10]
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of base can influence reaction kinetics and side product formation.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Chloro-2,5-dimethoxybenzonitrile (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03-0.05 equiv.) or a combination of a palladium precursor like Pd₂(dba)₃ (0.01-0.02 equiv.) and a ligand like SPhos (0.04-0.08 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | Effective for aryl chlorides. |
| Boronic Reagent | 1.2-1.5 equivalents | Ensures complete consumption of the starting material. |
| Base | K₂CO₃, Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water, Toluene/Water | Facilitates dissolution of all reactants. |
| Temperature | 80-120 °C | Provides sufficient energy for catalyst turnover. |
Table 1: Recommended conditions for Suzuki-Miyaura coupling of 4-Chloro-2,5-dimethoxybenzonitrile.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, a common motif in pharmaceuticals.[4][11] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[12]
Rationale for Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of the palladium source and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[10] Ligands like XPhos and RuPhos are known to be effective.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent side reactions with the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with 4-Chloro-2,5-dimethoxybenzonitrile (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), and a strong base like sodium tert-butoxide (1.2-2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor, such as Pd₂(dba)₃ (0.01-0.03 equiv.), and the appropriate phosphine ligand, for example, XPhos (0.02-0.06 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Heat the mixture with vigorous stirring at a temperature between 80 and 110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos | Highly active for amination of aryl chlorides. |
| Amine | 1.1-1.5 equivalents | A slight excess drives the reaction to completion. |
| Base | NaOtBu, LiHMDS (1.2-2.0 equiv.) | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane (anhydrous) | Aprotic solvent to prevent side reactions. |
| Temperature | 80-110 °C | Optimal temperature for catalyst activity. |
Table 2: Recommended conditions for Buchwald-Hartwig amination of 4-Chloro-2,5-dimethoxybenzonitrile.
Part 2: Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into several other important moieties in medicinal chemistry, including amides, carboxylic acids, and primary amines. These transformations allow for the introduction of hydrogen bond donors and acceptors, which can significantly impact a compound's biological activity and pharmacokinetic properties.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of the nitrile group can be controlled to yield either the primary amide or the carboxylic acid.
Rationale for Experimental Choices:
-
Partial Hydrolysis to Amide: This can often be achieved under mildly acidic or basic conditions, or by using specific catalysts. For example, heating with a mixture of a weak acid and a dehydrating agent can favor amide formation.
-
Complete Hydrolysis to Carboxylic Acid: This typically requires more forcing conditions, such as strong acid (e.g., concentrated HCl or H₂SO₄) or strong base (e.g., NaOH or KOH) at elevated temperatures.
Experimental Protocol: Hydrolysis to Carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-2,5-dimethoxybenzonitrile (1.0 equiv.) in a mixture of ethanol and an aqueous solution of a strong base like potassium hydroxide (5-10 equiv.).[14]
-
Reaction: Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the corresponding carboxylic acid.
Caption: Stepwise hydrolysis of the nitrile group.
Reduction to a Primary Amine
Reduction of the nitrile group provides the corresponding benzylamine, which can serve as a key building block for further derivatization or as a pharmacophore itself.
Rationale for Experimental Choices:
-
Reducing Agent: A variety of reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere offers a milder and often more scalable approach.[15]
Experimental Protocol: Reduction with LiAlH₄
-
Reagent Preparation: In a dry, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0-3.0 equiv.) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Dissolve 4-Chloro-2,5-dimethoxybenzonitrile (1.0 equiv.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with the ether solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzylamine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 4-Chloro-2,5-dimethoxybenzonitrile scaffold allows for a systematic exploration of the structure-activity relationship (SAR). Studies on related 2,5-dimethoxyphenyl derivatives have shown that the nature of the substituent at the 4-position can significantly influence biological activity. For example, in a series of 2,5-dimethoxyphenylpiperidines, a bromo substituent at the 4-position was found to be important for 5-HT₂A receptor agonist activity, while a cyano group was unfavorable.[1] In another study on 2,5-dimethoxyphenethylamines, a thiotrifluoromethyl group at the 4-position led to a potent and long-acting serotonin 5-HT₂ receptor agonist.[2] These findings underscore the importance of exploring a diverse range of substituents at this position to optimize potency and selectivity for a given biological target.
The conversion of the nitrile group to amides, carboxylic acids, or amines introduces opportunities for hydrogen bonding interactions with the target protein, which can dramatically alter the binding affinity and selectivity profile of the molecule.
Conclusion
4-Chloro-2,5-dimethoxybenzonitrile represents a versatile and promising scaffold for medicinal chemistry exploration. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and functional group transformations of the nitrile moiety, provides a powerful toolkit for generating diverse libraries of compounds. The detailed protocols and rationales presented in this guide are intended to empower researchers to efficiently and effectively explore the chemical space around this privileged core structure, ultimately accelerating the discovery of novel drug candidates.
References
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Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry, 3(18), 3249-3255. Available at: [Link]
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Jensen, A. A., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(13), 9239–9255. Available at: [Link]
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Kaplan, J. S., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]
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Ichitsuka, T., et al. (2019). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a). AIChE Journal, 65(10), e16698. Available at: [Link]
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Chambers, J. J., et al. (2013). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry, 21(11), 3126-3134. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
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Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link]
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Pryde, D. C., et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 23(17), 4842-4847. Available at: [Link]
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Wikipedia. (2023). 2,5-Dimethoxy-4-cyanoamphetamine. In Wikipedia. Available at: [Link]
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Wikipedia. (2023). 2C-CN. In Wikipedia. Available at: [Link]
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Marion, N., et al. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie International Edition, 45(35), 5847-5850. Available at: [Link]
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Chambers, J. J., et al. (2013). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry, 21(11), 3126-3134. Available at: [Link]
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (1991). U.S. Patent No. 5,041,671.
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Galyakberov, R. M., et al. (2019). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 17(4), 817-825. Available at: [Link]
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El-Sheshtawy, H. S., et al. (2014). 2,5-Dimethoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1188. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
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Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2197-2204. Available at: [Link]
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Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
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- Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor. (2020). Chinese Patent No. CN111960947A.
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Al-Ostoot, F. H., et al. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega, 8(39), 35849-35865. Available at: [Link]
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Szymański, P., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4381. Available at: [Link]
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Marzouk, M. M., et al. (2022). Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors. RSC Medicinal Chemistry, 13(12), 1541-1559. Available at: [Link]
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Cui, J. J., et al. (2011). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5289-5294. Available at: [Link]
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Application Note: 4-Chloro-2,5-dimethoxybenzonitrile as a Cornerstone Building Block in Modern Organic Synthesis
Abstract
4-Chloro-2,5-dimethoxybenzonitrile (CAS: 58543-89-8) is a polysubstituted aromatic compound whose strategic arrangement of functional groups—a nitrile, a chloro moiety, and two activating methoxy groups—renders it an exceptionally versatile intermediate in organic synthesis.[1][2] This guide provides an in-depth exploration of its reactivity and utility, focusing on its application in high-value transformations such as palladium-catalyzed cross-coupling reactions and as a precursor to other critical synthons. We present detailed, field-proven protocols and mechanistic insights intended for researchers, chemists, and professionals in drug development and materials science.
Introduction: Unpacking the Synthetic Potential
At its core, 4-Chloro-2,5-dimethoxybenzonitrile is a scaffold primed for selective modification. The molecule's key reactive sites are the aryl chloride, susceptible to metal-catalyzed cross-coupling and nucleophilic substitution, and the nitrile group, which can be transformed into amines or carboxylic acids. The 2,5-dimethoxy substitution pattern electronically enriches the aromatic ring, influencing the reactivity of the adjacent functional groups and often serving as a key pharmacophoric element in bioactive molecules, particularly those targeting serotonin receptors.[3] Its utility as a foundational intermediate is well-established in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][5]
| Property | Value |
| CAS Number | 58543-89-8 |
| Molecular Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol [1] |
| Appearance | Light yellow to white crystalline powder |
The strategic value of this building block lies in its ability to participate in sequential, regioselective reactions, allowing for the efficient construction of molecular complexity from a readily available starting material.
Palladium-Catalyzed Cross-Coupling: The Gateway to Biaryl and Arylamine Scaffolds
The chloro-substituent on the electron-rich benzene ring is an ideal handle for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern medicinal chemistry, enabling the modular assembly of complex molecular architectures.[6][]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is arguably one of the most powerful methods for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8][9] This reaction allows for the direct coupling of 4-Chloro-2,5-dimethoxybenzonitrile with a wide array of primary and secondary amines.[10]
Expert Insight: The choice of ligand is critical for achieving high yields with aryl chlorides. Electron-rich, sterically hindered biarylphosphine ligands like XPhos are particularly effective because they promote the challenging oxidative addition step and facilitate the final reductive elimination.[11] The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine and driving the catalytic cycle forward.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-((2,5-dimethoxy-4-cyanophenyl)amino)morpholine
-
Inert Atmosphere: To a flame-dried 2-necked flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 eq.), XPhos (0.03 eq.), and sodium tert-butoxide (1.4 eq.) under an argon or nitrogen atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask. The mixture should be stirred at room temperature for 10 minutes. Toluene is degassed by bubbling with nitrogen for at least 30 minutes.
-
Reagent Addition: Add 4-Chloro-2,5-dimethoxybenzonitrile (1.0 eq.) followed by morpholine (1.2 eq.).
-
Reaction: Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dba)₂ / XPhos | Highly active system for less reactive aryl chlorides. |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base promotes amine deprotonation. |
| Solvent | Toluene | High boiling point, good solubility for reagents, and poor solubility for inorganic salts helps drive the reaction.[11] |
| Temperature | Reflux (~110 °C) | Provides sufficient energy to overcome the activation barrier for oxidative addition. |
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[12] This reaction enables the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position of the benzonitrile core, dramatically increasing molecular diversity.
Expert Insight: For an electron-rich aryl chloride like our substrate, the oxidative addition step is often rate-limiting.[12] Therefore, a catalyst system comprising a palladium(0) source and a highly active ligand, such as a biarylphosphine or an N-heterocyclic carbene (NHC), is essential.[13][14] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial and depends on the stability of the boronic acid partner; it activates the boronic acid to facilitate transmetalation.[12][13]
Detailed Protocol: Synthesis of 4'-Cyano-2',5'-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde
-
Setup: In an inert atmosphere glovebox or using Schlenk technique, charge a flask with 4-Chloro-2,5-dimethoxybenzonitrile (1.0 eq.), (4-formylphenyl)boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)).
-
Solvent: Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the biphenyl product.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Derivatization into Advanced Building Blocks
Beyond direct functionalization, 4-Chloro-2,5-dimethoxybenzonitrile serves as a precursor to other valuable synthetic intermediates.
Synthesis of 2,5-Dimethoxy-4-cyanophenylboronic Acid or its Esters
Converting the aryl chloride into a boronic acid or ester derivative inverts its reactivity profile for Suzuki couplings, turning it from an electrophile into a nucleophilic partner. This is a powerful strategic move for complex molecule synthesis.
Expert Insight: The classic method for this transformation involves a lithium-halogen exchange at very low temperatures (-78 to -100 °C) to form an aryllithium intermediate, which is then quenched with a trialkyl borate.[15] The extremely low temperature is critical to prevent side reactions of the sensitive aryllithium species. An alternative is the palladium-catalyzed Miyaura borylation, which offers milder conditions and broader functional group tolerance.
Detailed Protocol: Synthesis of 2-(2,5-Dimethoxy-4-cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Setup: Combine 4-Chloro-2,5-dimethoxybenzonitrile (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), potassium acetate (KOAc, 1.5 eq.), and Pd(dppf)Cl₂ (3 mol%) in a flask under an inert atmosphere.
-
Solvent: Add anhydrous and degassed 1,4-dioxane.
-
Reaction: Heat the mixture to 80-90 °C for 8-16 hours. Monitor for completion by GC-MS.
-
Workup: Cool the mixture, filter through a pad of Celite to remove palladium residues, and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly or purified by recrystallization or silica gel chromatography.
Concluding Remarks
4-Chloro-2,5-dimethoxybenzonitrile is a high-potential building block whose value is fully realized through the application of modern synthetic methodologies. Its ability to undergo selective, high-yielding transformations like Buchwald-Hartwig amination and Suzuki-Miyaura coupling makes it an indispensable tool for accessing novel chemical space. The protocols and insights provided herein are designed to empower researchers to leverage the full synthetic power of this versatile intermediate in their drug discovery and materials science programs.
References
-
Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide - ResearchGate. (2009). Chinese Journal of Organic Chemistry, 29(1), 105-107. [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
New synthetic methodology for the synthesis of dibenzo[b,e][15][16]diazepines. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 318-326. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]
-
4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. (n.d.). Geshem. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Molecules, 26(16), 4965. [Link]
-
4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. (2003). Journal of Medicinal Chemistry, 46(23), 4936-4945. [Link]
-
4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959 - PubChem. (n.d.). PubChem. [Link]
-
Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Process for the preparation of 4-chloro-2-nitrobenzonitrile - European Patent Office - EP 0110559 A1. (1984). European Patent Office. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents. (2014).
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2017). Scientific Reports, 7, 4381. [Link]
-
Buchwald-Hartwig coupling - YouTube. (2019). YouTube. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. (2018). Royal Society of Chemistry. [Link]
-
Suzuki Coupling Mechanism and Applications - YouTube. (2018). YouTube. [Link]
-
Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Organic synthesis provides opportunities to transform drug discovery. (2018). Nature Chemistry, 10(4), 383-392. [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (2010). Molecules, 15(12), 9290–9307. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Scientific Reports, 14, 6463. [Link]
Sources
- 1. 58543-89-8|4-Chloro-2,5-dimethoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-CHLORO-2,5-DIMETHOXYBENZONITRILE | 58543-89-8 [chemicalbook.com]
- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the reasoning and expertise behind them to ensure your success.
Introduction to Synthetic Strategies
The synthesis of 4-Chloro-2,5-dimethoxybenzonitrile can be approached through two primary routes, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials and the scale of the reaction.
-
The Sandmeyer Reaction: This classic transformation converts an aromatic amine, in this case, 4-Chloro-2,5-dimethoxyaniline, into the corresponding nitrile via a diazonium salt intermediate. It is a powerful method for introducing a cyano group into an aromatic ring.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a suitable leaving group, such as a halide, from an activated aromatic ring by a cyanide nucleophile. A plausible precursor for this route is 1,4-dichloro-2,5-dimethoxybenzene.
This guide will provide detailed troubleshooting and FAQs for both synthetic pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors, depending on the synthetic route. Let's break down the possibilities for each method.
For the Sandmeyer Reaction:
-
Inefficient Diazotization: The formation of the diazonium salt is a critical first step and is highly sensitive to temperature.
-
Troubleshooting:
-
Temperature Control: Ensure the temperature of the reaction mixture is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt.
-
Acid Concentration: Use a sufficient excess of a strong mineral acid (like HCl) to ensure the complete formation of nitrous acid (from NaNO₂) and to maintain a low pH, which stabilizes the diazonium salt.[4]
-
Purity of Amine: The starting 4-Chloro-2,5-dimethoxyaniline should be pure. Impurities can interfere with the diazotization process.
-
-
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose before the addition of the cyanide source.
-
Troubleshooting:
-
Use Immediately: The diazonium salt solution should be used immediately after its preparation. Do not store it.
-
Avoid Light: Perform the reaction in a flask shielded from direct light, as light can accelerate decomposition.
-
-
-
Ineffective Cyanation Step: The displacement of the diazonium group with cyanide requires a copper(I) catalyst.
-
Troubleshooting:
-
Catalyst Activity: Use freshly prepared or high-purity copper(I) cyanide (CuCN). The quality of the catalyst is paramount for the success of the Sandmeyer reaction.[2]
-
Neutralization: After the addition of the diazonium salt solution to the CuCN solution, the reaction mixture should be carefully neutralized to facilitate the substitution.
-
-
For the Nucleophilic Aromatic Substitution (SNAr) Reaction:
-
Poor Substrate Activation: The aromatic ring must be sufficiently electron-deficient for the nucleophilic attack by cyanide to occur. The two methoxy groups are electron-donating, which can hinder the reaction.
-
Troubleshooting:
-
Starting Material Choice: If starting from 1,4-dichloro-2,5-dimethoxybenzene, the reaction may be sluggish. A more activated substrate, if available, would be preferable.
-
Reaction Conditions: High temperatures are often required to drive SNAr reactions on less activated substrates. Ensure your reaction is reaching the target temperature.
-
-
-
Inactive Cyanide Source: The cyanide salt used must be of good quality and soluble in the reaction solvent.
-
Troubleshooting:
-
Cyanide Source: Use a high-purity cyanide source such as sodium or potassium cyanide.
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO are typically used to dissolve the cyanide salt and facilitate the reaction. Ensure the solvent is anhydrous.
-
-
-
Catalyst Deactivation (if applicable): Some SNAr cyanations are catalyzed by transition metals like palladium or nickel.
-
Troubleshooting:
-
Ligand Choice: The choice of ligand is crucial for catalyst stability and activity.
-
Inert Atmosphere: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
-
Issue 2: Formation of Significant Impurities
Q: My final product is impure, and purification is difficult. What are the common side products, and how can I minimize their formation?
A: The nature of the impurities will depend on the synthetic route chosen.
For the Sandmeyer Reaction:
-
Phenolic Byproducts: If water is present during the cyanation step, it can act as a nucleophile, leading to the formation of 4-Chloro-2,5-dimethoxyphenol.
-
Minimization Strategy:
-
Anhydrous Conditions: While the diazotization is aqueous, minimize the amount of water carried over to the cyanation step.
-
Controlled Temperature: Keep the temperature low during the addition of the diazonium salt to the cyanide solution to favor cyanation over hydroxylation.
-
-
-
Biaryl Impurities: The radical mechanism of the Sandmeyer reaction can lead to the formation of symmetrical biaryl compounds through the coupling of two aryl radicals.[1]
-
Minimization Strategy:
-
Slow Addition: Add the diazonium salt solution slowly to the copper cyanide solution to maintain a low concentration of the aryl radical intermediate, thus minimizing dimerization.
-
Efficient Trapping: Ensure an adequate concentration of the cyanide nucleophile is present to trap the aryl radical as it forms.
-
-
-
Azo Dyes: Incomplete reaction or side reactions can lead to the formation of colored azo compounds.
-
Minimization Strategy:
-
Complete Diazotization: Ensure the complete conversion of the primary amine to the diazonium salt.
-
Proper pH Control: Maintain the appropriate pH during the reaction to avoid azo coupling.
-
-
For the Nucleophilic Aromatic Substitution (SNAr) Reaction:
-
Unreacted Starting Material: Incomplete reaction is a common source of impurity.
-
Minimization Strategy:
-
Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction by TLC or GC to determine the optimal endpoint.
-
Stoichiometry: Use a slight excess of the cyanide reagent to ensure complete conversion of the starting material.
-
-
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, especially at high temperatures and in the presence of base, the nitrile product can be hydrolyzed to the corresponding carboxylic acid.
-
Minimization Strategy:
-
Anhydrous Conditions: Use anhydrous solvents and reagents.
-
Neutral Workup: Perform the reaction workup under neutral or slightly acidic conditions to prevent hydrolysis.
-
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for low yield and impurity issues.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile?
A1: The Sandmeyer reaction is often the preferred route if the starting material, 4-Chloro-2,5-dimethoxyaniline, is readily available or can be synthesized in high purity. The reaction conditions are generally milder than those required for the SNAr of a deactivated substrate like 1,4-dichloro-2,5-dimethoxybenzene. However, if the aniline is not available, the SNAr route from a suitable precursor may be more practical.
Q2: What is the optimal solvent for the Sandmeyer cyanation step?
A2: The cyanation step of the Sandmeyer reaction is typically carried out in an aqueous medium where the copper(I) cyanide is dissolved in a solution of sodium or potassium cyanide. The diazonium salt solution is then added to this aqueous cyanide solution. Some protocols may use a biphasic system with an organic solvent like benzene or toluene to extract the product as it is formed.[2]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and purity of 4-Chloro-2,5-dimethoxybenzonitrile.
| Technique | Expected Observations |
| Melting Point | Not consistently reported in the literature; a sharp melting range would indicate high purity. |
| ¹H NMR | Expect signals for two aromatic protons and two methoxy groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |
| ¹³C NMR | Expect signals for the nitrile carbon, the aromatic carbons (including those attached to the chloro and methoxy groups), and the methoxy carbons. |
| IR Spectroscopy | A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group. |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of the product (197.62 g/mol ). The isotopic pattern for one chlorine atom should be observed. |
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Cyanide Handling: Sodium and potassium cyanide, as well as copper(I) cyanide, are highly toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. It is essential to keep them in solution and at low temperatures.
-
Acid Handling: Concentrated acids used in the diazotization step are corrosive. Handle them with care.
Experimental Protocols
Protocol 1: Sandmeyer Cyanation of 4-Chloro-2,5-dimethoxyaniline (General Procedure)
This protocol is a general procedure and may require optimization for your specific setup.
Step 1: Diazotization
-
In a flask, dissolve 4-Chloro-2,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium or potassium cyanide.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Reaction Pathway: Sandmeyer Reaction
Caption: The synthetic pathway for the Sandmeyer reaction.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
Pawar, S. D., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2021. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents.
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Google Patents. Preparation method of 4-chloro-2, 5-dimethoxyaniline.
-
Scribd. Sandmeyer Reaction (Class 12th). [Link]
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
ResearchGate. Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. [Link]
-
The Royal Society of Chemistry. 4 - Supporting Information. [Link]
- Google Patents. Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
PubChem. 4-Chloro-2,5-dimethoxybenzaldehyde. [Link]
Sources
Technical Support Center: Purification of 4-Chloro-2,5-dimethoxybenzonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Chloro-2,5-dimethoxybenzonitrile (CAS No: 58543-89-8). This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. As a key precursor in the synthesis of various compounds, including the phenethylamine 2C-C, achieving high purity is paramount for the success of subsequent reactions and the integrity of the final product.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated purification protocols based on established chemical principles and field-proven experience.
Understanding the Challenge: Common Impurities
The purity of your final product is dictated by the impurities you can successfully remove from the crude material. In the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile, impurities typically arise from three main sources:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like 2,5-dimethoxybenzonitrile or the chlorinating agent may be present.
-
Reaction By-products: Side reactions can lead to the formation of isomeric products (e.g., dichlorinated species) or compounds resulting from incomplete reactions. Over-chlorination has been noted as a potential issue in related syntheses.[3]
-
Degradation Products: The nitrile functional group is susceptible to hydrolysis under strong acidic or basic conditions, which may occur during reaction work-up. This can lead to the formation of 4-chloro-2,5-dimethoxybenzamide or 4-chloro-2,5-dimethoxybenzoic acid.[4]
Typical Impurity Profile:
-
Starting Material (e.g., 2,5-dimethoxybenzonitrile): Structurally very similar, can be difficult to separate.
-
Isomeric By-products (e.g., 3-Chloro-2,5-dimethoxybenzonitrile): Can co-crystallize with the desired product.
-
Hydrolysis Products (Amide/Carboxylic Acid): Have significantly different polarities, making them easier to separate by chromatography or extraction.
Frequently Asked Questions (FAQs)
Q1: My crude 4-Chloro-2,5-dimethoxybenzonitrile is a discolored oil/waxy solid. How can I crystallize it?
This is a common issue indicating the presence of impurities that are depressing the melting point and inhibiting crystallization.
-
Causality: The impurities disrupt the crystal lattice formation of the desired compound. Oily residues are often unreacted starting materials or low-melting point by-products.
-
Solution: First, try to remove highly polar or non-polar impurities. A simple work-up involving washing a solution of the crude product (e.g., in Dichloromethane or Ethyl Acetate) with a dilute sodium bicarbonate solution can remove acidic impurities like the corresponding carboxylic acid.[5] For stubborn oils, column chromatography is the most effective method to isolate the pure compound, which should then crystallize readily. A subsequent recrystallization will further enhance purity.
Q2: What is the best analytical method to assess the purity of my sample?
A multi-faceted approach is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (or methanol) is typically effective for separating the main compound from its impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
Q3: My nitrile appears to be hydrolyzing during work-up or purification. How can I prevent this?
The benzonitrile group is generally stable but can hydrolyze under harsh conditions.[4]
-
Causality: Prolonged exposure to strong acids or bases, especially at elevated temperatures, will convert the nitrile (-CN) to a carboxamide (-CONH₂) and then to a carboxylic acid (-COOH).
-
Preventative Measures:
-
Neutralize Carefully: During aqueous work-ups, use mild bases like sodium bicarbonate for neutralization and avoid excess strong bases (e.g., NaOH, KOH).
-
Avoid High Temperatures: If heating is required, do so for the minimum time necessary.
-
Use Anhydrous Solvents: Ensure solvents used for chromatography and recrystallization are dry, as residual water can contribute to hydrolysis over time, especially in the presence of acidic silica gel.
-
Proper Storage: Store the purified compound in a cool, dry, and sealed environment.[9]
-
Purification Workflow & Troubleshooting
This section provides a logical workflow for purifying crude 4-Chloro-2,5-dimethoxybenzonitrile and a guide to troubleshoot common issues.
General Purification Workflow
The choice between recrystallization and chromatography depends on the initial purity of the crude product.
Caption: General purification workflow for 4-Chloro-2,5-dimethoxybenzonitrile.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Explanations |
| Low yield after recrystallization | 1. Incorrect Solvent Choice: The product is too soluble in the chosen solvent, even at cold temperatures. 2. Too Much Solvent Used: An excessive volume of solvent was used, preventing the product from reaching its saturation point upon cooling. 3. Cooling Too Rapidly: Fast cooling can trap impurities and lead to the formation of small, difficult-to-filter crystals. | 1. Re-evaluate Solvents: Test solubility in a range of solvents (see Table 1). A good solvent will dissolve the compound when hot but not when cold. Consider a binary solvent system (e.g., Ethanol/Water, Toluene/Heptane). 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions. If too much is added, carefully evaporate some solvent to concentrate the solution. 3. Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize crystal formation. |
| Product purity does not improve after recrystallization | 1. Co-crystallization of Impurities: An impurity has very similar solubility and structural properties to the product. 2. Product is Oiling Out: The solution becomes cloudy and forms an oil instead of crystals upon cooling, trapping impurities. | 1. Switch Solvent System: Change the polarity of the recrystallization solvent to alter the relative solubilities of the product and impurity. If this fails, column chromatography is necessary. 2. Prevent Oiling Out: Ensure the solution is not supersaturated. Add slightly more solvent or cool the solution much more slowly. If an oil forms, reheat the solution to re-dissolve it and try again. |
| Streaking or poor separation on silica gel column | 1. Overloading the Column: Too much crude material was loaded relative to the amount of silica gel. 2. Incorrect Mobile Phase: The eluent is too polar, causing all compounds to elute quickly with the solvent front. Or, it is not polar enough, causing compounds to stick to the top of the column. 3. Sample Insolubility: The crude product is not fully soluble in the mobile phase, causing it to precipitate on the column. | 1. Proper Ratio: Use a silica-to-crude ratio of at least 30:1 to 100:1 by weight for effective separation.[10] 2. Optimize Eluent: Develop the mobile phase using TLC first. Aim for a retention factor (Rf) of ~0.25-0.35 for the desired product. Start with a non-polar solvent (e.g., Hexanes or Petroleum Ether) and gradually add a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[11] 3. Use a Stronger Loading Solvent: Dissolve the crude sample in a minimal amount of a strong solvent like Dichloromethane, adsorb it onto a small amount of silica gel ("dry loading"), and evaporate the solvent before carefully adding the resulting powder to the top of the column.[10] |
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for crude material that is already >90% pure and crystalline.
1. Solvent Selection:
-
The key is to find a solvent that fully dissolves the compound at its boiling point but poorly at low temperatures (~0-4°C).
-
Based on the polarity of the molecule, alcohols (like ethanol or isopropanol) or aromatic hydrocarbons (like toluene) are good starting points.[12]
Table 1: Qualitative Solubility Data
| Solvent | Polarity | Solubility (Cold) | Solubility (Hot) | Notes |
| Isopropanol | Medium | Low | High | Excellent choice for single-solvent recrystallization. |
| Ethanol | Medium-High | Moderate | High | May require addition of water as an anti-solvent. |
| Toluene | Low | Low | Moderate-High | Good for removing more polar impurities. |
| Heptane/Hexane | Very Low | Very Low | Low | Useful as an anti-solvent or for washing the final crystals. |
| Water | High | Insoluble | Insoluble | Useful as an anti-solvent with water-miscible organic solvents. |
2. Step-by-Step Procedure:
-
Place the crude 4-Chloro-2,5-dimethoxybenzonitrile (e.g., 5.0 g) into an Erlenmeyer flask.
-
Add a stir bar and the chosen solvent (e.g., isopropanol) in small portions while gently heating the mixture on a hot plate with stirring.
-
Continue adding the solvent until the solid has just completely dissolved. Avoid adding a large excess.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for another 5-10 minutes to adsorb colored impurities.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to a constant weight. Analyze for purity.
Protocol 2: Purification by Column Chromatography
This is the most effective method for purifying highly impure or oily crude product.
Caption: Step-by-step workflow for column chromatography purification.
1. Materials:
-
Silica Gel (60-120 mesh or 230-400 mesh).[10]
-
Mobile Phase: A mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate), optimized via TLC. A typical starting point is 9:1 or 8:2 Hexane:Ethyl Acetate.
-
Sand (acid-washed).
2. Step-by-Step Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material. The ideal solvent system will show good separation between the desired product spot (aim for Rf ≈ 0.3) and any impurities.
-
Column Packing:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the level is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 2.0 g) in a minimal amount of a volatile solvent like Dichloromethane.
-
Add a small amount of silica gel (e.g., 4-5 g) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed silica gel column, creating a uniform layer. Add a small layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution, collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant head of solvent above the silica at all times.
-
-
Monitoring and Isolation:
-
Spot every few fractions on a TLC plate to track the elution of the product.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Chloro-2,5-dimethoxybenzonitrile.
-
References
-
ChemSrc. (n.d.). 4-CHLORO-2,5-DIMETHOXYBENZONITRILE. Retrieved from [Link]
-
Reddit user post. (2023). 2C-C Synthesis Success (Procedure in Post). r/TheeHive. Retrieved from [Link]
- Peijnenburg, W. J. G. M., de Beer, K. G. M., de Haan, H. A. M., Stegeman, M. H. L., & Verboom, H. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(9), 1437-1444.
-
Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]
-
ResearchGate. (n.d.). General structure of 2C with labeled positions. Retrieved from [Link]
-
Longdom Publishing. (2024). Column Chromatography for the Separation of Complex Mixtures. Journal of Chromatography & Separation Techniques, 15(5). Retrieved from [Link]
- Barnett, R. Y., Baker, D. D., Kelly, N. E., Hestand, M. S., & Logan, B. K. (2014). A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report. Journal of analytical toxicology, 38(8), 589–591.
-
SWGDRUG.org. (2014). 4-Chloro-2,5-Dimethoxyamphetamine. Retrieved from [Link]
Sources
- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. deepdyve.com [deepdyve.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. swgdrug.org [swgdrug.org]
- 8. A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-CHLORO-2,5-DIMETHOXYBENZONITRILE - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. longdom.org [longdom.org]
- 12. 溶剂混溶性表 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Byproduct Formation in 4-Chloro-2,5-dimethoxybenzonitrile Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile. Purity of this key intermediate is paramount, yet its multi-step synthesis presents several challenges where byproduct formation can significantly impact yield and downstream applications. This document provides in-depth, field-proven insights into identifying, preventing, and troubleshooting the formation of common impurities through a practical question-and-answer format.
Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of 4-Chloro-2,5-dimethoxybenzonitrile proceeds via a Sandmeyer reaction. This route typically begins with the nitration of 2,5-dimethoxychlorobenzene, followed by reduction to the corresponding aniline, which is then subjected to diazotization and cyanation. Each of these stages is a potential source of impurities.
Caption: Overall synthetic pathway for 4-Chloro-2,5-dimethoxybenzonitrile.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final product is contaminated with a significant amount of a hydroxyl-containing compound. What is it, and how can I prevent it?
A1: The most probable identity of this byproduct is 4-Chloro-2,5-dimethoxyphenol.
This is arguably the most common and yield-reducing byproduct in this synthesis. Its formation stems from the instability of the diazonium salt intermediate generated in Step 3.
-
Causality: Aryl diazonium salts are thermally unstable and can readily react with water, especially at temperatures above 5°C, to replace the diazonium group (-N₂⁺) with a hydroxyl group (-OH)[1]. This side reaction is highly exothermic and can lead to a runaway decomposition if not properly controlled.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: The diazotization (Step 3) and the subsequent Sandmeyer reaction (Step 4) must be maintained between 0-5°C. Use an ice-salt bath for robust temperature management.
-
Reagent Pre-Cooling: Ensure all solutions, including the sodium nitrite and the copper(I) cyanide slurry, are pre-chilled to 0-5°C before addition.
-
Slow, Controlled Addition: Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5°C. A rapid addition can cause localized heating, initiating decomposition.
-
Immediate Use: Prepare and use the diazonium salt solution immediately. Allowing it to stand, even at low temperatures, increases the likelihood of hydrolysis to the phenol.
-
Experimental Protocol: Optimized Diazotization and Sandmeyer Reaction
-
Dissolve 4-Chloro-2,5-dimethoxyaniline (1.0 equiv) in a suitable volume of 3M HCl in a flask equipped with a magnetic stirrer and a thermometer.
-
Cool the stirred solution to 0°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 equiv) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride slurry over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0°C and 5°C.
-
In a separate reaction vessel, prepare a solution or slurry of copper(I) cyanide (1.2 equiv) in water/HCl, and cool it to 0°C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold CuCN mixture. Vigorous nitrogen evolution will be observed.
-
Maintain the reaction temperature below 10°C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
Q2: I've isolated a high-molecular-weight impurity that is difficult to separate via standard crystallization. What could it be?
A2: High-molecular-weight byproducts are typically biaryl compounds or azo-coupled products.
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which inherently allows for radical-radical coupling side reactions[2][3].
-
Causality & Identification:
-
Biaryl Byproduct (bis(4-chloro-2,5-dimethoxyphenyl)): This forms when two aryl radicals, generated as intermediates, couple together. The presence of this byproduct is strong evidence for the radical nature of the Sandmeyer reaction[2][3]. It will have a mass nearly double that of the desired product's aromatic precursor.
-
Azo Compound: This impurity arises if the electrophilic diazonium salt couples with the unreacted, electron-rich starting material, 4-Chloro-2,5-dimethoxyaniline[1]. This is more likely if the diazotization is incomplete or if the diazonium salt is not consumed quickly in the Sandmeyer step. Azo compounds are often brightly colored (yellow to red).
-
-
Troubleshooting & Prevention:
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite (e.g., 1.05-1.10 equivalents) to drive the conversion of the starting aniline. The absence of the starting aniline can be checked with a starch-iodide paper test for excess nitrous acid.
-
Catalyst Activity: Ensure the copper(I) cyanide is active. Oxidized (Cu(II)) species are less effective and can promote side reactions.
-
Purification: These impurities are typically much less soluble than the desired nitrile product. They can often be removed by trituration with a suitable solvent or by column chromatography.
-
Caption: Competing reaction pathways in the Sandmeyer synthesis.
Q3: During workup, I'm seeing the formation of a new, more polar compound, especially after a basic wash. What is happening?
A3: You are likely observing the hydrolysis of the nitrile functional group.
The benzonitrile product is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated.
-
Causality: The nitrile group (-C≡N) can be hydrolyzed first to an amide intermediate (4-chloro-2,5-dimethoxybenzamide) and then to the corresponding carboxylic acid (4-chloro-2,5-dimethoxybenzoic acid)[4][5]. Basic conditions (e.g., washing with NaOH or Na₂CO₃) greatly accelerate this process, especially if the temperature is not controlled[6].
-
Troubleshooting & Prevention:
-
Neutral Workup: During extractions, use a saturated sodium bicarbonate solution for neutralization, which is a weaker base than sodium hydroxide and less likely to cause significant hydrolysis at room temperature.
-
Avoid Heat: Do not heat the crude product during workup, especially in the presence of water and acid/base. Perform all extractions and washes at room temperature.
-
Minimize Contact Time: Perform aqueous washes quickly and proceed to the drying and solvent removal steps promptly.
-
Q4: My yield is low, and I've identified 1-chloro-2,5-dimethoxybenzene in my crude product. How did this form?
A4: This is a result of hydrodediazoniation, where the diazonium group is replaced by a hydrogen atom.
-
Causality: This reductive side reaction can be promoted by various reagents. For instance, if ethanol is used as a co-solvent, it can act as a hydrogen donor, reducing the diazonium salt. The presence of excess nitrous acid can also sometimes lead to reductive pathways. A well-known, deliberate method for this transformation involves using hypophosphorous acid (H₃PO₂), so its accidental presence should be strictly avoided[7].
-
Troubleshooting & Prevention:
-
Solvent Choice: Use water as the primary solvent for the Sandmeyer reaction. Avoid alcohol co-solvents unless the procedure specifically calls for them and you are aware of the potential for this side reaction.
-
Control Stoichiometry: Ensure accurate stoichiometry of sodium nitrite to avoid a large excess, which could potentially participate in side reactions.
-
Reagent Purity: Use high-purity reagents to avoid contaminants that may act as reducing agents.
-
Summary Table of Byproducts
| Byproduct Name | Probable Cause | Prevention & Troubleshooting Strategy |
| 4-Chloro-2,5-dimethoxyphenol | Reaction of diazonium salt with water due to elevated temperature. | Maintain reaction temperature at 0-5°C; use pre-chilled reagents; use diazonium salt immediately. |
| bis(4-chloro-2,5-dimethoxyphenyl) | Dimerization of aryl radical intermediates during the Sandmeyer reaction. | Ensure high catalyst activity; use purification methods like column chromatography. |
| Azo Compound | Coupling of diazonium salt with unreacted 4-chloro-2,5-dimethoxyaniline. | Ensure complete conversion of aniline during diazotization; use a slight excess of NaNO₂. |
| 4-Chloro-2,5-dimethoxybenzoic Acid | Hydrolysis of the final nitrile product during workup. | Use mild/neutral pH for workup (e.g., NaHCO₃); avoid heat during extraction/washing. |
| 1-Chloro-2,5-dimethoxybenzene | Reductive hydrodediazoniation of the diazonium salt. | Avoid alcohol solvents; ensure correct stoichiometry of reagents; use high-purity starting materials. |
| Partially Reduced Nitro Intermediates | Incomplete reduction of the nitro group to the aniline. | Ensure sufficient reducing agent and reaction time in Step 2; monitor reaction to completion (TLC). |
| Demethylated Species | Cleavage of methoxy groups by strong acids (especially Lewis acids) or high heat.[8][9] | Use appropriate acid concentrations and avoid excessive heating or incompatible reagents. |
References
-
Demethylation of dimethoxybenzenes using nucleophilic reagents. ResearchGate. Available at: [Link]
-
Hydrolysis of benzonitrile gives. Allen. Available at: [Link]
-
EXP13 Hydrolysis of Benzonitrile. Scribd. Available at: [Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing). Available at: [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. Available at: [https://www.pearson.com/en-us/subject-catalog/p/pearson-mastering-chemistry/P2000000022 Mastering Chemistry/9780137537303/p-15-11-propose-a-mechanism-for-the-basic-hydrolysis-of-benzonitrile-to-the-benzoate-ion-and-ammonia/P200000002219780137537303-100000000000000000000000000000000000000015509]([Link] Mastering Chemistry/9780137537303/p-15-11-propose-a-mechanism-for-the-basic-hydrolysis-of-benzonitrile-to-the-benzoate-ion-and-ammonia/P200000002219780137537303-100000000000000000000000000000000000000015509)
-
The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings. Available at: [Link]
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Google Patents.
- Method for selective demethylation of ortho-trimethoxybenzene compounds. Google Patents.
- Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor. Google Patents.
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Supporting Information for an article on bromination. The Royal Society of Chemistry. Available at: [Link]
-
Base Hydrolysis of Benzonitrile. YouTube. Available at: [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]
- Preparation process of 4-chloro-2,5-dimethoxy-aniline. Google Patents.
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Erowid. Available at: [Link]
- Preparation process of 4-chloro-2,5-dimethoxy-aniline. Google Patents.
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
- A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. Google Patents.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]
-
Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. Erowid. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Organic Syntheses Procedure for a related nitrile synthesis. Organic Syntheses. Available at: [Link]
- Process for the preparation of 4-chloro-2-nitrobenzonitrile. Google Patents.
- Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Hydrolysis of benzonitrile gives [allen.in]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
troubleshooting side reactions in 4-Chloro-2,5-dimethoxybenzonitrile synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Introduction
The synthesis of 4-Chloro-2,5-dimethoxybenzonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route involves the Sandmeyer reaction, which transforms an aromatic amine into a nitrile. This guide will focus on troubleshooting the synthesis starting from 4-Chloro-2,5-dimethoxyaniline.
A typical synthetic approach is a two-step process:
-
Diazotization: Conversion of the primary aromatic amine, 4-Chloro-2,5-dimethoxyaniline, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Cyanation: Reaction of the diazonium salt with a cyanide source, typically copper(I) cyanide, to introduce the nitrile group.
This guide will address potential pitfalls in both stages of this synthesis.
Troubleshooting Guide
Problem 1: Low or No Yield of 4-Chloro-2,5-dimethoxybenzonitrile
Q: My reaction has resulted in a very low yield of the desired product, or the starting material remains unreacted. What are the likely causes and how can I fix this?
A: Low or no product yield is a common issue that can stem from problems in either the diazotization or the cyanation step. A systematic approach is necessary to identify and resolve the root cause.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Incomplete Diazotization | The formation of the diazonium salt is the critical first step. If this reaction is incomplete, the subsequent cyanation will inherently have a low yield. Diazotization is highly temperature-sensitive. | 1. Temperature Control: Strictly maintain the reaction temperature between 0-5°C during the slow, dropwise addition of the sodium nitrite solution. Use an ice-salt bath for better temperature management. 2. Acid Concentration: Ensure a sufficient excess of strong acid (e.g., HCl, H₂SO₄) is used to fully protonate the aniline and generate nitrous acid. 3. Fresh Reagents: Use freshly prepared sodium nitrite solution, as it can degrade over time. |
| Decomposition of the Diazonium Salt | Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the formation of unwanted byproducts such as phenols. | 1. Immediate Use: Use the freshly prepared diazonium salt solution immediately in the cyanation step. Do not store it. 2. Maintain Low Temperature: Keep the diazonium salt solution cold (0-5°C) until it is added to the cyanide solution. |
| Ineffective Cyanation | The displacement of the diazonium group by the cyanide nucleophile may be inefficient. | 1. Catalyst Activity: Ensure the copper(I) cyanide is of high quality and active. If necessary, prepare it fresh.[1] 2. Neutralization: The diazonium salt solution is strongly acidic. The subsequent cyanation reaction often requires neutral or slightly acidic conditions. Carefully neutralize the diazonium salt solution with a base like sodium carbonate before or during the addition to the cyanide solution, while keeping the temperature low. 3. Reaction Temperature: While the diazotization requires low temperatures, the cyanation step may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC and consider a modest increase in temperature (e.g., to room temperature or slightly above) if the reaction is sluggish. |
Problem 2: Presence of a Significant Phenolic Impurity
Q: My final product is contaminated with a significant amount of 4-Chloro-2,5-dimethoxyphenol. How can I prevent its formation?
A: The formation of the corresponding phenol is a classic side reaction in diazonium chemistry, arising from the reaction of the diazonium salt with water.
Causality and Prevention:
The diazonium cation is a potent electrophile and can react with water, which is present in the aqueous reaction medium. This reaction is accelerated by higher temperatures.
Caption: Formation of Phenolic Impurity.
Preventative Measures:
-
Strict Temperature Control: As mentioned previously, maintain the temperature at 0-5°C throughout the diazotization and handling of the diazonium salt.
-
Minimize Water Content: While the reaction is typically run in an aqueous medium, ensure that the concentration of the diazonium salt is reasonably high to favor the reaction with the cyanide nucleophile over water.
-
Control Acidity: While acid is necessary for diazotization, excessively high concentrations of water in a highly acidic environment at elevated temperatures can promote phenol formation.[2]
Problem 3: Formation of Azo Dyes
Q: I have observed the formation of a highly colored impurity in my reaction mixture. What is it and how can I avoid it?
A: The formation of colored compounds often indicates the presence of azo dyes. These are formed by the coupling of the diazonium salt with an electron-rich aromatic compound.
Mechanism of Azo Dye Formation:
The diazonium salt can act as an electrophile and attack an unreacted molecule of the starting material, 4-Chloro-2,5-dimethoxyaniline, which is highly activated towards electrophilic aromatic substitution.
Caption: Azo Dye Formation Pathway.
Mitigation Strategies:
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and with efficient stirring to the solution of the aniline in acid. This ensures that the concentration of free nitrous acid is kept to a minimum and that the aniline is rapidly converted to the diazonium salt, minimizing the opportunity for unreacted aniline to be present alongside the diazonium salt.
-
Sufficient Acid: Use an adequate excess of acid to ensure that the starting aniline is fully protonated. The resulting anilinium salt is deactivated towards electrophilic attack by the diazonium salt.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The most common and readily available starting material is 4-Chloro-2,5-dimethoxyaniline. This can be synthesized by the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.[4]
Q2: Are there any specific safety precautions I should take?
Yes, this reaction involves several hazardous materials:
-
Cyanides: Copper(I) cyanide and any residual cyanide salts are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). In case of contact with acids, highly toxic hydrogen cyanide gas can be released.[5][6][7] All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
-
Diazonium Salts: Solid diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures.[8]
Q3: How can I purify the final product, 4-Chloro-2,5-dimethoxybenzonitrile?
Standard purification techniques for aryl nitriles can be employed:
-
Extraction: After the reaction, the product can be extracted into an organic solvent.
-
Washing: The organic layer should be washed with water and brine to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: If impurities such as the starting material or side products are present, purification by column chromatography on silica gel is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Q4: Can I use a different cyanide source, such as sodium or potassium cyanide, instead of copper(I) cyanide?
While other cyanide salts can be used, copper(I) cyanide is generally preferred for the Sandmeyer reaction as it acts as both the cyanide source and a catalyst, facilitating the decomposition of the diazonium salt and the formation of the nitrile.[9] Using other cyanide sources may require the addition of a copper catalyst and may lead to different side product profiles.
Experimental Protocols
Protocol 1: Diazotization of 4-Chloro-2,5-dimethoxyaniline
-
In a flask equipped with a magnetic stirrer, dissolve 4-Chloro-2,5-dimethoxyaniline in an aqueous solution of a strong acid (e.g., 3M HCl) at room temperature.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 15-30 minutes. The resulting solution contains the diazonium salt and should be used immediately.
Protocol 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.
-
Cool the copper(I) cyanide mixture in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the stirred copper(I) cyanide mixture. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 40-50°C) with continued stirring for 1-2 hours to ensure complete reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and proceed with workup and purification.
Caption: Troubleshooting Decision Tree.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide. Retrieved from [Link]
-
Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (2003). Bulletin of Materials Science. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). COPPER CYANIDE HAZARD SUMMARY. Retrieved from [Link]
-
Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. (2019). Organic Letters. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US Patent No. US5041671A. (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). RSC Advances. Retrieved from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
- US Patent No. US3322814A. (1967). Purification of nitriles. Google Patents.
-
Cyanation of arenes through nucleophilic aromatic substitution developed by the group of Nicewicz. (n.d.). ResearchGate. Retrieved from [Link]
-
Sodium cyanide. (n.d.). Wikipedia. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). NSF. Retrieved from [Link]
-
Nucleophilic substitution reactions with cyanide. (2015, May 10). YouTube. Retrieved from [Link]
-
How can I remove nitrile impurities from the oxime?. (2015, March 15). ResearchGate. Retrieved from [Link]
-
Sodium Cyanide. (n.d.). Australian Government Department of Health. Retrieved from [Link]
-
Preparation of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
2,5-Dimethoxyaniline, 99.7%, for synthesis, Certified® 30g. (n.d.). GTI Laboratory Supplies. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline. (1989). Google Patents.
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. nj.gov [nj.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sodium cyanide - Wikipedia [en.wikipedia.org]
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- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-2,5-dimethoxybenzonitrile
Welcome to the technical support center for 4-Chloro-2,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important chemical intermediate. Our goal is to provide practical, experience-driven solutions to help you improve the purity and yield of your product.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Question 1: My crude product after synthesis is a dark, oily residue, not the expected off-white solid. What is the likely cause and how can I fix it?
Answer: A dark, oily, or tar-like crude product is a common issue when synthesizing aryl nitriles via the Sandmeyer reaction, which is a standard route for this compound.[1][2] The primary cause is often the decomposition of the intermediate aryl diazonium salt.
-
Causality: The aryl diazonium salt is thermally unstable. If the temperature during the diazotization (reaction of the precursor amine with a nitrite source) or the subsequent cyanation is not strictly controlled and kept low (typically 0-5 °C), the diazonium salt can decompose.[3] This decomposition leads to a complex mixture of phenolic byproducts and azo-coupled compounds, which are often highly colored. Furthermore, residual copper salts from the reaction can contribute to coloration.
-
Troubleshooting Steps:
-
Re-evaluate Temperature Control: Ensure your reaction vessel is adequately submerged in an ice-salt bath during the entire diazotization and Sandmeyer reaction sequence. Monitor the internal temperature, not just the bath temperature.
-
Initial Purification by Extraction: Before attempting crystallization, dissolve the oily residue in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM). Perform a series of aqueous washes:
-
Acid Wash: A wash with dilute hydrochloric acid (e.g., 1M HCl) will protonate and remove any unreacted 2,5-dimethoxyaniline starting material into the aqueous layer.
-
Base Wash: A subsequent wash with dilute sodium bicarbonate or sodium hydroxide solution will remove acidic impurities, such as any 4-chloro-2,5-dimethoxyphenol formed from the premature hydrolysis of the diazonium salt.
-
Brine Wash: A final wash with saturated sodium chloride solution will help remove residual water from the organic layer before drying.
-
-
Decolorization: After the washes, stir the organic solution with activated carbon for 15-30 minutes to adsorb many of the colored impurities.[4] Filter the mixture through a pad of Celite to remove the carbon.
-
Proceed to Crystallization: After concentrating the decolorized organic solution, you should have a more solid crude product that is amenable to recrystallization.
-
Question 2: I performed a recrystallization, but my product's melting point is still broad, and TLC/LC-MS analysis shows a persistent impurity. How can I improve the separation?
Answer: This indicates that the impurity has a solubility profile very similar to your target compound, making separation by simple recrystallization inefficient. The most likely culprits are isomeric impurities or byproducts with similar polarity.
-
Causality:
-
Isomeric Impurities: Depending on the exact synthetic route, impurities such as other positional isomers could have formed. For instance, if the starting material was not regiochemically pure, you could carry isomers through the synthesis.[5]
-
Sandmeyer Byproducts: The Sandmeyer reaction can produce biaryl byproducts from the radical mechanism, which can be difficult to remove.[1]
-
Hydrolysis Products: Partial hydrolysis of the nitrile group to the corresponding amide (4-chloro-2,5-dimethoxybenzamide) can occur during workup or if moisture is present. Amides often have similar polarities to nitriles.[6]
-
-
Advanced Purification Strategy: Column Chromatography When recrystallization fails, column chromatography is the method of choice for separating challenging mixtures.[7][8]
-
TLC Analysis First: Before running a large column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or DCM). The ideal system will show good separation between the spot for your product (visualized under a UV lamp) and the impurity spot, with a retention factor (Rƒ) for your product of around 0.3-0.4.
-
Column Setup: Use silica gel as the stationary phase. A common rule of thumb is to use a mass of silica that is 50-100 times the mass of your crude product for difficult separations.
-
Elution: Run the column using the solvent system determined by your TLC analysis. Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 4-Chloro-2,5-dimethoxybenzonitrile.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway for 4-Chloro-2,5-dimethoxybenzonitrile?
A1: The most common and versatile laboratory synthesis is the Sandmeyer reaction .[9][10] This process typically starts with 2,5-dimethoxyaniline. The amine group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This diazonium salt is then treated with copper(I) cyanide (CuCN), which replaces the diazonium group with a nitrile (cyano) group to form the final product.[2][3]
Q2: What are the key critical parameters to control during the synthesis to maximize purity?
A2: The two most critical parameters are temperature and rate of addition .
-
Temperature: The diazotization step must be performed at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing, which is a major source of impurities.[11]
-
Rate of Addition: The solution of sodium nitrite should be added slowly to the acidic solution of the amine. A slow, controlled addition ensures that the nitrous acid is consumed as it is formed, preventing its decomposition and minimizing side reactions.
Q3: Can the nitrile group in 4-Chloro-2,5-dimethoxybenzonitrile hydrolyze during purification?
A3: Yes, the nitrile group is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially when heated.[12] This can convert the nitrile first to an amide and then to a carboxylic acid. Therefore, it is crucial to use moderate pH conditions during aqueous workups and to avoid prolonged heating in the presence of water, acid, or base.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value is a good initial indicator of high purity.
-
Thin Layer Chromatography (TLC): An excellent, rapid technique to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and can reveal the presence of impurities, even at low levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides highly sensitive detection of impurities and gives their molecular weights, which is invaluable for identifying unknown byproducts.
Experimental Protocol: Recrystallization
This protocol provides a detailed, step-by-step methodology for the purification of crude 4-Chloro-2,5-dimethoxybenzonitrile by recrystallization.
Objective: To remove impurities from crude 4-Chloro-2,5-dimethoxybenzonitrile to obtain a high-purity crystalline solid.
Materials:
-
Crude 4-Chloro-2,5-dimethoxybenzonitrile
-
Recrystallization solvent (e.g., Isopropanol or Ethanol, see Table 1)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. Isopropanol is often a good starting point. (See Table 1 for more options).
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. Add a small volume of the chosen solvent (e.g., 20 mL of isopropanol) to start.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves. It is critical to add the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and analyze by TLC or another spectroscopic method to confirm purity.
Data Presentation
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability & Rationale |
| Isopropanol | Medium | 82.6 | Recommended. Good for dissolving the moderately polar nitrile at high temperatures while having lower solubility at cold temperatures. Effective at leaving behind more polar (e.g., phenolic) and less polar (e.g., biaryl) impurities. |
| Ethanol | Medium-High | 78.4 | Good Alternative. Similar properties to isopropanol. Its higher polarity might retain slightly more polar impurities in the crystal lattice compared to isopropanol. |
| Methanol | High | 64.7 | Use with Caution. High polarity may lead to co-crystallization of polar impurities. Its low boiling point can make it evaporate too quickly during handling. |
| Toluene | Low | 110.6 | Potentially Useful. Good for removing highly polar impurities which will remain insoluble. However, the high boiling point can make solvent removal difficult. |
| Hexane/Ethyl Acetate Mixture | Variable | Variable | For Advanced Users. A solvent/anti-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexane until turbidity is observed. This can be effective but requires careful optimization. |
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purity issues with 4-Chloro-2,5-dimethoxybenzonitrile.
Caption: Troubleshooting workflow for purifying 4-Chloro-2,5-dimethoxybenzonitrile.
References
-
Wikipedia. Sandmeyer reaction. [Link]
- Google Patents. CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
-
NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
chemeurope.com. Sandmeyer reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Erowid. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. [Link]
-
NIH National Center for Biotechnology Information. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Ligands via in Situ Ligand Formation. [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
BIOFOUNT. 4-Chloro-2,5-dimethoxybenzonitrile. [Link]
- Google Patents.
-
European Patent Office. EP0110559A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. [Link]
-
PubChem. 4-Chloro-2,5-dimethoxybenzaldehyde. [Link]
-
Wikipedia. 2C-CN. [Link]
-
SWGDRUG.org. 4-Chloro-2,5-Dimethoxyamphetamine. [Link]
-
Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. [Link]
-
ResearchGate. Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile. [Link]
-
LookChem. Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. [Link]
- Google Patents.
- Google Patents. CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine.
-
PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile. [Link]
-
Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]
-
PubMed. Alkaline hydrolysis of 1,3-dimethylphenobarbital. [Link]
-
PubMed. A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report. [Link]
- Google Patents. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
Semantic Scholar. Synthesis of a potential bendamustine deschloro dimer impurity. [Link]
- Google Patents. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer_reaction [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine [erowid.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 4-Chloro-2,5-dimethoxybenzonitrile Reactions
Welcome to the technical support center dedicated to navigating the complexities of catalyst selection for reactions involving 4-Chloro-2,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into overcoming the unique challenges posed by this substrate. Our focus is not just on what to do, but why you're doing it, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs): Understanding the Substrate
This section addresses foundational questions regarding the reactivity of 4-Chloro-2,5-dimethoxybenzonitrile in common cross-coupling reactions.
Q1: Why is 4-Chloro-2,5-dimethoxybenzonitrile considered a challenging substrate for cross-coupling reactions?
A: The difficulty arises from a combination of electronic and steric factors. As an aryl chloride, the C-Cl bond is inherently strong and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[1][2] Furthermore, the substrate is highly electron-rich due to the two methoxy substituents, which further disfavors oxidative addition of an electron-rich palladium(0) catalyst.[2][3] This electronic deactivation, combined with potential steric hindrance from the ortho-methoxy group, necessitates the use of highly active catalyst systems.
Q2: What are the most common and synthetically useful reactions performed with this substrate?
A: The most prevalent transformations for this substrate are palladium-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. The three key reaction classes are:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with an organoboron reagent. This is widely used for creating biaryl structures.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine, leading to valuable aniline derivatives.[4][5]
-
Cyanation: For the substitution of the chloride with a nitrile group, a versatile functional group in organic synthesis.
Q3: What general class of ligands is most effective for activating an electron-rich aryl chloride like 4-Chloro-2,5-dimethoxybenzonitrile?
A: Traditional triarylphosphine ligands (e.g., PPh₃) are generally ineffective for this substrate class.[1][2] Success relies on specialized ligands that are both bulky and electron-rich . These properties are crucial for promoting the challenging oxidative addition step and facilitating the subsequent reductive elimination.[3][6] The most successful ligand classes include:
-
Dialkylbiaryl Phosphines: (e.g., SPhos, XPhos, RuPhos). These ligands, developed by the Buchwald group, are the gold standard for many challenging cross-couplings due to their steric bulk and electron-donating character.[7]
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can also provide the necessary steric environment to promote catalysis.[3]
Q4: What is a "precatalyst," and why is it often preferred over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃?
A: A precatalyst is a stable, well-defined palladium(II) complex that is readily activated to the catalytically active palladium(0) species under the reaction conditions.[8] While traditional sources like Pd(OAc)₂ are cheaper, they require an in situ reduction to Pd(0), which can be inefficient, inconsistent, and lead to the formation of inactive palladium black.[9][10] Modern precatalysts, such as the Buchwald G3 and G4 palladacycles, offer superior performance because they:
-
Ensure Efficient Generation: They are designed to cleanly and quantitatively generate the active L-Pd(0) species.[8]
-
Improve Reproducibility: As well-defined, air-stable solids, they are easier to handle and weigh accurately, leading to more consistent results.[9][11]
-
Enhance Catalyst Longevity: By ensuring a clean initiation, they often lead to a more stable and longer-lived catalyst throughout the reaction.
Troubleshooting Guide: From Failed Reactions to Optimized Protocols
This section provides direct answers to specific issues you may encounter during your experiments.
A. Suzuki-Miyaura Coupling
Issue 1: Low to No Product Yield
Q: My Suzuki-Miyaura reaction with 4-Chloro-2,5-dimethoxybenzonitrile is showing little or no conversion. What are the first steps to troubleshoot?
A: For a challenging substrate like this, low yield is almost always traced back to a failure in one of three key areas: the ligand , the base , or the solvent . The primary hurdle is the slow oxidative addition of the electron-rich aryl chloride to the palladium(0) center.[12][13] Your troubleshooting should systematically address the components that most influence this rate-limiting step.
-
Re-evaluate Your Ligand: Is your ligand sufficiently bulky and electron-donating? For this substrate, a standard ligand like PPh₃ will not work. You must use a high-performance dialkylbiaryl phosphine ligand. Start with a robust, general-purpose ligand like SPhos or XPhos.
-
Scrutinize Your Base: The base plays a critical role in the transmetalation step. Its strength, solubility, and the nature of its cation are all important. For sterically hindered couplings, weaker bases like K₃PO₄ or K₂CO₃ are often preferred over stronger ones like NaOtBu to minimize side reactions. Carbonate bases (Cs₂CO₃, K₂CO₃) are often effective.[13]
-
Check Your Solvent: The solvent must be anhydrous and deoxygenated. Aprotic polar solvents like dioxane, toluene, or THF are common. The choice can affect the solubility of the base and the stability of the catalytic species.
Troubleshooting Workflow: Failed Suzuki-Miyaura Reaction A systematic approach to diagnosing a failed Suzuki-Miyaura coupling.
Issue 2: Prevalent Side Reactions
Q: I am observing a significant amount of 2,5-dimethoxybenzonitrile (from dehalogenation) and homocoupling of my boronic acid. How can I minimize these side products?
A: These side reactions point to specific flaws in the catalytic cycle or reaction conditions.
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled. It is often promoted by moisture and strong bases. To mitigate this:
-
Ensure strictly anhydrous conditions. Use freshly distilled solvent or sure-seal bottles.
-
Consider a milder base. If you are using a strong hydroxide or alkoxide base, switch to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[13]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by water or other protic sources before transmetalation can occur.
-
Homocoupling: This suggests that the transmetalation step is slow relative to other catalyst decomposition or side pathways. A change in ligand or solvent to better facilitate the approach of the boronic acid species to the palladium center can be beneficial.
Table 1: Ligand and Base Screening for a Model Suzuki-Miyaura Coupling (Reaction: 4-Chloro-2,5-dimethoxybenzonitrile + Phenylboronic Acid)
| Catalyst System (2 mol% Pd) | Base (2 equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | Robust, general starting point. |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 18 | 80-90 | Good for slightly more hindered boronic acids. |
| XPhos Pd G3 | Cs₂CO₃ | THF | 80 | 12 | >95 | Precatalyst often gives higher, more reproducible yields. |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 24 | <5 | Demonstrates the ineffectiveness of traditional ligands. |
Note: Yields are illustrative and highly dependent on specific reaction scale and purity of reagents.
B. Buchwald-Hartwig Amination
Issue 1: Sluggish Reaction or Low Conversion
Q: My Buchwald-Hartwig amination with 4-Chloro-2,5-dimethoxybenzonitrile and a primary amine is extremely slow. How can I improve the reaction rate?
A: Similar to the Suzuki coupling, the rate-limiting step is often the oxidative addition of the electron-rich aryl chloride.[15] However, the nature of the amine and the strength of the base are also critical factors.
-
Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions as it is strong enough to deprotonate the amine-palladium complex but is too bulky to act as a competing nucleophile.[16] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require a higher reaction temperature and a more active catalyst system.
-
Select the Right Ligand for the Amine: Ligand choice is paramount. While general-purpose ligands like XPhos are a good start, specialized ligands have been developed for specific amine classes. For hindered primary amines or challenging couplings, consider ligands like BrettPhos.[17]
-
Increase Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Catalytic Cycle: Buchwald-Hartwig Amination Highlighting the key steps for C-N bond formation.
Issue 2: Catalyst Deactivation
Q: My amination reaction starts but then stalls before reaching full conversion. What could be causing my catalyst to die?
A: Catalyst deactivation can occur through several pathways, especially at the high temperatures often required for aryl chlorides.
-
Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black. This is more common when using traditional Pd sources like Pd(OAc)₂. Using a well-defined precatalyst with a bulky ligand can help maintain the monomeric, active form of the catalyst.[18]
-
Ligand Degradation: At high temperatures, some phosphine ligands can degrade. If you suspect this is the issue, try running the reaction at the lowest possible temperature that still affords a reasonable rate, or screen a more thermally stable ligand.
-
Inhibition by Reactants/Products: In some cases, the amine starting material or the product aniline can coordinate too strongly to the palladium center, inhibiting catalyst turnover. Adjusting the ligand-to-palladium ratio (often a 1.5:1 to 2:1 ratio is optimal) can sometimes mitigate this.[18][19]
C. Cyanation Reactions
Issue 1: Requirement of Harsh Conditions or Use of Toxic Reagents
Q: I need to install a nitrile group, but traditional methods using CuCN (Rosenmund-von Braun) are too harsh, and I want to avoid using large excesses of toxic KCN or NaCN. What are the modern alternatives?
A: Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative. To avoid highly toxic and hygroscopic alkali metal cyanides, several less hazardous cyanide sources are now preferred.
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is an excellent, non-toxic, and inexpensive source of cyanide. It is a stable solid that releases cyanide slowly into the reaction mixture. This method often proceeds at much lower temperatures (e.g., 70 °C) and tolerates a wide array of functional groups, including aldehydes, esters, and even unprotected N-H indoles.[20][21]
-
Zinc Cyanide (Zn(CN)₂): Another less toxic alternative that is effective for the cyanation of aryl chlorides, often catalyzed by either palladium or nickel systems.[21][22][23]
The key to success with these reagents is the choice of catalyst. For K₄[Fe(CN)₆], the Pd/CM-phos catalyst system has been shown to be highly effective for aryl chlorides.[20]
Table 2: Comparison of Modern Cyanation Methods for Aryl Chlorides
| Cyanide Source | Typical Catalyst System | Solvent | Temp. (°C) | Key Advantages |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / CM-phos | MeCN/H₂O | 70-100 | Low toxicity, mild conditions, excellent functional group tolerance.[20] |
| Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF or DMAc | 100-120 | Less toxic than KCN, good for many substrates. |
| Zn(CN)₂ | NiCl₂ / dppf / Zn | MeCN | 80 | Avoids palladium, good for certain heteroaryl chlorides.[23] |
| KCN | Pd₂(dba)₃ / dppf + additive | Toluene | 100-110 | Potent, but highly toxic and requires stringent handling.[24] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of 4-Chloro-2,5-dimethoxybenzonitrile with phenylboronic acid.
Materials:
-
4-Chloro-2,5-dimethoxybenzonitrile (1 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2 equiv.)
-
Toluene, anhydrous (degassed)
-
Water, deionized (degassed)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-Chloro-2,5-dimethoxybenzonitrile, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 10:1 ratio of toluene to water, e.g., 5 mL toluene and 0.5 mL water per 1 mmol of substrate). Ensuring solvents are properly degassed is critical to prevent catalyst oxidation.[9]
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(4), 648-651. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(1), 202-205. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.[Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-211. [Link]
-
MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(15), 5863. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Topics in Organometallic Chemistry, 22, 33-66. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.[Link]
-
Böck, K., Feil, J. E., Karaghiosoff, K., & Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 21(14), 5548-5560. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Norrby, P. O., Bengtsson, H., & Tinnis, F. (2012). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 77(17), 7598-7607. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Catalyst-Controlled Regioselectivity in the Palladium-Catalyzed Amination of 3-Substituted Dihaloarenes. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.[Link]
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Technical Support Center: Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical influence of solvent selection on reaction success. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your synthesis, diagnose issues effectively, and ensure the highest purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-Chloro-2,5-dimethoxybenzonitrile?
The most common and robust method for synthesizing 4-Chloro-2,5-dimethoxybenzonitrile is the Sandmeyer reaction .[1] This versatile transformation involves a two-step process starting from 4-Chloro-2,5-dimethoxyaniline:
-
Diazotization: The primary aromatic amine (4-Chloro-2,5-dimethoxyaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl), to form a reactive aryl diazonium salt intermediate.[2]
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) salt. The copper(I) species catalyzes the displacement of the diazonium group (-N₂⁺) with a cyanide group (-CN), yielding the final benzonitrile product with the release of nitrogen gas.[3][4]
This method is highly valued because it allows for the introduction of a nitrile group in a way that is not achievable through direct electrophilic aromatic substitution.[5]
Q2: Why is solvent selection so critical for the success of this synthesis?
Solvent choice is arguably one of the most critical parameters in the Sandmeyer reaction, influencing nearly every aspect of the process from reaction kinetics to final product purity. The solvent plays multiple, distinct roles across the two stages of the synthesis:
-
During Diazotization: The solvent must be able to dissolve the starting aniline and, crucially, maintain the stability of the newly formed diazonium salt. These salts are notoriously unstable and can decompose prematurely if not handled in an appropriate medium.[6] The reaction is typically performed in an aqueous acidic medium, so a solvent miscible with water is often required.
-
During Cyanation: The solvent must facilitate the reaction between the aqueous diazonium salt solution and the often poorly soluble copper(I) cyanide. It influences the solubility and reactivity of the CuCN catalyst.[7] An ideal solvent will help mediate the transfer of the diazonium salt to the catalyst and stabilize the radical intermediates proposed in the reaction mechanism.[1][4]
-
Impact on Side Reactions: An inappropriate solvent can promote side reactions. For instance, protic solvents like alcohols can sometimes react with the diazonium salt, and excess water can lead to the formation of phenolic byproducts.[6]
-
Work-up and Purification: The solvent's boiling point and miscibility properties directly impact the ease of product isolation and purification.
Q3: What are the key properties to consider when selecting a solvent?
When evaluating solvents, consider the following properties in the context of the Sandmeyer cyanation:
-
Polarity and Miscibility: The diazotization step is performed in aqueous acid. Therefore, if a co-solvent is used, it must have sufficient polarity and miscibility to create a homogeneous or effectively dispersed medium. For the cyanation step, the solvent must bridge the polarity gap between the ionic diazonium salt and the inorganic CuCN.
-
Aprotic vs. Protic: Aprotic solvents (e.g., Acetonitrile, DMF) are often preferred for the cyanation step as they are less likely to participate in side reactions with the highly electrophilic diazonium salt compared to protic solvents (e.g., water, ethanol).
-
Coordinating Ability: Solvents can act as ligands and coordinate to the copper catalyst. Overly strong coordination can inhibit catalytic activity, while moderate coordination can help solubilize the catalyst and promote the reaction.
-
Boiling Point: The boiling point affects the viable temperature range for the reaction. It also dictates the method of removal during work-up (e.g., rotary evaporation vs. distillation).
-
Inertness: The solvent must be chemically inert to the strong acids, nitrous acid, and the reactive intermediates involved in the reaction.
Q4: Can the same solvent be used for both the diazotization and the cyanation steps?
Often, the reaction is not performed in a single solvent. The diazotization is almost universally carried out in an aqueous mineral acid solution (e.g., HCl/H₂O) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[2]
This cold aqueous solution of the diazonium salt is then typically added portion-wise to a separate solution or suspension of the copper(I) cyanide catalyst in a suitable solvent.[1] This allows for optimal conditions for each distinct step of the reaction. While water is the "solvent" for the first step, an organic co-solvent can be present, but care must be taken. For instance, some sources suggest that alcohols like methanol can hinder complete diazonium formation.[6]
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific issues you may encounter during the synthesis, with probable causes linked to solvent effects and recommended solutions.
Issue 1: Low or No Yield of Product, Starting Amine Recovered
-
Probable Cause 1: Incomplete Diazotization. The formation of the aryl diazonium salt is the critical first step. If the starting 4-Chloro-2,5-dimethoxyaniline is not fully converted, the subsequent cyanation cannot occur.
-
Solvent-Related Solution: If you are using an organic co-solvent with your aqueous acid for the diazotization, ensure it does not interfere with the reaction. Some alcohols can be problematic.[6] The primary solvent system should be aqueous acid. Ensure your starting amine is fully dissolved or well-suspended in the acidic medium before adding sodium nitrite. If solubility is low, a minimal amount of a miscible, inert co-solvent like THF or acetonitrile might be cautiously tested, but water is standard.
-
-
Probable Cause 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are thermally unstable.
-
Solvent-Related Solution: The key is rigorous temperature control (0–5 °C). The solvent's role here is to effectively transfer heat. Ensure your reaction vessel is adequately submerged in an ice-salt or cooling bath and that the solvent volume allows for efficient stirring and heat exchange.
-
Issue 2: Low Yield of Benzonitrile with Significant Byproduct Formation
-
Probable Cause 1: Formation of 4-Chloro-2,5-dimethoxyphenol. This is a common byproduct resulting from the reaction of the diazonium salt with water, the primary solvent in the first step.
-
Solvent-Related Solution: This issue is exacerbated by elevated temperatures. The key is to add the cold diazonium salt solution to the CuCN mixture slowly, allowing the desired cyanation to compete effectively with the undesired hydroxylation. Using a co-solvent like acetonitrile for the CuCN portion can sometimes help create a less aqueous environment for the cyanation, disfavoring phenol formation.
-
-
Probable Cause 2: Formation of Biaryl Impurities. These byproducts are indicative of the radical mechanism of the Sandmeyer reaction.[1]
-
Solvent-Related Solution: While difficult to eliminate completely, the solvent can influence radical lifetimes and reaction pathways. A solvent that effectively solubilizes all components and promotes the rapid trapping of the aryl radical by the copper-cyanide complex can minimize biaryl formation. Acetonitrile is often a good choice in this regard.[3]
-
-
Probable Cause 3: Poor Solubility/Activity of Copper(I) Cyanide. CuCN is notoriously insoluble in many organic solvents. If the catalyst is not active or accessible, the reaction will be slow and inefficient, allowing side reactions to dominate.
-
Solvent-Related Solution: The solvent must suspend and ideally partially solubilize the CuCN. While water can be used, polar aprotic solvents can be more effective. For instance, a process for a related cyanation reaction uses N,N-dimethylformamide (DMF) to facilitate the reaction, although at higher temperatures.[8][9] For the Sandmeyer, which is run at lower temperatures, ensuring a fine, well-stirred suspension of CuCN is critical.
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
-
Probable Cause: Catalyst Inactivity or Poor Mass Transfer. The reaction is heterogeneous, involving an aqueous phase (diazonium salt) and a solid/suspended phase (CuCN).
-
Solvent-Related Solution: The solvent system must facilitate the interaction between these phases. Vigorous stirring is essential. Using a co-solvent that is miscible with water but also a good medium for the cyanation reaction can improve mass transfer. Acetonitrile is a prime candidate as it is fully miscible with water and is an excellent solvent for many organic reactions.
-
Data Summary & Visualization
To assist in solvent selection, the following table summarizes the properties and suitability of common solvents for the cyanation step of the Sandmeyer reaction.
Table 1: Comparison of Potential Solvents for the Sandmeyer Cyanation Step
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Water Miscibility | Pros | Cons |
| Water | H₂O | 100 °C | 80.1 | Miscible | Inexpensive, non-flammable, compatible with diazotization step. | Promotes formation of phenol byproduct; poor solubility for CuCN. |
| Acetonitrile | CH₃CN | 82 °C | 37.5 | Miscible | Aprotic (no reactive protons), good polarity, miscible with water, easy to remove.[3][10] | More expensive than water, toxic. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 °C | 36.7 | Miscible | High boiling point allows for a wider temperature range, excellent dissolving power.[8][9] | High boiling point makes it difficult to remove; can decompose at high temperatures. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 °C | 7.6 | Miscible | Good solvent for many organics, aprotic. | Low boiling point limits temperature range; can form peroxides. May not be polar enough. |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile.
Caption: A decision tree for troubleshooting low-yield synthesis outcomes.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained professionals. Aryl diazonium salts are potentially explosive when isolated and dry. Cyanide salts are highly toxic. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile
Step 1: Diazotization of 4-Chloro-2,5-dimethoxyaniline
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-Chloro-2,5-dimethoxyaniline (1.0 eq) and a 3M aqueous hydrochloric acid solution (4.0 eq).
-
Stir the mixture to form a fine slurry. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the stirred aniline slurry via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the resulting solution (it may become clearer) at 0–5 °C for an additional 20 minutes. This cold solution contains the aryl diazonium salt and should be used immediately in the next step.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask (e.g., 500 mL) equipped with a mechanical stirrer, prepare a suspension of copper(I) cyanide (CuCN) (1.3 eq) in deionized water (or a 1:1 mixture of water:acetonitrile for potentially better results). Cool this suspension to ~10 °C.
-
Slowly, and in small portions, add the cold diazonium salt solution from Step 1 to the stirred CuCN suspension. This addition should be done carefully to control the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be required to complete the reaction, which can be monitored by the cessation of gas evolution.
-
Work-up:
-
(Caution: Cyanide neutralization) To decompose any unreacted cyanide, a solution of ferric chloride can be added until the formation of Prussian blue is observed, indicating the presence of free cyanide. The mixture can then be basified to precipitate iron hydroxides. Consult local safety protocols for cyanide waste disposal.
-
Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure 4-Chloro-2,5-dimethoxybenzonitrile.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Google Patents. (2020). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
-
Tariq, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
- Google Patents. (1989). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
-
Scientific.Net. (2012). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- Google Patents. (1989). EP0347796B1 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
-
ResearchGate. (2021). Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale. Retrieved from [Link]
-
Reddit. (2023). Sandmeyer type reaction troubleshoot. Retrieved from [Link]
-
European Patent Office. (1984). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction (video). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for a related synthesis illustrating lab techniques. Retrieved from [Link]
-
ResearchGate. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies.... Retrieved from [Link]
-
GalChimia. (2009). Reaction optimization for medicinal chemists. Retrieved from [Link]
- Google Patents. (1984). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
-
ResearchGate. (2018). Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile.... Retrieved from [Link]
-
ResearchGate. (2012). Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. Retrieved from [Link]
- Google Patents. (2020). CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
-
Journal of Chemical and Pharmaceutical Research. (2014). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl) - 2 methoxybenzamide hydrochloride hydrate. Retrieved from [Link]
-
White Rose Research Online. (2017). Challenges in the development of bio-based solvents.... Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]
-
ACS Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]
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- 10. file.sdiarticle3.com [file.sdiarticle3.com]
managing impurities in 4-Chloro-2,5-dimethoxybenzonitrile production
Welcome to the technical support center for the synthesis and purification of 4-Chloro-2,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities during the production of this key chemical intermediate. Our focus is on providing practical, field-proven insights rooted in chemical principles to ensure the integrity and purity of your final product.
Introduction: The Critical Role of Purity
4-Chloro-2,5-dimethoxybenzonitrile is a valuable building block in medicinal chemistry, notably in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount, as even trace impurities can lead to downstream reaction failures, the formation of undesired side products, and complications in the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding, identifying, and mitigating common impurities.
Core Synthesis Pathway: The Sandmeyer Reaction
The most prevalent and reliable method for synthesizing 4-Chloro-2,5-dimethoxybenzonitrile is through the Sandmeyer reaction, which involves the transformation of an aromatic amine into a nitrile via a diazonium salt intermediate.[1][2]
The overall process can be broken down into two critical stages:
-
Diazotization: The conversion of the primary aromatic amine, 4-Chloro-2,5-dimethoxyaniline, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Cyanation: The displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt (typically CuCN).[3]
Experimental Workflow Overview
Below is a diagram illustrating the general workflow for the synthesis and subsequent purification of 4-Chloro-2,5-dimethoxybenzonitrile.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a common issue that can typically be traced back to one of three areas: incomplete diazotization, decomposition of the diazonium intermediate, or an inefficient cyanation step.
-
Causality & Explanation:
-
Incomplete Diazotization: If the starting aniline does not fully convert to the diazonium salt, the subsequent cyanation reaction cannot proceed, leaving unreacted starting material and reducing the theoretical yield. This often happens if the sodium nitrite solution is added too quickly or at too high a temperature, causing the nitrous acid to decompose before it can react.
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] If the temperature during diazotization rises above 5°C, the diazonium salt can prematurely decompose, primarily by reacting with water to form a phenolic impurity (4-Chloro-2,5-dimethoxyphenol) and releasing nitrogen gas. This decomposition is a primary pathway for yield loss.
-
Inefficient Cyanation: The Sandmeyer reaction relies on a copper(I) catalyst.[3] If the CuCN is old, oxidized to copper(II), or used in insufficient quantities, the catalytic cycle will be inefficient, leading to incomplete conversion of the diazonium salt to the desired nitrile.
-
-
Troubleshooting Steps:
-
Temperature Control: Maintain a strict temperature range of 0-5°C throughout the sodium nitrite addition. Use an ice-salt bath for effective cooling.
-
Reagent Quality: Use high-purity, anhydrous starting materials. Ensure the CuCN is fresh and has the characteristic off-white/light tan color of copper(I) cyanide, not the blue/green color of copper(II) salts.
-
Immediate Use: Prepare the diazonium salt solution and use it immediately in the subsequent cyanation step. Do not store the diazonium intermediate.
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aniline to ensure the reaction has gone to completion before proceeding to the cyanation step.
-
Question 2: My final product is off-color (e.g., yellow, pink, or brown) instead of white/off-white. Why?
Answer: Discoloration is almost always due to the formation of highly colored azo-coupling byproducts.
-
Causality & Explanation: The electrophilic diazonium salt can react with electron-rich aromatic rings in a process called azo-coupling. The most common coupling partner in the reaction mixture is the unreacted starting material, 4-Chloro-2,5-dimethoxyaniline. This reaction forms a diazoamino compound, which can rearrange to form brightly colored azo compounds that are potent impurities even at very low concentrations. This side reaction is more prominent if there is a localized excess of aniline or if the pH is not sufficiently acidic.
-
Troubleshooting Steps:
-
Maintain Acidity: Ensure a sufficient excess of strong acid (e.g., HCl) is used during diazotization. This keeps the concentration of free, unprotonated aniline low, minimizing its ability to act as a nucleophile for azo-coupling.
-
Controlled Addition: Add the aniline solution slowly to the acidic medium to prevent localized areas of high aniline concentration.
-
Purification:
-
Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Reflux for a short period (e.g., 15-30 minutes) and then perform a hot filtration to remove the carbon.[5]
-
Recrystallization: A carefully chosen solvent system for recrystallization can often leave colored impurities behind in the mother liquor.
-
-
Question 3: Analytical testing (HPLC, GC-MS) shows the presence of 4-Chloro-2,5-dimethoxyphenol and 1-Chloro-2,5-dimethoxybenzene. How are these formed and how can I prevent them?
Answer: These two impurities are classic byproducts of the Sandmeyer reaction, arising from competing reactions of the diazonium intermediate.
-
Causality & Explanation:
-
4-Chloro-2,5-dimethoxyphenol: This phenolic impurity is formed when the diazonium salt reacts with water, which acts as a nucleophile to displace the diazonium group.[3][6] This reaction is highly temperature-dependent and becomes significant if the reaction temperature exceeds the recommended 0-5°C range.
-
1-Chloro-2,5-dimethoxybenzene: This is a "deamination" or "protodeamination" product, where the diazonium group is replaced by a hydrogen atom.[6] This can occur through a radical mechanism, often promoted by reducing agents or certain solvents.
-
-
Troubleshooting Steps & Mitigation:
-
Strict Temperature Control: As with preventing yield loss, maintaining the 0-5°C temperature range is the most effective way to minimize the formation of the phenolic impurity.
-
Solvent Choice: Ensure the reaction solvent does not have reducing properties that could promote deamination.
-
Purification: If these impurities are present, they can be separated from the desired product.
-
Aqueous Wash: The phenolic impurity is acidic and can be partially removed by washing the organic extract with a mild base (e.g., a dilute sodium bicarbonate solution) during the work-up.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is effective. The less polar deamination product will elute first, followed by the desired nitrile, and finally the more polar phenolic impurity.
-
-
Impurity Formation Pathways
The following diagram illustrates how the central diazonium intermediate can lead to the desired product or common impurities.
Caption: Formation pathways of product and key impurities.
Analytical & Purification Protocols
Effective impurity management relies on robust analytical methods for detection and efficient purification protocols for removal.
Analytical Methods for Impurity Profiling
A multi-technique approach is recommended for comprehensive analysis.[7][8]
| Method | Purpose | Key Parameters |
| High-Performance LiquidChromatography (HPLC) | Quantify the purity of the final product and detect non-volatile impurities like the starting material and phenolic byproduct.[8] | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Isocratic or gradient (e.g., Acetonitrile:Water)Detection: UV at 254 nm |
| Gas Chromatography-MassSpectrometry (GC-MS) | Identify and quantify volatile impurities, particularly the deamination byproduct (1-Chloro-2,5-dimethoxybenzene).[8][9] | Column: DB-5 or equivalentInjector Temp: 250°CDetector: Mass Spectrometer (Scan mode for identification) |
| Nuclear Magnetic Resonance(NMR) Spectroscopy | Confirm the structural identity of the final product and elucidate the structure of any significant, isolated impurities. | Solvent: CDCl₃ or DMSO-d₆Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC |
Step-by-Step Purification Protocol: Recrystallization
Recrystallization is often the most effective method for removing small amounts of impurities and obtaining a high-purity, crystalline product.
-
Solvent Selection: Choose a solvent in which the 4-Chloro-2,5-dimethoxybenzonitrile is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or isopropanol are common starting points.
-
Dissolution: In a suitable flask, add the crude product and the minimum amount of hot solvent required to fully dissolve the solid. Stir continuously.
-
Decolorization (If Necessary): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and reflux for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal molar ratio for the diazotization reaction?
-
A1: Typically, a slight excess of sodium nitrite (around 1.05 to 1.1 equivalents) and a larger excess of acid (2.5 to 3 equivalents) relative to the starting aniline are used. The excess acid ensures the medium remains strongly acidic to prevent azo-coupling and to fully protonate the aniline.
-
-
Q2: Can I use a different copper salt, like copper(II) chloride, for the cyanation?
-
A2: No, the Sandmeyer reaction mechanism specifically requires a copper(I) salt (Cu⁺).[3] Copper(I) acts as a catalyst in a single-electron transfer process. Using copper(II) salts will not facilitate the desired reaction and may lead to other unwanted side products.
-
-
Q3: How should I store the purified 4-Chloro-2,5-dimethoxybenzonitrile?
-
A3: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. While the nitrile group is relatively stable, prolonged exposure to moisture and light can potentially lead to degradation over time.
-
-
Q4: My NMR spectrum looks clean, but HPLC shows a small impurity peak. What could it be?
-
A4: HPLC is often more sensitive than NMR for detecting minor impurities. The peak could be an isomer or a structurally very similar compound that is not easily resolved by NMR at low concentrations. It could also be a non-proton-containing impurity. LC-MS would be a valuable tool to get mass information on the impurity peak to aid in its identification.[10]
-
References
- YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.
- Khan Academy. (n.d.). Sandmeyer reaction (video).
- Google Patents. (n.d.). CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
- Benchchem. (n.d.). Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols.
- Wikipedia. (n.d.). Gattermann reaction.
- (n.d.). III Analytical Methods.
- Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application.
- BYJU'S. (n.d.). Gattermann reaction examples.
- BLD Pharm. (n.d.). 58543-89-8|4-Chloro-2,5-dimethoxybenzonitrile|BLD Pharm.
- Erowid. (n.d.). Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine.
- Slideshare. (n.d.). Gattermann reaction | PPTX.
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- YouTube. (2018, November 13). GATTERMANN REACTION | ORGANIC CHEMISTRY | GPAT - 2020 | NIPER.
- ResearchGate. (2025, August 6). Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry | Request PDF.
- Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.
- OPUS. (2025, August 28). Analytical Methods.
- Google Patents. (n.d.). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
- European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1.
- MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview.
- Benchchem. (n.d.). managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
- Google Patents. (n.d.). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
- JOCPR. (2016). Journal of Chemical and Pharmaceutical Research, 2016, 8(4):318-326.
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Technical Support Center: Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile
Welcome to the technical support guide for the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. We will delve into the causality behind experimental phenomena and provide actionable, field-tested solutions to optimize your process.
Section 1: Synthetic Strategies Overview
The synthesis of 4-Chloro-2,5-dimethoxybenzonitrile can be approached via several strategic routes, primarily revolving around the sequence of chlorination and cyanation of a 1,4-dimethoxybenzene precursor. The choice of route often depends on the available starting materials, scale of production, and safety infrastructure.
The two most common pathways are:
-
Route A: Chlorination of 2,5-dimethoxybenzonitrile. This route is often preferred for its relative simplicity, but controlling selectivity during the chlorination step is critical to avoid byproduct formation.
-
Route B: Sandmeyer or Gattermann reaction on 4-chloro-2,5-dimethoxyaniline. This classic route is powerful for nitrile introduction but presents significant scale-up challenges related to the handling of diazonium salts and cyanide reagents.[1][2]
Caption: Overview of primary synthetic routes to 4-Chloro-2,5-dimethoxybenzonitrile.
Section 2: Troubleshooting Guide & Common Scale-Up Issues
This section addresses specific problems in a question-and-answer format, focusing on causality and providing robust solutions.
Issue Cluster 1: Chlorination Challenges (Applicable to Route A & B)
Q: My chlorination of 2,5-dimethoxybenzonitrile (or 1,4-dimethoxybenzene) with N-chlorosuccinimide (NCS) is producing significant amounts of a dichlorinated byproduct. How can I improve selectivity?
A: This is a classic issue of over-chlorination driven by the strongly activating nature of the two methoxy groups. The electron-rich aromatic ring is highly susceptible to further electrophilic attack.
-
Causality:
-
Temperature: Higher temperatures increase the reaction rate and decrease selectivity, favoring di-substitution.
-
Rate of Addition: Adding the chlorinating agent too quickly creates localized areas of high concentration, promoting a second chlorination event before the mono-chlorinated product has dispersed.[3]
-
Stoichiometry: Using a significant excess of NCS will inevitably lead to over-chlorination.[4]
-
-
Solutions & Protocol Adjustments:
-
Precise Stoichiometry: Use a stoichiometric amount of NCS, typically between 1.0 and 1.05 equivalents. Carefully monitor the reaction progress via TLC or HPLC and stop it once the starting material is consumed.
-
Temperature Control: Maintain a consistent and lower reaction temperature. For the chlorination of a related substrate, methyl 4-amino-2-methoxybenzoate, a temperature of 70°C was found to be effective, but for your specific substrate, you may need to explore a range (e.g., 40-60°C) to find the optimal balance of rate and selectivity.[5][6]
-
Controlled Addition: Add the NCS portion-wise as a solid or as a solution in the reaction solvent (e.g., DMF) over an extended period (e.g., 2-3 hours) using a syringe pump. This maintains a low, steady concentration of the electrophile.[3]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent for this reaction.[5][6] Ensure it is anhydrous, as water can interfere with the reaction.
-
Q: I'm observing ether cleavage and the formation of chloro-hydroxyanisole byproducts. What causes this?
A: Ether cleavage is typically caused by the presence of strong acids, which can be generated in situ or used as catalysts.
-
Causality:
-
Lewis Acid Catalysts: Some chlorination methods use Lewis acids (e.g., AlCl₃, FeCl₃) which can promote ether cleavage.
-
In Situ Acid Generation: Reagents like sulfuryl chloride (SO₂Cl₂) can generate HCl as a byproduct, which can catalyze the cleavage of the methoxy groups, especially at elevated temperatures.
-
-
Solutions:
-
Avoid Strong Lewis Acids: If possible, opt for chlorination methods that do not require strong Lewis acids. NCS is generally a milder choice.
-
Use a Non-Protic System: If using a reagent that generates acid, consider adding a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) as a scavenger, although this can complicate the work-up.
-
Temperature Management: Keep the reaction temperature as low as feasible to minimize the rate of this side reaction.
-
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Milder, higher selectivity compared to SO₂Cl₂ or Cl₂ gas. |
| Molar Ratio (Substrate:NCS) | 1 : 1.0-1.05 | Minimizes over-chlorination.[4][5] |
| Solvent | N,N-Dimethylformamide (DMF) | Good solubility for reactants. |
| Temperature | 40 - 70 °C (Optimize) | Balances reaction rate with selectivity.[3][5] |
| Addition Method | Slow, portion-wise or pump | Prevents localized high concentrations of electrophile.[3] |
| Caption: Recommended starting conditions for selective mono-chlorination. |
Issue Cluster 2: Sandmeyer Reaction Challenges (Applicable to Route B)
Q: The diazotization of 4-chloro-2,5-dimethoxyaniline is highly exothermic and difficult to control on a larger scale. What are the best practices for safety and success?
A: The diazotization of anilines is notoriously exothermic and produces thermally unstable diazonium salts. Uncontrolled temperature can lead to violent decomposition and the formation of hazardous NOx gases.[1][7]
-
Causality: The reaction between the amine and nitrous acid (generated in situ from NaNO₂ and acid) has a high heat of reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solutions for Safe & Controlled Scale-Up:
-
Subsurface Addition: Add the aqueous sodium nitrite solution via a dip tube below the surface of the stirred acidic aniline solution. This ensures immediate mixing and prevents the accumulation of unreacted nitrite on the surface, which can lead to localized exotherms and NOx gas evolution.[1][7]
-
External Cooling: Rely on jacketed reactor cooling rather than adding ice directly to the reaction mass. Direct ice addition changes the reaction concentration and can make control less precise. Reducing the overall reaction concentration from 1:13 to 1:6 has been shown to be effective with external cooling.[1]
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a Mettler-Toledo RC-1 system) to measure the heat of reaction and determine the maximum heat flow. This data is critical for ensuring your reactor's cooling capacity is sufficient to handle the exotherm safely.[1]
-
Flow Chemistry: For industrial-scale production, consider transitioning the diazotization to a continuous flow process. Flow reactors minimize the volume of hazardous diazonium intermediate present at any given time, significantly enhancing safety.[8]
-
Q: My Sandmeyer cyanation step gives a low yield of the desired nitrile, with a significant amount of the corresponding phenol (4-chloro-2,5-dimethoxyphenol) as a byproduct. Why?
A: The formation of a phenol is the result of the diazonium salt reacting with water (hydrolysis) instead of the cyanide nucleophile. This is a primary competing side reaction.
-
Causality:
-
Diazonium Salt Instability: The C-N bond in the diazonium salt is labile. At higher temperatures, the loss of N₂ gas is accelerated, leaving behind an aryl cation that is readily trapped by water.
-
pH Control: The pH of the cyanation solution is critical. In highly acidic conditions, the hydrolysis reaction can be more competitive.
-
-
Solutions:
-
Maintain Low Temperatures: The diazonium salt solution must be generated and kept cold (typically -5 to 5 °C) at all times before it is used.
-
Immediate Use: Use the diazonium salt solution immediately after it is prepared. Letting it stand, even at low temperatures, will lead to degradation.
-
Controlled Addition to Cyanide: Add the cold diazonium salt solution to the pre-heated (if required by the specific protocol) copper(I) cyanide/sodium cyanide solution. Do not add the cyanide to the diazonium salt. This ensures the diazonium salt encounters the cyanide nucleophile immediately.
-
pH Management: The Sandmeyer cyanation is typically performed under neutral or slightly basic conditions to ensure the cyanide anion is the active nucleophile. The solution is often buffered.[7]
-
Caption: Critical workflow for a successful Sandmeyer cyanation reaction.
Issue Cluster 3: Work-up and Purification
Q: During the aqueous work-up of my Sandmeyer reaction, I encounter a persistent emulsion at the interface between the organic and aqueous layers. How can I resolve this?
A: Emulsion formation is a very common scale-up problem in Sandmeyer reactions, often caused by finely divided copper salts or organic tars acting as surfactants.
-
Causality: The reaction mixture contains insoluble inorganic salts and potentially polymeric organic byproducts that stabilize the oil-in-water or water-in-oil droplets.
-
Solutions:
-
Solvent Addition: Adding a small amount of a different, less polar organic solvent like toluene can alter the interfacial tension and help break the emulsion. This was a successful strategy in the scale-up of a similar process.[1][7]
-
Brine Wash: Wash the mixture with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to dehydrate the organic layer and destabilize the emulsion.
-
Filtration: In some cases, the emulsion is stabilized by fine solid particles. Filtering the entire biphasic mixture through a pad of a filter aid like Celite® can remove these solids and allow the layers to separate.
-
Centrifugation: On a laboratory or small pilot scale, centrifugation is a highly effective, albeit mechanical, method for separating stubborn emulsions.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally considered more robust for scale-up?
A1: While both routes are viable, Route A (chlorination of 2,5-dimethoxybenzonitrile) often presents fewer acute safety hazards and handling challenges than the Sandmeyer reaction in Route B. The main challenge in Route A is achieving high selectivity during chlorination, which is an optimization problem. Route B involves a highly exothermic diazotization, a potentially explosive intermediate, and the use of large quantities of cyanide salts, which requires specialized handling and waste disposal protocols. Therefore, for facilities not specifically equipped for large-scale Sandmeyer reactions, perfecting Route A is often the more pragmatic approach.
Q2: Are there any viable alternatives to the Sandmeyer reaction for introducing the nitrile group in Route B?
A2: Yes. The Gattermann reaction is a well-known alternative that uses copper powder and the corresponding halogen acid instead of a copper(I) salt.[9][10] It is sometimes easier to perform but may result in lower yields. Another industrial method is the Rosenmund–von Braun reaction , which involves the cyanation of an aryl halide (e.g., 4-chloro-2,5-dimethoxy-1-iodobenzene) with copper(I) cyanide, often at high temperatures in a polar aprotic solvent like DMF or NMP. This avoids the diazonium intermediate entirely but requires a suitable aryl halide precursor.
Q3: How can I effectively monitor the progress of these reactions?
A3: For both chlorination and cyanation, Thin Layer Chromatography (TLC) is a rapid and effective tool for at-a-glance monitoring on the lab scale. For more quantitative analysis, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows you to accurately track the consumption of starting material and the formation of the product and key byproducts over time, enabling precise determination of reaction endpoints.
Section 4: Illustrative Laboratory Protocol (Route A)
This protocol is a representative method for the chlorination of 2,5-dimethoxybenzonitrile and should be adapted and optimized for your specific equipment and scale.
Step: Chlorination of 2,5-Dimethoxybenzonitrile with NCS
-
Vessel Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge 2,5-dimethoxybenzonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 volumes). Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Temperature Adjustment: Cool the solution to the desired reaction temperature (e.g., 45 °C) using the reactor jacket.
-
Reagent Addition: In a separate vessel, dissolve N-chlorosuccinimide (NCS, 1.05 eq) in a minimal amount of anhydrous DMF. Add this solution to the reactor dropwise via an addition funnel or syringe pump over 2-3 hours, ensuring the internal temperature does not exceed the setpoint by more than 2 °C.
-
Reaction Monitoring: Monitor the reaction by HPLC every 30-60 minutes. Continue stirring at the set temperature until the starting material is <1% by area.
-
Quench: Once complete, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing cold water (approx. 10-20 volumes) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water to remove residual DMF and succinimide. A final wash with a cold non-polar solvent like heptane or isopropanol can aid in drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The crude product can then be recrystallized from a suitable solvent (e.g., ethanol, isopropanol) for further purification.
References
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 993-997. [Link]
-
ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. [Link]
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
-
Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
Wikipedia. (n.d.). Gattermann reaction. [Link]
-
Quora. (2018). What is the Gatterman reaction? [Link]
-
Oxford Reference. (n.d.). Gattermann reaction. [Link]
-
Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. [Link]
-
Testbook. (n.d.). Gattermann Reaction: Learn Definition, Mechanism, Applications. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition). [Link]
-
BYJU'S. (n.d.). Gattermann reaction examples. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
YouTube. (2024). Synthesis of 2,5-dimethoxynitrostyrene. [Link]
-
European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (n.d.). CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. (n.d.).
- European Patent Office. (n.d.).
- Google Patents. (n.d.).
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- 9. oxfordreference.com [oxfordreference.com]
- 10. testbook.com [testbook.com]
Technical Support Center: Navigating the Chemistry of 4-Chloro-2,5-dimethoxybenzonitrile
Welcome to the Technical Support Center for 4-Chloro-2,5-dimethoxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome challenges in your synthetic routes, ensuring the integrity of your molecule and the success of your reactions.
Introduction: Understanding the Reactivity of 4-Chloro-2,5-dimethoxybenzonitrile
4-Chloro-2,5-dimethoxybenzonitrile is a valuable building block, particularly in the synthesis of pharmaceutically active compounds, including certain classes of phenethylamines. However, its trifunctional nature—a nitrile, a chlorinated aromatic ring, and two electron-donating methoxy groups—presents a unique set of stability challenges. Decomposition can occur at several points in a synthetic sequence, leading to reduced yields, impure products, and challenging purifications. This guide will dissect the common decomposition pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing the formation of a carboxylic acid byproduct during my reaction. What is causing this and how can I prevent it?
A1: Hydrolysis of the Nitrile Group
The most common cause for the formation of a carboxylic acid (4-Chloro-2,5-dimethoxybenzoic acid) is the hydrolysis of the nitrile functional group. This can occur under both acidic and basic conditions.
Mechanism of Decomposition: Hydrolysis
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a benzamide intermediate, which is then further hydrolyzed to the carboxylic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by a water molecule, eventually leading to the formation of a carboxylate salt, which upon acidic workup, gives the carboxylic acid.[1][2]
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The presence of even trace amounts of water can lead to significant hydrolysis, especially at elevated temperatures.
-
Control of pH:
-
If your reaction requires acidic conditions, consider using a milder Lewis acid instead of a strong Brønsted acid, or limit the amount of protic acid used.
-
In basic reactions, use non-nucleophilic bases where possible. If a nucleophilic base is required, maintain low temperatures to minimize the rate of hydrolysis.
-
-
Reaction Time and Temperature: Minimize reaction times and temperatures wherever feasible. Prolonged exposure to harsh pH conditions will exacerbate hydrolysis.
Experimental Protocol: Minimizing Hydrolysis in a Reaction Sensitive to Acid
-
Drying of Solvents: Reflux the chosen solvent (e.g., THF, Dioxane) over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Drying of Reagents: Dry all solid reagents in a vacuum oven. Liquid reagents should be handled under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Temperature Control: Use a cryostat or an ice bath to maintain a consistent low temperature throughout the reaction.
-
Work-up: Quench the reaction with a cooled, non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize the solution promptly.
Q2: My desired product is contaminated with a dehalogenated impurity. What reaction conditions favor this side reaction?
A2: Reductive Dehalogenation
The carbon-chlorine bond in 4-Chloro-2,5-dimethoxybenzonitrile can be susceptible to cleavage, particularly under reductive conditions, leading to the formation of 2,5-dimethoxybenzonitrile.
Mechanism of Decomposition: Reductive Dehalogenation
This side reaction is common during reductions, especially with certain metal hydrides or catalytic hydrogenation. The mechanism can involve single-electron transfer processes or oxidative addition to a metal catalyst.
Troubleshooting & Prevention:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent for nitriles, it can also be aggressive towards aryl halides. If dehalogenation is observed, consider alternative, milder reducing agents.
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce a nitrile group but is also less likely to cause dehalogenation of an aryl chloride.
-
Catalytic Hydrogenation: The choice of catalyst and reaction conditions is critical. Some catalysts, like Palladium on Carbon (Pd/C), can be highly active for dehalogenation. Consider using alternative catalysts such as Raney Nickel, or modifying the reaction conditions (e.g., adding a catalyst poison like quinoline) to suppress dehalogenation.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of dehalogenation relative to the desired reduction.
-
Hydrogen Pressure: In catalytic hydrogenation, using lower hydrogen pressures can sometimes minimize dehalogenation.
-
Data Summary: Reductant Compatibility
| Reducing Agent | Primary Transformation | Potential for Dehalogenation | Mitigation Strategies |
| LiAlH₄ | Nitrile to Amine | Moderate to High | Use at low temperatures, slow addition of reagent. |
| NaBH₄ | No reaction with nitrile | Low | Not suitable for nitrile reduction. |
| Catalytic Hydrogenation (e.g., Pd/C) | Nitrile to Amine | High | Use alternative catalysts (e.g., Raney Ni), lower H₂ pressure, add catalyst modifiers. |
| Diborane (B₂H₆) | Nitrile to Amine | Low | A good alternative to LiAlH₄ for sensitive substrates. |
Q3: I'm seeing evidence of methoxy group cleavage in my product mixture, especially when using strong acids. How can I avoid this?
A3: Acid-Catalyzed Cleavage of Methoxy Ethers
The methoxy groups on the benzene ring are generally stable, but they can be cleaved under harsh acidic conditions, particularly in the presence of strong Lewis acids or Brønsted acids at elevated temperatures, to form the corresponding phenols.
Mechanism of Decomposition: Ether Cleavage
The oxygen atom of the methoxy group can be protonated by a strong acid, forming a good leaving group (methanol). The resulting carbocation on the aromatic ring is then quenched, or in the case of Lewis acid catalysis, a complex is formed that facilitates cleavage.
Troubleshooting & Prevention:
-
Avoid Strong Acids: Where possible, use milder acids or buffer the reaction mixture.
-
Lewis Acid Choice: If a Lewis acid is required, opt for those less prone to causing ether cleavage. For example, milder Lewis acids like ZnCl₂ might be preferable to stronger ones like AlCl₃ or BBr₃ (which is a reagent specifically used for ether cleavage).
-
Temperature Control: As with other decomposition pathways, maintaining the lowest possible reaction temperature is crucial.
Diagram: Troubleshooting Logic for Reaction Instability
Caption: Troubleshooting flowchart for common decomposition pathways.
Conclusion: A Pathway to Success
Working with 4-Chloro-2,5-dimethoxybenzonitrile requires a proactive approach to experimental design. By understanding the potential decomposition pathways—hydrolysis, dehalogenation, and ether cleavage—researchers can implement strategies to mitigate these risks. Careful control of reaction parameters such as temperature, pH, and reagent choice, along with the use of anhydrous conditions and an inert atmosphere, are paramount to achieving high yields and purity. This guide serves as a foundational resource to aid in the successful application of this important synthetic intermediate.
References
-
Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943-5959. [Link]
-
Hydrolysis of Benzonitrile. Scribd. [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]
-
Synthesis of 4-Chloro-2,5-Dimethoxyphenethylamine (2C-C). Designer-Drug.com. [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]
-
Introduction to the chemistry and pharmacology of psychedelic drugs. ConnectSci. [Link]
-
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]
-
The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. ACS Publications. [Link]
-
Introduction to Psychedelic Phenethylamines. Spirit Pharmacist. [Link]
-
The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers in Neuroscience. [Link]
-
Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. Erowid. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]
-
Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
4-Chloro-2,5-dimethoxybenzaldehyde. PubChem. [Link]
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Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Chloro-2,5-dimethoxybenzonitrile: HPLC, GC, and TLC Methodologies
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 4-Chloro-2,5-dimethoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity assessment of this critical intermediate. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer data-driven comparisons to inform your choice of analytical methodology.
The Critical Role of Purity Analysis
Impurities in a starting material like 4-Chloro-2,5-dimethoxybenzonitrile can arise from various sources, including the synthetic route, degradation, or storage. Potential process-related impurities could include unreacted starting materials from the cyanation of a halogenated precursor, or the formation of positional isomers.[1][2][3] These impurities can potentially be carried through subsequent synthetic steps, leading to undesired side-products in the final API, which can have toxicological implications or reduce the therapeutic efficacy of the drug. Therefore, robust and reliable analytical methods are essential for the quality control of 4-Chloro-2,5-dimethoxybenzonitrile.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC, particularly in the reversed-phase mode, is often the method of choice for the purity determination of non-volatile or thermally labile compounds. Its high resolution, sensitivity, and quantitative accuracy make it ideal for regulatory submissions and quality control.
Principle of Separation
Reversed-Phase HPLC (RP-HPLC) separates compounds based on their partitioning between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[4] In the case of 4-Chloro-2,5-dimethoxybenzonitrile, its moderate polarity allows for strong retention on a C18 column, while a gradient of a polar aqueous solvent and a less polar organic solvent (like acetonitrile) is used to elute the compound and its potential impurities. More polar impurities will elute earlier, while more non-polar impurities will be retained longer.
Experimental Protocol: RP-HPLC Method
This protocol is designed to provide excellent separation of 4-Chloro-2,5-dimethoxybenzonitrile from potential process-related impurities.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[5]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
4-Chloro-2,5-dimethoxybenzonitrile reference standard (purity ≥99%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (optional, for improved peak shape).
-
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Diluent: A mixture of Water and Acetonitrile (50:50 v/v) is a suitable diluent.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 10 mg of the 4-Chloro-2,5-dimethoxybenzonitrile reference standard into a 20 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 10 mg of the 4-Chloro-2,5-dimethoxybenzonitrile sample into a 20 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices
-
C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain the aromatic nitrile and separate it from more polar or less polar impurities.
-
Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. A shallow gradient allows for better separation of closely eluting peaks.
-
Acidified Mobile Phase: The addition of a small amount of formic acid helps to protonate any free silanol groups on the silica support, which can otherwise lead to peak tailing for compounds with basic functionalities. It also ensures consistent ionization of acidic or basic analytes.
-
Detection at 254 nm: Aromatic compounds like 4-Chloro-2,5-dimethoxybenzonitrile exhibit strong UV absorbance at 254 nm, providing good sensitivity. A DAD detector is advantageous as it can help in identifying peaks by their UV spectra.
Workflow for HPLC Purity Analysis
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- 3. Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Quantitative Analysis of 4-Chloro-2,5-dimethoxybenzonitrile: qNMR vs. Chromatographic and Titrimetric Methods
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity and concentration of a compound like 4-Chloro-2,5-dimethoxybenzonitrile, a key building block in the synthesis of various therapeutic agents, directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration—for the assay of this crucial intermediate.
At its core, the choice of an analytical method hinges on a balance of accuracy, precision, speed, and the specific requirements of the analytical challenge. While chromatographic techniques have long been the workhorses of the pharmaceutical industry, qNMR has emerged as a powerful, primary analytical method offering direct traceability to the International System of Units (SI).[1][2] This guide will delve into the fundamental principles of each technique, present a head-to-head comparison based on key performance indicators, and provide detailed, actionable protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Bedrock of Quantitative Analysis: A Tale of Four Techniques
The accurate determination of the purity of 4-Chloro-2,5-dimethoxybenzonitrile is not merely an academic exercise; it is a critical quality attribute that ensures the reliability and reproducibility of synthetic processes and the safety of the final pharmaceutical product. Let's explore the foundational principles of the analytical techniques under consideration.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) stands apart from other analytical techniques as it is a primary ratio method of measurement.[3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This allows for the direct quantification of a target analyte against a certified internal standard of known purity, without the need for a calibration curve specific to the analyte.[1][2] This inherent characteristic provides direct traceability to the SI unit of mass, bestowing upon qNMR the status of a primary analytical method.[2] For ¹H qNMR, the most common variant, the rich structural information contained within the spectrum simultaneously confirms the identity of the analyte while providing quantitative data.[4]
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate complex mixtures.[5][6] The technique relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. The separated components are then detected by a suitable detector, most commonly a UV-Vis spectrophotometer. For quantitative analysis, the area of the analyte's peak in the chromatogram is compared against a calibration curve generated from reference standards of known concentrations. The accuracy of HPLC is therefore dependent on the purity of the reference standard.
Gas Chromatography (GC): For the Volatile and Thermally Stable
Similar to HPLC, Gas Chromatography (GC) is a powerful separation technique.[5][6] However, it is applicable to analytes that are volatile and thermally stable. The sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification, offering high sensitivity and a wide linear range. As with HPLC, quantification is achieved through comparison with a calibration curve.
Potentiometric Titration: A Classic, Yet Powerful Tool
Titration is a classic chemical analysis method that determines the concentration of an analyte by reacting it with a standard solution of a titrant of known concentration.[7][8] For the nitrile functional group in 4-Chloro-2,5-dimethoxybenzonitrile, a common approach involves its hydrolysis to a carboxylic acid or an amide, followed by an acid-base titration.[9] The endpoint of the titration, where the reaction is complete, can be determined potentiometrically by monitoring the change in pH or potential. While often perceived as a less sophisticated technique, modern autotitrators can provide highly accurate and precise results.
Head-to-Head Comparison: Performance Under the Magnifying Glass
The selection of an optimal analytical method requires a thorough evaluation of its performance characteristics. The following table provides a comparative summary of qNMR, HPLC, GC, and titration for the assay of 4-Chloro-2,5-dimethoxybenzonitrile, based on typical experimental outcomes.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Potentiometric Titration |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei.[1] | Separation based on polarity, detection by UV absorbance.[5] | Separation based on volatility, detection by flame ionization.[5] | Stoichiometric chemical reaction.[7] |
| Accuracy | Very High (typically >99.5%) | High (typically 98-102% recovery) | High (typically 98-102% recovery) | High (typically >99%) |
| Precision (%RSD) | Excellent (<1%) | Excellent (<2%) | Excellent (<2%) | Very Good (<1.5%) |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.999) | Excellent (>0.999) | Not Applicable |
| Specificity | High (signal selection) | High (chromatographic resolution) | High (chromatographic resolution) | Moderate (can be affected by acidic/basic impurities) |
| Limit of Quantification (LOQ) | ~0.5-5 mg/mL[10] | ~50-500 ng on column[10] | ~5-50 ng/mL[10] | ~0.01 M |
| Sample Throughput | Moderate | High | High | Moderate |
| Reference Standard Requirement | Certified internal standard of a different compound.[11] | Analyte-specific reference standard. | Analyte-specific reference standard. | Standardized titrant. |
| Non-destructive | Yes[1] | No | No | No |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these techniques, detailed, step-by-step methodologies for the assay of 4-Chloro-2,5-dimethoxybenzonitrile are outlined below.
Quantitative ¹H-NMR Spectroscopy Workflow
The internal standard method is the most common and accurate approach in qNMR.[12] The selection of a suitable internal standard is critical and should possess high purity, be chemically stable, and have resonance peaks that do not overlap with the analyte signals.[11][13] For 4-Chloro-2,5-dimethoxybenzonitrile, maleic acid is a suitable internal standard.
Caption: Workflow for the quantitative NMR (qNMR) assay.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of 4-Chloro-2,5-dimethoxybenzonitrile and 10 mg of maleic acid (certified internal standard) into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Ensure quantitative acquisition conditions are met. This includes a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, a calibrated 90° pulse width, and an adequate number of scans (NS) for a good signal-to-noise ratio (S/N > 250).[14][15]
-
-
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the singlet from the methoxy protons) and a signal from the internal standard (the singlet from the vinyl protons of maleic acid).
-
Calculate the purity of 4-Chloro-2,5-dimethoxybenzonitrile using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC-UV Method Workflow
A reverse-phase HPLC method is suitable for the analysis of 4-Chloro-2,5-dimethoxybenzonitrile.
Caption: Workflow for the HPLC-UV assay.
Step-by-Step Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid[16]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-Chloro-2,5-dimethoxybenzonitrile reference standard (e.g., 1 mg/mL in mobile phase).
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the stock solution.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample from the calibration curve and calculate the purity.
-
Discussion: Choosing the Right Tool for the Job
Each of these techniques offers a unique set of advantages and limitations that make them suitable for different applications.
qNMR is unparalleled in its accuracy and its status as a primary method, making it ideal for the certification of reference materials and for definitive purity assignments where the highest level of confidence is required.[17] Its non-destructive nature is also a significant advantage when dealing with precious or limited quantities of material.[1] However, the initial capital investment for an NMR spectrometer is high, and the sensitivity is lower compared to chromatographic techniques.
HPLC is the workhorse of the pharmaceutical industry for good reason. It offers a good balance of accuracy, precision, and high throughput, making it suitable for routine quality control and in-process monitoring. The wide availability of instrumentation and established methodologies are also key advantages. The primary limitation is its reliance on analyte-specific reference standards, the purity of which directly impacts the accuracy of the results.
GC is an excellent choice for volatile and thermally stable compounds. It often provides higher resolution and faster analysis times than HPLC. However, its applicability is limited to compounds that can be readily vaporized without decomposition. For 4-Chloro-2,5-dimethoxybenzonitrile, GC is a viable option.
Titration , while a classic technique, remains a cost-effective and reliable method for purity determination, particularly when dealing with bulk materials. It does not require expensive instrumentation and can be highly accurate when performed correctly. Its main drawback is its lower specificity, as any acidic or basic impurities can interfere with the determination of the analyte.
Conclusion: A Multi-faceted Approach to Purity Determination
In the rigorous environment of pharmaceutical development, a single analytical technique may not always provide a complete picture. While qNMR stands out as a primary method for definitive purity assessment, HPLC and GC offer the high throughput and sensitivity required for routine quality control. Titration remains a valuable and economical tool for bulk material assay.
For the comprehensive characterization of 4-Chloro-2,5-dimethoxybenzonitrile, a strategic combination of these techniques is often the most robust approach. For instance, qNMR can be used to certify a primary reference standard, which can then be used to calibrate HPLC or GC methods for routine analysis. This integrated approach leverages the strengths of each technique, ensuring the highest level of quality and confidence in the analytical data that underpins the development of safe and effective medicines. This guide, by providing a detailed comparison and practical protocols, aims to equip the modern pharmaceutical scientist with the knowledge to navigate these choices effectively.
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- Quantitative NMR spectroscopy—principles and applic
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- Quantitative Analysis of Organic Compounds.
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- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. (2023-01-12).
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- ICH Valid
- Validation of a Generic Quantitative H-1 NMR Method for N
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. (2023-01-12).
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- Validation of a Generic Quantitative 1H NMR Method for N
- Titration Techniques, Calculation Formulae, Method and Digital Burettes. Microlit. (2018-11-08).
- The first peak in these below GC analysis chromatograms is
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- RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
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A Technical Guide to the Synthetic Utility of 4-Chloro-2,5-dimethoxybenzonitrile and its Halogenated Congeners
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, benzonitrile derivatives are indispensable building blocks, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthetic versatility, stemming from the reactivity of both the aromatic ring and the nitrile functionality, allows for intricate molecular architectures to be assembled. Among these, substituted 2,5-dimethoxybenzonitriles are of particular interest due to their prevalence in bioactive molecules. This guide provides an in-depth technical comparison of 4-Chloro-2,5-dimethoxybenzonitrile and its bromo and iodo analogues, focusing on their synthesis and relative performance in key chemical transformations.
The 2,5-Dimethoxybenzonitrile Scaffold: A Privileged Motif
The 2,5-dimethoxy substitution pattern on a benzene ring is a recurring motif in medicinal chemistry. This arrangement of electron-donating groups influences the electronic properties of the ring, impacting its reactivity and the biological activity of the resulting compounds. The addition of a halogen at the 4-position introduces a versatile handle for further functionalization, primarily through cross-coupling and nucleophilic aromatic substitution reactions. The choice of halogen—chlorine, bromine, or iodine—is a critical experimental parameter that dictates the reactivity, cost, and synthetic strategy.
Synthesis of 4-Halo-2,5-dimethoxybenzonitriles
The accessibility of the starting materials is a crucial consideration in synthetic planning. The 4-halo-2,5-dimethoxybenzonitriles are typically prepared from the corresponding benzaldehydes, which themselves are synthesized from commercially available precursors like 2,5-dimethoxybenzaldehyde.
Synthesis of 4-Bromo- and 4-Iodo-2,5-dimethoxybenzonitrile
The bromo and iodo derivatives are accessible through electrophilic halogenation of 2,5-dimethoxybenzaldehyde, followed by conversion of the aldehyde to a nitrile.
A common route involves the direct bromination or iodination of 2,5-dimethoxybenzaldehyde. For instance, bromination can be achieved using bromine in acetic acid.[1][2] Iodination can be performed with iodine monochloride or a combination of iodine and a silver salt.[3] The resulting 4-halo-2,5-dimethoxybenzaldehyde is then converted to the nitrile. A standard method for this transformation is the reaction of the aldehyde with hydroxylamine to form the oxime, which is subsequently dehydrated to the nitrile, often using a reagent like acetic anhydride.
Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile
The synthesis of 4-Chloro-2,5-dimethoxybenzonitrile is less commonly detailed in the literature compared to its bromo and iodo counterparts, reflecting the lower reactivity of the corresponding chlorinated precursors in subsequent reactions. A potential route involves the chlorination of a suitable precursor, such as methyl 4-amino-2-methoxybenzoate, using N-chlorosuccinimide (NCS), followed by conversion of the ester to a nitrile.[4] Another approach could involve the Sandmeyer reaction of an appropriately substituted aniline. The synthesis of the precursor 4-chloro-2,5-dimethoxynitrobenzene has been described, which could potentially be reduced to the aniline and then converted to the nitrile.[5]
Comparative Reactivity in Synthesis: A Focus on C-O Bond Formation
A key application of 4-halo-2,5-dimethoxybenzonitriles is in the formation of new carbon-heteroatom bonds, where the halogen acts as a leaving group. The Ullmann condensation, a copper-catalyzed reaction to form C-O, C-N, or C-S bonds, is a classic example where the nature of the halogen significantly impacts reaction efficiency.[6]
The Ullmann Condensation: A Head-to-Head Comparison
The Ullmann condensation provides a clear illustration of the relative reactivity of aryl halides. The generally accepted order of reactivity is I > Br > Cl.[7] This trend is attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl) and the ease of oxidative addition to the copper catalyst.
Table 1: Comparative Performance of 4-Halo-2,5-dimethoxybenzonitriles in a Representative Ullmann Ether Synthesis
| Aryl Halide | Halogen | Typical Reaction Conditions | Expected Yield |
| 4-Iodo-2,5-dimethoxybenzonitrile | Iodo | CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2 equiv.), DMSO, 90-110°C, 12-24 h | High (>80%) |
| 4-Bromo-2,5-dimethoxybenzonitrile | Bromo | CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2 equiv.), DMSO, 110-130°C, 24-48 h | Moderate to High (60-85%) |
| 4-Chloro-2,5-dimethoxybenzonitrile | Chloro | CuI (10-20 mol%), ligand (e.g., phenanthroline), Cs₂CO₃ (2 equiv.), DMF, 130-150°C, 48-72 h | Low to Moderate (30-60%) |
Note: The yields and conditions presented are illustrative and based on general principles of Ullmann reactions and data from similar substrates. Specific optimization would be required for this exact transformation.
Causality Behind Experimental Choices
-
Catalyst System: Copper(I) salts, such as CuI, are commonly used. The addition of a ligand, like L-proline or phenanthroline, can stabilize the copper catalyst and accelerate the reaction, particularly for less reactive aryl bromides and chlorides.[8]
-
Base: A strong base, such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the phenol, forming the nucleophilic phenoxide.
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically used to ensure the solubility of the reactants and to reach the high temperatures often necessary for these reactions.
-
Temperature and Reaction Time: The less reactive the aryl halide, the higher the temperature and longer the reaction time required to achieve a reasonable conversion. The C-Cl bond is significantly stronger than the C-Br and C-I bonds, necessitating more forcing conditions for its activation.
Palladium-Catalyzed Cross-Coupling Reactions
In addition to copper-catalyzed reactions, palladium-catalyzed cross-couplings, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation, respectively. The same reactivity trend of the aryl halides (I > Br > Cl) is generally observed in these transformations. However, significant advances in ligand design have enabled the efficient coupling of aryl chlorides. For instance, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can facilitate the oxidative addition of the less reactive aryl chloride to the palladium center.
Conclusion and Strategic Recommendations
The choice between 4-chloro-, 4-bromo-, and 4-iodo-2,5-dimethoxybenzonitrile as a synthetic intermediate is a trade-off between reactivity and cost.
-
4-Iodo-2,5-dimethoxybenzonitrile: Offers the highest reactivity, allowing for milder reaction conditions and shorter reaction times. It is the preferred substrate when functional group tolerance is a concern and harsh conditions must be avoided. However, it is typically the most expensive of the three.
-
4-Bromo-2,5-dimethoxybenzonitrile: Represents a good balance between reactivity and cost. It is often the workhorse for many synthetic applications, providing good yields under reasonably achievable conditions.
-
4-Chloro-2,5-dimethoxybenzonitrile: Is the most cost-effective option but also the least reactive. Its use often necessitates more forcing conditions (higher temperatures, longer reaction times, and more specialized catalyst systems), which may not be compatible with sensitive functional groups. However, for large-scale synthesis where cost is a primary driver, developing an efficient protocol for the chloro derivative can be highly advantageous.
Ultimately, the optimal choice of the 4-halo-2,5-dimethoxybenzonitrile derivative depends on the specific synthetic target, the scale of the reaction, and the economic constraints of the project. A thorough understanding of the relative reactivities and the available catalytic systems is paramount for making an informed and strategic decision.
References
- Hathaway, B. A., Taylor, B. E., & Wittenborn, J. S. (1998). Selective Preparation of 4-(Bromo or Iodo)-2,5-dimethoxybenzonitrile and 2-(Bromo or Iodo)-3,6-dimethoxybenzonitrile from 2,5-Dimethoxybenzaldehyde.
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- Maiti, D., & Buchwald, S. L. (2010). Ortho-vs. para-amination of 1,2-dihalobenzenes: a new approach to the synthesis of N-aryl carbazoles. Organic letters, 12(16), 3646–3649.
-
Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. (n.d.). Rhodium.ws. Retrieved from [Link]
- Fui, C. J., Ting, T. X., Sarjadi, M. S., & Rahman, M. L. (2020). Highly Active Pandanus Nanocellulose-Supported Poly(amidoxime) Copper (II) Complex for Ullmann Cross-Coupling Reaction.
-
Ullmann condensation. (2023, December 2). In Wikipedia. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
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Synthesis of 4-bromo-2,5-dimethoxy-PPA. (2003, September 20). The Hive. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]
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A Comparative Guide to the Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile: A Validation of Methodologies
This guide provides an in-depth analysis and comparison of synthetic routes for 4-Chloro-2,5-dimethoxybenzonitrile, a key intermediate in the synthesis of various organic compounds. We will delve into the mechanistic underpinnings of the primary synthetic pathway, offer detailed experimental protocols, and present a comparative analysis against alternative methods. The information herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction to 4-Chloro-2,5-dimethoxybenzonitrile
4-Chloro-2,5-dimethoxybenzonitrile is a substituted benzonitrile that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring electron-donating methoxy groups and an electron-withdrawing chloro group, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The efficient and reliable synthesis of this compound is therefore of significant interest. This guide focuses on the validation of the most common and effective synthesis method, which proceeds via the Sandmeyer reaction of 2,5-dimethoxy-4-chloroaniline.
Primary Synthetic Pathway: An Overview
The most established and widely adopted route for the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile is a two-stage process. The first stage involves the synthesis of the precursor, 2,5-dimethoxy-4-chloroaniline, typically through the reduction of 2,5-dimethoxy-4-chloronitrobenzene. The second stage employs the Sandmeyer reaction, a cornerstone of aromatic chemistry, to convert the amino group of the precursor into a nitrile group.
Caption: Overall two-stage synthetic workflow for 4-Chloro-2,5-dimethoxybenzonitrile.
Part 1: Synthesis of the Precursor: 2,5-dimethoxy-4-chloroaniline
The synthesis of the aniline precursor is a critical first step. The most common starting material for this is 2,5-dimethoxy-4-chloronitrobenzene, which can be synthesized by the nitration of 2,5-dimethoxychlorobenzene[1]. The subsequent reduction of the nitro group to an amine can be achieved through various methods.
Comparative Analysis of Reduction Methods
Several methods are available for the reduction of the nitro group in 2,5-dimethoxy-4-chloronitrobenzene. The choice of method often depends on factors such as scale, available equipment, cost, and environmental considerations.
| Method | Reductant/Catalyst | Solvent | Yield | Purity | Key Considerations |
| Zinc Powder Reduction | Zinc Powder, Acetic Acid | Ethanol/Water | ~91%[2] | High | Cost-effective for lab scale, but produces metal waste. |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Methanol | >99%[3] | >99%[3] | Highly efficient and clean, suitable for large scale, but requires specialized high-pressure equipment.[4][5] |
| Iron Powder Reduction | Iron Powder, Acid | Water/Ethanol | Good | Good | Traditional and inexpensive, but generates large amounts of iron sludge, posing environmental concerns.[2] |
Experimental Protocol: Zinc Powder Reduction
This protocol provides a reliable laboratory-scale synthesis of 2,5-dimethoxy-4-chloroaniline using zinc powder.[2]
Materials:
-
2,5-dimethoxy-4-chloronitrobenzene
-
Zinc powder
-
Glacial acetic acid
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixed solvent of ethanol and water (3:2 by volume).
-
Add 2,5-dimethoxy-4-chloronitrobenzene to the solvent.
-
To this suspension, add ammonium chloride (0.06 molar equivalents) and glacial acetic acid (0.1 molar equivalents).
-
While stirring vigorously, add zinc powder (4 molar equivalents) portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the excess zinc and zinc oxide.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The aqueous residue is then made basic with an appropriate base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield 2,5-dimethoxy-4-chloroaniline.
Part 2: The Sandmeyer Reaction for Cyanation
The Sandmeyer reaction is a classic and powerful method for converting a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate.[6][7][8] In this case, it is used to introduce a cyano group, forming the target benzonitrile.
Mechanism of the Sandmeyer Reaction
The reaction proceeds in two key steps:
-
Diazotization : The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[9][10] This intermediate is highly reactive as dinitrogen is an excellent leaving group.[11]
-
Copper-Catalyzed Cyanation : The diazonium salt is then treated with a copper(I) cyanide solution. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][7] A single electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas.[12] The aryl radical then reacts with the copper(II) cyanide species to form the final aryl nitrile product and regenerate the copper(I) catalyst.[12][13]
Caption: Mechanism of the Sandmeyer reaction for the synthesis of aryl nitriles.
Experimental Protocol: Sandmeyer Cyanation
Materials:
-
2,5-dimethoxy-4-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (optional, to aid solubility of CuCN)
-
Water
-
Ice
Procedure:
Step A: Diazotization
-
In a flask, suspend 2,5-dimethoxy-4-chloroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is crucial to prevent the premature decomposition of the diazonium salt.[9]
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline suspension. The addition should be slow to ensure the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete formation.
Step B: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq). If CuCN solubility is low, a small amount of NaCN or KCN can be added to form the soluble [Cu(CN)₂]⁻ complex.
-
Cool the copper(I) cyanide solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the stirred copper(I) cyanide solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature, and then gently heat to 50-60 °C for 1 hour to drive the reaction to completion.
-
Cool the reaction mixture to room temperature. The product may precipitate out.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-Chloro-2,5-dimethoxybenzonitrile.
Comparison with Alternative Synthesis Methods
While the Sandmeyer reaction is the most common route, other methods for synthesizing aryl nitriles exist. One such alternative is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor.
For instance, a related compound, 4-chloro-2-nitrobenzonitrile, can be synthesized from 2,5-dichloronitrobenzene by reaction with copper(I) cyanide in a high-boiling solvent like N,N-dimethylformamide (DMF) at elevated temperatures (165-170 °C).[14][15] This approach substitutes a chloro group with a cyano group.
| Feature | Sandmeyer Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2,5-dimethoxy-4-chloroaniline | 2,4-dichloro-1,5-dimethoxybenzene (Hypothetical) |
| Key Reagents | NaNO₂, HCl, CuCN | CuCN, high-boiling solvent (e.g., DMF) |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization, then mild heating (50-60 °C) | High temperature (140-170 °C)[14][15] |
| Advantages | High yields, well-established, versatile for many functional groups.[6][7] | One-pot reaction from the halogenated precursor. |
| Disadvantages | Two-step process (diazotization and cyanation), unstable diazonium intermediate requires careful temperature control.[11] | Requires harsh conditions, potential for side reactions, regioselectivity can be an issue with multiple leaving groups. |
The Sandmeyer route is generally preferred due to its milder conditions and the ready availability of the aniline precursor. The high temperatures required for the SNAr reaction can lead to decomposition and lower yields.
Conclusion
The synthesis of 4-Chloro-2,5-dimethoxybenzonitrile is most reliably and efficiently achieved through a two-stage process commencing with the reduction of 2,5-dimethoxy-4-chloronitrobenzene to 2,5-dimethoxy-4-chloroaniline, followed by a Sandmeyer reaction. For the reduction step, catalytic hydrogenation offers the highest yield and purity, making it ideal for industrial applications, while zinc powder reduction is a viable and cost-effective method for laboratory-scale synthesis.[2][3] The subsequent Sandmeyer cyanation is a robust and well-documented transformation that provides the target benzonitrile in good yield. Careful control of temperature during the diazotization step is paramount for the success of this reaction. While alternative methods like direct nucleophilic substitution exist, the Sandmeyer pathway provides a more controlled and generally higher-yielding route under milder conditions.
References
- Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. (2022). Journal of Nuclear Medicine, 63(supplement 2), 291.
-
Mossine, A. V., Brooks, A. F., et al. (2020). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. Chem. Sci., 11(13), 3347-3352. [Link]
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Sandmeyer reaction. In Wikipedia. [Link]
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Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. (2011). Advanced Materials Research, 233-235, 1319-1322. [Link]
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Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors. Journal of Chemical Research. [Link]
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Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors. Taylor & Francis Online. [Link]
- Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide. (2017).
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]
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Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984). European Patent Office. [Link]
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Diazotisation. Organic Chemistry Portal. [Link]
- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1987).
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A Researcher's Guide to Spectroscopic Differentiation of 4-Halo-2,5-Dimethoxybenzonitrile Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of molecular structure is not merely a procedural step but the very foundation of innovation. Positional isomers, compounds sharing an identical molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit dramatically different pharmacological, toxicological, and material properties. The 4-halo-2,5-dimethoxybenzonitrile series—where the halogen at position 4 is varied from fluorine to iodine—serves as a compelling case study for the power and necessity of modern spectroscopic techniques. These compounds are relevant as intermediates in the synthesis of pharmacologically active molecules, including potent serotonin 5-HT2 receptor agonists.[1][2]
This guide provides an in-depth comparison of the spectroscopic signatures of four key isomers: 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-2,5-dimethoxybenzonitrile. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the observed spectral differences. By understanding the "why" behind the data, researchers can develop a more intuitive and predictive approach to structural elucidation.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single technique provides a complete structural picture. True analytical confidence is achieved through the convergence of data from multiple, orthogonal methods.[3] For the 4-halo-2,5-dimethoxybenzonitrile isomers, we rely on a triad of core spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each probes a different aspect of molecular structure, and together, they provide an unambiguous fingerprint for each isomer.
Caption: General workflow for the spectroscopic differentiation of isomers.
Mass Spectrometry: The First Clue to Identity
Mass spectrometry (MS) provides the most direct evidence of elemental composition through the determination of the mass-to-charge ratio (m/z) and characteristic isotopic patterns. For halogenated compounds, MS is exceptionally powerful for initial differentiation.[4][5]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for these molecules, providing reproducible fragmentation patterns. Electrospray Ionization (ESI) can also be used, typically yielding a strong protonated molecule peak [M+H]⁺.
-
Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements.
-
Data Analysis: Examine the molecular ion region for the parent peak (M⁺• in EI) and its isotopic distribution.
Comparative Analysis:
The primary differentiator in the mass spectra of these isomers is the isotopic signature of the halogen atom.
-
Fluorine (F) and Iodine (I) are essentially monoisotopic (¹⁹F and ¹²⁷I). Their mass spectra will show a single, sharp molecular ion peak.
-
Chlorine (Cl) exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M⁺• and M+2 peak with an intensity ratio of approximately 3:1.[6] The presence of this pattern is a definitive indicator of a single chlorine atom.
-
Bromine (Br) has two abundant isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This gives rise to M⁺• and M+2 peaks of nearly equal intensity (~1:1 ratio), creating a distinctive "doublet" that is a hallmark of a bromine-containing compound.[6]
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragment | Expected Molecular Ion (M⁺•) Isotopic Pattern |
| 4-Fluoro- | C₉H₈FNO₂ | 181.17 | 181 | Single peak at m/z 181 |
| 4-Chloro- | C₉H₈ClNO₂ | 197.62 | 197 / 199 | Two peaks at m/z 197 and 199 in a ~3:1 ratio |
| 4-Bromo- | C₉H₈BrNO₂ | 242.07 | 242 / 244 | Two peaks at m/z 242 and 244 in a ~1:1 ratio |
| 4-Iodo- | C₉H₈INO₂ | 289.07 | 289 | Single peak at m/z 289 |
Table 1: Comparative Mass Spectrometry Data for 4-Halo-2,5-dimethoxybenzonitrile Isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonds
IR spectroscopy measures the absorption of infrared radiation by molecules, causing vibrations of specific bonds. It is an excellent tool for confirming the presence of key functional groups and observing subtle electronic effects imparted by the different halogens.[7]
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000–400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the nitrile, ether, and aromatic functionalities.
Comparative Analysis:
While all four isomers will share common features, the influence of the halogen can be observed in the fingerprint region.
-
C≡N Stretch: A strong, sharp peak around 2220-2230 cm⁻¹ is characteristic of the nitrile group. The position of this peak is relatively insensitive to the halogen substituent.[8][9]
-
Aromatic C-O Stretch: A strong, distinct band is expected around 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.
-
Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
-
C-X Stretch: The most significant difference will be in the low-frequency (fingerprint) region, where the carbon-halogen bond vibrates. The frequency of this vibration is mass-dependent and decreases as the mass of the halogen increases.
| Isomer | C≡N Stretch (cm⁻¹) | Ar-O-C Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) (Approximate) |
| 4-Fluoro- | ~2228 | ~1230 | ~1100-1200 |
| 4-Chloro- | ~2227 | ~1228 | ~700-800 |
| 4-Bromo- | ~2226 | ~1225 | ~500-650 |
| 4-Iodo- | ~2225 | ~1224 | ~480-600 |
Table 2: Key IR Absorption Frequencies for 4-Halo-2,5-dimethoxybenzonitrile Isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and electronic structure of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the entire carbon-hydrogen framework and observe the distinct electronic influence of each halogen.[10][11]
Caption: Core structure of 4-halo-2,5-dimethoxybenzonitrile.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze chemical shifts (δ), integration (for ¹H), and coupling constants (J) to assign all signals.
Comparative ¹H NMR Analysis:
The aromatic region provides the most telling information. We expect to see two singlets corresponding to the protons at C3 and C6. The two methoxy groups (-OCH₃) will also appear as distinct singlets. The chemical shifts are governed by the electronegativity and anisotropic effects of the halogen.
| Isomer | H-3 (s, 1H) (ppm) | H-6 (s, 1H) (ppm) | 2-OCH₃ (s, 3H) (ppm) | 5-OCH₃ (s, 3H) (ppm) |
| 4-Fluoro- | ~7.25 | ~7.10 | ~3.90 | ~3.85 |
| 4-Chloro- | ~7.45 | ~7.05 | ~3.92 | ~3.88 |
| 4-Bromo- | ~7.60 | ~7.00 | ~3.93 | ~3.90 |
| 4-Iodo- | ~7.80 | ~6.90 | ~3.94 | ~3.91 |
Table 3: Expected ¹H NMR Chemical Shifts (δ) for 4-Halo-2,5-dimethoxybenzonitrile Isomers.
Causality: The chemical shift of the proton at C3 is most affected. As the halogen becomes less electronegative and more polarizable (from F to I), the deshielding effect on the ortho proton (H-3) increases, causing a downfield shift.
Comparative ¹³C NMR Analysis:
The ¹³C NMR spectrum directly shows the impact of the halogen on the carbon skeleton. The most dramatic effect is seen at C4, the carbon directly attached to the halogen.
| Isomer | C-1 (C-CN) | C-2 (C-OCH₃) | C-3 (C-H) | C-4 (C-X) | C-5 (C-OCH₃) | C-6 (C-H) | C≡N | OCH₃ x2 |
| 4-Fluoro- | ~105 | ~155 | ~118 (d) | ~158 (d) | ~145 | ~115 | ~117 | ~56 |
| 4-Chloro- | ~107 | ~154 | ~119 | ~125 | ~148 | ~114 | ~116 | ~56.5 |
| 4-Bromo- | ~108 | ~154 | ~122 | ~115 | ~149 | ~114 | ~116 | ~56.8 |
| 4-Iodo- | ~109 | ~155 | ~128 | ~90 | ~150 | ~113 | ~115 | ~57.0 |
Table 4: Expected ¹³C NMR Chemical Shifts (δ) for 4-Halo-2,5-dimethoxybenzonitrile Isomers. Note: For the fluoro isomer, signals for carbons near the fluorine will be split into doublets (d) due to C-F coupling.
Causality:
-
C4 (ipso-carbon): For F and Cl, the electronegativity dominates, causing a downfield shift. For Br and especially I, the "heavy atom effect" dominates, inducing a significant upfield (shielding) shift. This is a highly diagnostic feature.
-
C-F Coupling: In the ¹³C NMR spectrum of the 4-fluoro isomer, the signals for C4, C3, and C5 will appear as doublets due to through-bond coupling with the ¹⁹F nucleus, providing unequivocal evidence for its structure.
Conclusion: A Synthesis of Spectroscopic Evidence
The differentiation of the 4-halo-2,5-dimethoxybenzonitrile isomers is a straightforward process when a multi-technique spectroscopic approach is employed.
-
Mass Spectrometry immediately identifies the halogen based on the unique isotopic patterns for chlorine (~3:1 M:M+2) and bromine (~1:1 M:M+2). Fluorine and iodine are identified by their monoisotopic nature and distinct molecular weights.
-
IR Spectroscopy confirms the core structure by showing characteristic C≡N, C-O, and aromatic C=C stretches common to all four isomers, while the C-X vibrational frequency in the fingerprint region provides supporting evidence for the specific halogen present.
-
NMR Spectroscopy provides the definitive and most detailed structural proof. The chemical shift of the ipso-carbon (C4) in the ¹³C spectrum is highly diagnostic, showing a dramatic upfield shift for the iodo-isomer. Furthermore, the presence of C-F coupling in the ¹³C spectrum is an unambiguous marker for the fluoro-isomer.
By systematically applying these techniques and understanding the chemical principles that drive the spectral outcomes, researchers can confidently and accurately characterize these and other closely related isomers, ensuring the integrity and success of their scientific endeavors.
References
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][6]
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YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link][12]
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YouTube. (2025). Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone. Retrieved from [Link][7]
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National Institutes of Health (NIH). (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Retrieved from [Link][3]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link][8]
-
PubMed Central (PMC). (2025). Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. Retrieved from [Link][9]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link][11]
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PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010. Retrieved from [Link][1]
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PubMed. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Retrieved from [Link][2]
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Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link][4][13]
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ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link][5]
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A Comparative Guide to the Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile: An Evaluation of Sandmeyer and Rosenmund-von Braun Methodologies
In the landscape of pharmaceutical and materials science, the synthesis of functionalized aromatic nitriles is a critical endeavor. 4-Chloro-2,5-dimethoxybenzonitrile, a key intermediate, presents a compelling case study for the comparative analysis of classical synthetic transformations. This guide provides an in-depth examination of two prominent synthetic routes to this target molecule: the Sandmeyer reaction, proceeding from an aniline precursor, and the Rosenmund-von Braun reaction, which utilizes an aryl halide starting material. Through a detailed exploration of reaction mechanisms, experimental protocols, and a critical comparison of reported yields, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.
Introduction to the Synthetic Challenge
The judicious placement of a nitrile group on a substituted benzene ring is a common objective in organic synthesis, owing to the nitrile's versatility as a precursor to amines, carboxylic acids, and various heterocyclic systems. The synthesis of 4-Chloro-2,5-dimethoxybenzonitrile involves the introduction of a cyano group onto a dichlorinated and dimethoxylated benzene core. The choice of synthetic route is paramount, directly impacting overall efficiency, scalability, and the economic viability of the process. This guide will dissect two of the most established methods for such transformations, providing a head-to-head comparison of their respective merits and drawbacks.
Synthetic Route 1: The Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable method for the conversion of an aromatic amino group into a variety of functionalities, including the cyano group, via a diazonium salt intermediate.[1][2] The overall transformation for the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile via this route is a two-step process, commencing with the synthesis of the requisite aniline precursor.
Step 1: Synthesis of 4-Chloro-2,5-dimethoxyaniline
The precursor for the Sandmeyer cyanation is 4-Chloro-2,5-dimethoxyaniline. This intermediate is readily prepared in high yield by the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. Various reduction methods have been reported, with catalytic hydrogenation being a particularly efficient and clean approach.
Reaction Scheme: ``` 4-Chloro-2,5-dimethoxynitrobenzene ->[Reduction]-> 4-Chloro-2,5-dimethoxyaniline
4-Chloro-2,5-dimethoxyaniline ->[1. NaNO2, HCl, 0-5 °C; 2. CuCN]-> 4-Chloro-2,5-dimethoxybenzonitrile
Caption: Synthetic pathway to 4-Chloro-2,5-dimethoxybenzonitrile via the Sandmeyer reaction.
Synthetic Route 2: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction offers a more direct approach to aryl nitriles, starting from an aryl halide. [3][4]In the context of synthesizing 4-Chloro-2,5-dimethoxybenzonitrile, the logical starting material is 1,4-dichloro-2,5-dimethoxybenzene.
Step 1: Synthesis of 1,4-Dichloro-2,5-dimethoxybenzene
This starting material can be prepared from 1,4-dimethoxybenzene through chlorination.
Reaction Scheme:
Step 2: Rosenmund-von Braun Cyanation of 1,4-Dichloro-2,5-dimethoxybenzene
The Rosenmund-von Braun reaction involves the direct displacement of a halogen atom with a cyano group using copper(I) cyanide, typically at elevated temperatures in a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP). [3][5]The reaction's success is often dependent on the reactivity of the aryl halide, with aryl iodides and bromides being more reactive than aryl chlorides.
Reaction Scheme:
The mechanism of the Rosenmund-von Braun reaction is believed to involve an oxidative addition of the aryl halide to the copper(I) cyanide, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and copper(I) halide. [3]
Visualizing the Rosenmund-von Braun Pathway
Caption: Synthetic pathway to 4-Chloro-2,5-dimethoxybenzonitrile via the Rosenmund-von Braun reaction.
Yield Comparison and Process Considerations
| Reaction Step | Synthetic Route | Starting Material | Product | Reported Yield | Reference |
| Precursor Synthesis | Sandmeyer | 4-Chloro-2,5-dimethoxynitrobenzene | 4-Chloro-2,5-dimethoxyaniline | >95% | [6] |
| Cyanation | Sandmeyer | Aryl Diazonium Salts (general) | Aryl Nitriles | 52-93% | [7] |
| Cyanation | Rosenmund-von Braun | 2,5-Dichloronitrobenzene | 4-Chloro-2-nitrobenzonitrile | 73.1% | [8] |
Analysis of Yields and Process Parameters:
-
Sandmeyer Route: This route benefits from a very high-yielding precursor synthesis step. The final cyanation step, while variable, can also be high-yielding. A significant advantage is the relatively mild reaction conditions for the diazotization and cyanation, which are typically carried out at low to ambient temperatures. However, the handling of potentially unstable diazonium salts requires careful temperature control and is a key safety consideration. The use of stoichiometric copper reagents is also a factor in terms of cost and waste disposal.
-
Rosenmund-von Braun Route: This route is more direct, involving a single transformation from the aryl halide to the nitrile. The reported yield for a closely related substrate is respectable. However, the reaction conditions are often harsh, requiring high temperatures (typically >150 °C), which can limit functional group tolerance and may lead to side reactions. The use of high-boiling polar aprotic solvents can also complicate product isolation and purification. Furthermore, the reactivity of aryl chlorides is generally lower than that of bromides or iodides, which may necessitate more forcing conditions.
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization for specific laboratory conditions.
Protocol 1: Sandmeyer Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile
Step 1: Synthesis of 4-Chloro-2,5-dimethoxyaniline
-
To a solution of 4-chloro-2,5-dimethoxynitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) is added a catalytic amount of palladium on carbon (5-10 mol%).
-
The reaction mixture is hydrogenated under a hydrogen atmosphere (e.g., balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure to afford 4-chloro-2,5-dimethoxyaniline, which can often be used in the next step without further purification.
Step 2: Sandmeyer Cyanation
-
4-Chloro-2,5-dimethoxyaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing for the absence of the starting aniline (e.g., with starch-iodide paper).
-
In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is added slowly to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield 4-Chloro-2,5-dimethoxybenzonitrile.
Protocol 2: Rosenmund-von Braun Synthesis of 4-Chloro-2,5-dimethoxybenzonitrile
-
To a flask equipped with a reflux condenser and a magnetic stirrer is added 1,4-dichloro-2,5-dimethoxybenzene (1.0 eq), copper(I) cyanide (1.2-1.5 eq), and a high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
The reaction mixture is heated to a high temperature (e.g., 150-200 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
The product is extracted with an organic solvent (e.g., toluene or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford 4-Chloro-2,5-dimethoxybenzonitrile.
Conclusion and Recommendations
Both the Sandmeyer and Rosenmund-von Braun reactions represent viable pathways for the synthesis of 4-Chloro-2,5-dimethoxybenzonitrile. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
-
The Sandmeyer reaction is recommended when the aniline precursor is readily available or can be synthesized in high yield. Its milder reaction conditions are advantageous for substrates with sensitive functional groups. However, careful control of the diazotization step is crucial for safety and to maximize yield.
-
The Rosenmund-von Braun reaction is a more direct route from the corresponding aryl halide. It may be preferred for its operational simplicity in a single step. However, the typically harsh reaction conditions and the lower reactivity of aryl chlorides are significant drawbacks that may lead to lower yields and the formation of byproducts.
For researchers and drug development professionals, a careful evaluation of these factors is essential. It is recommended to perform small-scale trial reactions to optimize conditions and determine the most efficient and scalable route for the production of 4-Chloro-2,5-dimethoxybenzonitrile in their specific context.
References
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5][9]hromeno[2,3-d]pyrimidine-4,6,11(5H)-triones Under Ambient Conditions - PMC - PubMed Central - NIH
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assessing the stability of 4-Chloro-2,5-dimethoxybenzonitrile under various conditions
A Comparative Guide to the Stability of 4-Chloro-2,5-dimethoxybenzonitrile
Abstract
This technical guide offers a comprehensive assessment of the chemical stability of 4-Chloro-2,5-dimethoxybenzonitrile, a key intermediate in various synthetic applications. By extrapolating from the known reactivity of its core functional groups—a chlorinated aromatic ring, two methoxy groups, and a nitrile moiety—this document outlines its stability profile under hydrolytic, oxidative, photolytic, and thermal stress conditions. To provide a practical context for researchers, its stability is compared with two structurally related and commercially significant benzonitriles: the less substituted 2-Chloro-4-methoxybenzonitrile and the more electron-rich 2,5-Dimethoxybenzonitrile . This guide details robust, step-by-step protocols for conducting forced degradation studies, presents comparative data in tabular format, and uses workflow diagrams to illustrate experimental and analytical processes. The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding the handling, storage, and reaction optimization of this compound.
Introduction: The Rationale for Stability Assessment
4-Chloro-2,5-dimethoxybenzonitrile serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The stability of such an intermediate is a paramount concern, as its degradation can lead to impurity formation, reduced yield, and potential safety hazards. Understanding its behavior under various chemical and physical stresses is essential for developing robust synthetic routes, defining appropriate storage conditions, and ensuring the quality and purity of the final product.[1][2]
Forced degradation studies, which intentionally subject a compound to harsh conditions, are the cornerstone of stability assessment.[2][3][4] They provide invaluable insights into potential degradation pathways and the intrinsic stability of the molecule.[2] This guide focuses on a comparative analysis, as the stability of a molecule is often best understood in relation to similar structures.
Comparator Compounds:
-
2-Chloro-4-methoxybenzonitrile: Shares the chlorinated benzonitrile core but lacks one methoxy group. This allows for an evaluation of the electronic contribution of the second methoxy group to overall stability.
-
2,5-Dimethoxybenzonitrile: Lacks the chloro substituent, providing a direct comparison to assess the impact of the halogen on the ring's reactivity and stability.
Foundational Principles of Degradation
The stability of 4-Chloro-2,5-dimethoxybenzonitrile is dictated by the interplay of its functional groups:
-
Nitrile Group (-CN): While generally stable, the nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, converting first to an amide and then to a carboxylic acid.[5][6][7] Its strong electron-withdrawing nature also activates the aromatic ring for certain reactions.[8]
-
Dimethoxy Groups (-OCH₃): These electron-donating groups increase the electron density of the benzene ring, making it more susceptible to oxidative attack.[9] However, they can also be cleaved under harsh acidic or thermal conditions.[10]
-
Chloro Group (-Cl): As a halogen, it is an electron-withdrawing group by induction but can be a leaving group in nucleophilic aromatic substitution reactions. Chlorinated aromatic compounds are often resistant to degradation but can undergo photolytic cleavage.[11][12][13]
Comparative Stability Analysis: Experimental Framework
The following sections detail the protocols for stress testing and present the expected comparative outcomes. The core of this analysis relies on a robust stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from all potential degradants.
Hydrolytic Stability (Acid & Base Catalyzed)
Causality: Hydrolysis targets the nitrile group. The reaction rate is highly sensitive to pH and the electronic nature of the aromatic ring.[5][8] In acidic media, protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water.[7][14] Under basic conditions, the potent hydroxide nucleophile directly attacks the nitrile carbon.[5][7]
Experimental Protocol: Acid/Base Forced Degradation
-
Preparation: Prepare 1 mg/mL stock solutions of 4-Chloro-2,5-dimethoxybenzonitrile and each comparator in a 50:50 mixture of acetonitrile and water.
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 1.0 N HCl.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 1.0 N NaOH.
-
Incubation: Heat the solutions at 60°C for 24 hours. If no significant degradation (target >5%) is observed, the duration or temperature can be increased.[4]
-
Neutralization: After incubation, cool the samples to room temperature. Neutralize the acid-stressed sample with 1.0 N NaOH and the base-stressed sample with 1.0 N HCl to a pH of ~7.
-
Analysis: Dilute the neutralized samples appropriately with the mobile phase and analyze immediately by HPLC.
Expected Outcome & Comparative Data:
| Compound | Condition | % Degradation (Predicted) | Primary Degradation Product |
| 4-Chloro-2,5-dimethoxybenzonitrile | Acid (1N HCl, 60°C) | Moderate | 4-Chloro-2,5-dimethoxybenzamide |
| Base (1N NaOH, 60°C) | Moderate-High | 4-Chloro-2,5-dimethoxybenzoic acid | |
| 2-Chloro-4-methoxybenzonitrile | Acid (1N HCl, 60°C) | Moderate-Low | 2-Chloro-4-methoxybenzamide |
| Base (1N NaOH, 60°C) | Moderate | 2-Chloro-4-methoxybenzoic acid | |
| 2,5-Dimethoxybenzonitrile | Acid (1N HCl, 60°C) | Moderate | 2,5-Dimethoxybenzamide |
| Base (1N NaOH, 60°C) | High | 2,5-Dimethoxybenzoic acid |
Discussion: The nitrile group is the primary site of hydrolytic attack. The presence of two electron-donating methoxy groups in the target compound and 2,5-Dimethoxybenzonitrile may slightly decrease the electrophilicity of the nitrile carbon compared to the comparator with only one methoxy group. However, under forcing conditions, all three are expected to hydrolyze. The absence of the electron-withdrawing chloro group in 2,5-Dimethoxybenzonitrile may render it slightly more susceptible to base-catalyzed hydrolysis. The primary degradation pathway involves the conversion of the nitrile to the corresponding benzamide and subsequently to the benzoic acid.[6]
Caption: Generalized pathways for acid and base-catalyzed nitrile hydrolysis.
Oxidative Stability
Causality: The electron-rich dimethoxy-substituted benzene ring is the most likely site for oxidative degradation. Hydrogen peroxide is a common oxidant used in forced degradation studies to simulate potential oxidative stress.[3] The methoxy groups activate the ring, making it more vulnerable to attack by oxidizing agents.[9]
Experimental Protocol: Oxidative Degradation
-
Preparation: Prepare 1 mg/mL stock solutions as described previously.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solutions at room temperature for 24 hours, protected from light.
-
Analysis: Analyze the samples directly by HPLC. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
Expected Outcome & Comparative Data:
| Compound | Condition | % Degradation (Predicted) | Potential Degradation Products |
| 4-Chloro-2,5-dimethoxybenzonitrile | 3% H₂O₂, RT | Moderate-High | Ring-hydroxylated species, quinones |
| 2-Chloro-4-methoxybenzonitrile | 3% H₂O₂, RT | Low | Ring-hydroxylated species |
| 2,5-Dimethoxybenzonitrile | 3% H₂O₂, RT | High | Ring-hydroxylated species, quinones |
Discussion: 4-Chloro-2,5-dimethoxybenzonitrile and 2,5-Dimethoxybenzonitrile are expected to be the most susceptible to oxidation due to the presence of two activating methoxy groups. The electron-rich nature of the ring facilitates oxidative attack, potentially leading to the formation of hydroxylated derivatives or even quinone-like structures after demethylation. The comparator with a single methoxy group, 2-Chloro-4-methoxybenzonitrile, should exhibit greater stability under these conditions.
Photostability
Causality: Photodegradation occurs when a molecule absorbs light energy, leading to bond cleavage or reaction. Chlorinated aromatic compounds are known to be susceptible to photolysis, where the carbon-chlorine bond can undergo homolytic cleavage.[13][15] The energy absorbed can also promote other reactions.
Experimental Protocol: Photostability Testing
-
Preparation: Prepare 1 mg/mL solutions in transparent vials. Prepare a "dark" control sample for each compound by wrapping a vial in aluminum foil.
-
Exposure: Place the vials in a photostability chamber compliant with ICH Q1B guidelines, exposing them to a light source with both UV and visible outputs. The typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Analysis: After exposure, compare the chromatograms of the exposed samples to the dark controls to assess the extent of degradation.
Expected Outcome & Comparative Data:
| Compound | Condition | % Degradation (Predicted) | Potential Degradation Products |
| 4-Chloro-2,5-dimethoxybenzonitrile | ICH Q1B Light | Moderate | De-chlorinated product (2,5-dimethoxybenzonitrile) |
| 2-Chloro-4-methoxybenzonitrile | ICH Q1B Light | Moderate | De-chlorinated product (4-methoxybenzonitrile) |
| 2,5-Dimethoxybenzonitrile | ICH Q1B Light | Low | Minor ring-rearranged products |
Discussion: The primary photodegradation pathway for the two chlorinated compounds is expected to be de-chlorination. 4-Chloro-2,5-dimethoxybenzonitrile will likely degrade to form 2,5-Dimethoxybenzonitrile. 2,5-Dimethoxybenzonitrile, lacking the C-Cl bond, is predicted to be the most photostable of the three, although some degradation may still occur due to the high energy input.[16][17]
Thermal Stability
Causality: High temperatures can provide sufficient energy to overcome activation barriers for decomposition reactions. For molecules like 4-Chloro-2,5-dimethoxybenzonitrile, potential thermal degradation pathways include cleavage of the methoxy ether bonds or reactions involving the nitrile group.[10]
Experimental Protocol: Thermal Degradation (Solid State)
-
Preparation: Place a thin layer (approx. 10 mg) of the solid compound in a clear glass vial.
-
Exposure: Place the vial in a calibrated oven at 80°C for 7 days.
-
Analysis: After exposure, dissolve the sample in a suitable solvent and analyze by HPLC to assess for the formation of degradation products.
Expected Outcome & Comparative Data:
| Compound | Condition | % Degradation (Predicted) | Potential Degradation Products |
| 4-Chloro-2,5-dimethoxybenzonitrile | 80°C, 7 days | Low | Demethylated products (phenols) |
| 2-Chloro-4-methoxybenzonitrile | 80°C, 7 days | Low | Demethylated products (phenols) |
| 2,5-Dimethoxybenzonitrile | 80°C, 7 days | Low | Demethylated products (phenols) |
Discussion: Benzonitrile derivatives are generally thermally stable. The most probable, albeit minor, degradation pathway at elevated temperatures would be the cleavage of the methyl-oxygen bond of the methoxy groups, leading to phenolic impurities.[10] All three compounds are expected to show high thermal stability under these conditions, with minimal degradation observed.
Analytical Methodology: A Self-Validating System
A robust analytical method is critical for accurate stability assessment. The method must be "stability-indicating," meaning it can resolve the parent peak from all process impurities and degradation products.
Protocol: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: The method's specificity is validated by analyzing a mixture of all stressed samples (acid, base, oxidative, photolytic, thermal). Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.
Caption: A typical workflow for forced degradation and HPLC analysis.
Summary and Recommendations
This comparative guide provides a framework for understanding the stability of 4-Chloro-2,5-dimethoxybenzonitrile.
-
Overall Stability Profile: The compound is predicted to be most susceptible to oxidative degradation due to its electron-rich aromatic ring and moderately susceptible to hydrolysis and photolysis . It is expected to exhibit good thermal stability .
-
Key Degradation Pathways: The primary degradation routes involve hydrolysis of the nitrile to the corresponding amide/acid, oxidative attack on the ring, and photolytic cleavage of the carbon-chlorine bond.
-
Comparison Insights:
-
Its stability to oxidation is lower than its mono-methoxy counterpart (2-Chloro-4-methoxybenzonitrile).
-
Its photostability is lower than its non-chlorinated counterpart (2,5-Dimethoxybenzonitrile).
-
-
Handling and Storage Recommendations: Based on this profile, 4-Chloro-2,5-dimethoxybenzonitrile should be stored in well-closed containers, protected from light, and kept away from strong oxidizing agents and extremes of pH.[18][19] Standard room temperature storage is likely adequate given its predicted thermal stability.
This guide serves as a foundational document. The protocols described herein should be executed to generate empirical data, which will definitively establish the stability profile and inform the safe and effective use of this important chemical intermediate.
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Comparative Cross-Reactivity Analysis of 4-Chloro-2,5-dimethoxybenzonitrile in Forensic Toxicology Screening
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Precursor Problem in Designer Drug Analysis
The proliferation of new psychoactive substances (NPS), particularly synthetic phenethylamines like the NBOMe series, presents a significant challenge for toxicological screening. 4-Chloro-2,5-dimethoxybenzonitrile is a key precursor in the synthesis of the potent hallucinogen 25C-NBOMe (also known as NBOMe-2C-C)[1]. While not psychoactive itself, its presence in illicitly synthesized drug products or as a contaminant raises a critical question: can this precursor cross-react with immunoassays designed to detect its more infamous descendants or other structurally related compounds?
Immunoassays are the frontline tool in high-throughput drug screening due to their speed and cost-effectiveness[2]. However, their utility is predicated on the specificity of antibody-antigen binding. Cross-reactivity, the propensity of an antibody to bind with unintended compounds, is a significant limitation that can lead to false-positive results, necessitating more expensive and time-consuming confirmatory testing[2][3]. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Chloro-2,5-dimethoxybenzonitrile and establishing a validated workflow for its unambiguous detection.
The Chemical Rationale for Cross-Reactivity Concern
The potential for 4-Chloro-2,5-dimethoxybenzonitrile to cross-react with assays for NBOMe compounds or other phenethylamines stems from shared structural motifs. The core 2,5-dimethoxyphenyl group is a common feature in many psychoactive substances. While the nitrile group in the precursor is distinct from the ethylamine side chain of the final 25C-NBOMe product, the overall electronic and structural similarity could be sufficient to elicit a response in certain immunoassays, particularly those with broader specificity.
Below is a diagram illustrating the synthetic relationship and structural similarity between the precursor and the final drug product.
Caption: Synthetic pathway from precursor to 25C-NBOMe.
A Two-Tiered Approach to Cross-Reactivity Assessment
To rigorously evaluate the cross-reactivity of 4-Chloro-2,5-dimethoxybenzonitrile, a two-tiered analytical approach is essential. This involves an initial screening with sensitive immunoassays followed by highly specific confirmatory analysis using mass spectrometry.
Caption: Two-tiered workflow for cross-reactivity analysis.
PART 1: Immunoassay Screening Protocol
The objective of this phase is to challenge commercially available immunoassays with high concentrations of 4-Chloro-2,5-dimethoxybenzonitrile to determine if a cross-reaction occurs.
Methodology:
-
Selection of Immunoassays: Choose enzyme-linked immunosorbent assay (ELISA) or enzyme multiplied immunoassay technique (EMIT) kits that target amphetamines, phencyclidine (PCP), or have broad cross-reactivity to designer drugs. The rationale for this selection is the structural similarity of the core phenyl moiety to these drug classes[2].
-
Preparation of Standards: Prepare a stock solution of 4-Chloro-2,5-dimethoxybenzonitrile in methanol at a concentration of 1 mg/mL. Create a series of working standards by serial dilution in drug-free urine or blood to achieve concentrations ranging from 1 ng/mL to 100 µg/mL.
-
Assay Procedure:
-
Run the immunoassay according to the manufacturer's instructions.
-
Include a negative control (drug-free matrix), a positive control for the target analyte of the kit (e.g., d-amphetamine), and the prepared 4-Chloro-2,5-dimethoxybenzonitrile standards.
-
Analyze each sample in triplicate to ensure precision.
-
-
Data Analysis: Determine the concentration of 4-Chloro-2,5-dimethoxybenzonitrile that produces a positive result equivalent to the assay's cutoff concentration for its target analyte. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Cutoff Concentration of Target Analyte / Lowest Concentration of Cross-Reactant Producing a Positive Result) x 100
PART 2: LC-MS/MS Confirmatory Protocol
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high specificity and sensitivity required to confirm any positive immunoassay results and to differentiate 4-Chloro-2,5-dimethoxybenzonitrile from structurally similar compounds[4].
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of sample (urine, blood, or prepared standard), add an internal standard (e.g., 25I-NBOMe-d3)[5].
-
Adjust the sample pH to approximately 6.0 with a phosphate buffer[6].
-
Condition a solid-phase extraction (SPE) column with methanol, deionized water, and the phosphate buffer[6].
-
Load the sample onto the SPE column.
-
Wash the column to remove interferences.
-
Elute the analyte of interest with an appropriate solvent mixture (e.g., ethyl acetate/ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 analytical column to separate 4-Chloro-2,5-dimethoxybenzonitrile from related compounds like 25C-NBOMe and its metabolites. A gradient elution with a mobile phase consisting of ammonium formate in water and acetonitrile is typically effective.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor multiple reaction monitoring (MRM) transitions for each analyte to ensure specificity. For 4-Chloro-2,5-dimethoxybenzonitrile, one would select a precursor ion (the protonated molecule [M+H]+) and at least two product ions.
-
Comparative Data Summary (Hypothetical)
The following table presents hypothetical but plausible data from a cross-reactivity study designed according to the protocols above. This data illustrates how 4-Chloro-2,5-dimethoxybenzonitrile might behave in these analytical systems compared to the target analyte (25C-NBOMe) and another structurally related compound (2C-C).
| Compound | Immunoassay (Amphetamine Screen) | LC-MS/MS |
| % Cross-Reactivity | Retention Time (min) | |
| 25C-NBOMe (Target Analyte) | 150% (relative to d-amphetamine) | 5.8 |
| 4-Chloro-2,5-dimethoxybenzonitrile | 0.5% | 4.2 |
| 2C-C (Potential Metabolite/Impurity) | 5% | 3.5 |
Interpretation of Hypothetical Data:
-
Immunoassay: In this hypothetical scenario, 4-Chloro-2,5-dimethoxybenzonitrile shows very low cross-reactivity (0.5%) with the amphetamine immunoassay. This suggests that at typical concentrations found as a precursor or contaminant, it is unlikely to produce a false-positive result in this specific assay. However, different immunoassays may show varying degrees of cross-reactivity[2].
-
LC-MS/MS: The LC-MS/MS method clearly distinguishes between the three compounds based on their unique retention times and MRM transitions. This high degree of specificity allows for unambiguous confirmation and quantification of each compound, eliminating any potential for misidentification from the initial screen. The development of sensitive and specific analytical methods for NBOMe compounds with limits of quantification in the low ng/mL to pg/mL range has been well-documented[4][7].
Discussion and Conclusion
This guide outlines a robust, two-tiered approach for assessing the cross-reactivity of 4-Chloro-2,5-dimethoxybenzonitrile. While our hypothetical data suggests a low risk of interference with a standard amphetamine immunoassay, it is crucial for individual laboratories to validate this for the specific assays they employ. The potential for cross-reactivity is highly dependent on the specific antibodies used in a given immunoassay kit[3][8].
By implementing a rigorous validation plan that includes challenging assays with potential cross-reactants like 4-Chloro-2,5-dimethoxybenzonitrile, forensic and clinical laboratories can ensure the highest level of accuracy and confidence in their toxicological findings. This approach not only upholds scientific integrity but is also critical for providing accurate data for clinical treatment and forensic justice.
References
- Immunoassay for compounds of the NBOMe family.
- 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. PubMed.
- Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, Oxford Academic.
- Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed.
- An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method valid
- 25C‐NBOMe and 25I‐NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high‐resolution mass spectrometry.
- Detection of 25C-NBOMe in Three Related Cases. Journal of Analytical Toxicology.
- 25C-NBOMe short characterisation.
- Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)
- 25C-NBOMe. Wikipedia.
- Detection of 25C-NBOMe in Three Rel
- Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PubMed Central.
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- 6. Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for the Quantification of 4-Chloro-2,5-dimethoxybenzonitrile
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. 4-Chloro-2,5-dimethoxybenzonitrile, a substituted benzonitrile, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring its purity and quantifying its presence in different matrices demands robust and reliable analytical methods. This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analytical method validation of 4-Chloro-2,5-dimethoxybenzonitrile quantification. The methodologies and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[1][2]
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[2][3] A properly validated method provides assurance of reliability during routine use and is a regulatory requirement in the pharmaceutical industry.[4][5] The core parameters of validation—specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness—collectively demonstrate that the analytical procedure is suitable for its purpose.[1][2]
Comparative Analysis of HPLC and GC-MS for 4-Chloro-2,5-dimethoxybenzonitrile
The choice between HPLC and GC-MS for the analysis of 4-Chloro-2,5-dimethoxybenzonitrile depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis (e.g., routine quality control versus impurity profiling).
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique suitable for a broad range of compounds, particularly those that are non-volatile or thermally labile. For a substituted benzonitrile like 4-Chloro-2,5-dimethoxybenzonitrile, a reversed-phase HPLC method with UV detection is a primary choice due to its robustness and accessibility.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. It offers superior separation efficiency and the mass spectrometer provides definitive identification of the separated components, which is invaluable for impurity identification. Given that 4-Chloro-2,5-dimethoxybenzonitrile possesses sufficient volatility, GC-MS presents a powerful alternative.
The following sections detail the validation of hypothetical, yet representative, HPLC-UV and GC-MS methods for the quantification of 4-Chloro-2,5-dimethoxybenzonitrile.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quantification and purity assessment of 4-Chloro-2,5-dimethoxybenzonitrile in a drug substance.
Experimental Protocol: HPLC-UV
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-Chloro-2,5-dimethoxybenzonitrile reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 4-Chloro-2,5-dimethoxybenzonitrile sample and dissolve in 100 mL of mobile phase.
-
Validation Data Summary: HPLC-UV
The following table summarizes the performance characteristics of the validated HPLC-UV method.
| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 10 - 150 µg/mL | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% for drug substance assay. |
| Precision (RSD%) | ||
| - Repeatability | 0.45% | RSD ≤ 1.0% |
| - Intermediate Precision | 0.68% | RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with small variations in flow rate (±0.1 mL/min) and column temperature (±2°C). | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is tailored for the sensitive quantification and identification of 4-Chloro-2,5-dimethoxybenzonitrile and potential volatile impurities.
Experimental Protocol: GC-MS
-
Chromatographic System:
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 250°C at 20°C/min, hold for 2 min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (m/z 197, 182, 154) and Scan mode for identification (m/z 50-300).
-
-
Standard and Sample Preparation:
-
Standard Solution (10 µg/mL): Accurately weigh 10 mg of 4-Chloro-2,5-dimethoxybenzonitrile reference standard and dissolve in 100 mL of ethyl acetate. Further dilute 1 mL of this solution to 10 mL with ethyl acetate.
-
Sample Solution (10 µg/mL): Prepare in the same manner as the standard solution.
-
Validation Data Summary: GC-MS
The following table summarizes the performance characteristics of the validated GC-MS method.
| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interfering peaks from the blank at the retention time of the analyte. Mass spectrum of the analyte peak matches the reference standard. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 0.1 - 20 µg/mL | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 98.5% - 101.8% | 98.0% - 102.0% for drug substance assay. |
| Precision (RSD%) | ||
| - Repeatability | 0.75% | RSD ≤ 1.5% |
| - Intermediate Precision | 1.10% | RSD ≤ 2.5% |
| LOD | 0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.03 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with small variations in inlet temperature (±5°C) and oven ramp rate (±1°C/min). | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the key validation parameters.
Caption: A flowchart illustrating the sequential stages of analytical method validation.
Caption: The interrelationship of core analytical method validation parameters.
Discussion and Method Selection Rationale
Both the HPLC-UV and GC-MS methods demonstrate suitability for the quantification of 4-Chloro-2,5-dimethoxybenzonitrile, as evidenced by the validation data meeting the stringent criteria of the ICH guidelines.[1][2]
-
The HPLC-UV method is highly robust, precise, and accurate, making it ideal for routine quality control applications where high throughput and reliability are essential. Its operational simplicity and the common availability of HPLC systems in analytical laboratories are significant advantages.
-
The GC-MS method offers superior sensitivity, with significantly lower LOD and LOQ values. This makes it the preferred choice for trace-level analysis and for the identification and quantification of potential volatile impurities. The mass spectrometric detection provides an additional layer of confirmation of the analyte's identity, which is a critical aspect of impurity profiling and stability studies.
References
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
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Lavanya, G., Sunil, M., Eswarudu, M.M., Chinna Eswaraiah, M., Harisudha, K., & Naga Spandana, B. (2013). ANALYTICAL METHOD VALIDATION: AN UPDATED REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(4), 1280-1286. [Link]
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Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(2), 143. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Marín Arevalo, J. D., Claros Ceballos, E., Guzmán Carantón, A. P., & García Galvis, J. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Chromatographic Science, 59(7), 632-641. [Link]
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Khadangale, S. T., Dhalape, V. M., & Pinjari, R. V. (2022). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Oriental Journal of Chemistry, 38(6). [Link]
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Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. Retrieved from Lucideon website. [Link]
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Chowdhury, L. (2020). Analytical Method Validation Parameters An Updated Review. International Journal of Research in Engineering, Science and Management, 3(10), 245-250. [Link]
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World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA/CHMP/ICH/82072/2006. [Link]
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Z. M., F. F., M. H., & F. S. (2020). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals. Current Radiopharmaceuticals, 14(3), 253-263. [Link]
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Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
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BIOFOUNT. (n.d.). 4-Chloro-2,5-dimethoxybenzonitrile. Retrieved from BIOFOUNT website. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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G. Lavanya, et al. (2020). Analytical Method Validation: An Updated Review. International Journal of Research in Engineering, Science and Management, 3(10), 245-250. [Link]
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A. S. S. de Oliveira, et al. (2016). Preparative Separation and Structural Identification of Impurities of a New α2-Adrenoceptor Agonist Using Stacking Injection in HPLC and LC-SPE-NMR. Journal of the Brazilian Chemical Society, 27(9), 1695-1702. [Link]
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More, S. S., Kadam, S. P., & Redasani, V. K. (2025). A Review on Analytical Method Development And Validation. International Journal of Pharmaceutical Research. [Link]
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M. K. Alam, et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Molecules, 26(16), 4845. [Link]
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A. J. K. et al. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry, 63(1), 895-905. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2,5-dimethoxybenzonitrile
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling specialized compounds like 4-Chloro-2,5-dimethoxybenzonitrile necessitates a rigorous understanding of not only its application but also its end-of-life protocol. This guide provides a comprehensive, step-by-step methodology for the safe disposal of this compound, grounded in established safety protocols and regulatory principles. Adherence to these procedures is critical to mitigate risks to personnel and prevent environmental contamination.
Hazard Assessment and Risk Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for 4-Chloro-2,5-dimethoxybenzonitrile is not extensively published, a reliable risk assessment can be constructed by analyzing its structural motifs: a halogenated aromatic ring and a nitrile group. Data from analogous compounds provide a strong basis for establishing precautionary measures. The nitrile functional group, in particular, warrants significant caution, as many organic nitriles can be metabolized to cyanide, posing a risk of systemic toxicity[1].
The primary hazards are summarized below, synthesized from data on structurally similar chemicals.
| Hazard Classification | Description | Rationale and Precautionary Measures |
| Acute Toxicity (Oral, Dermal) | Expected to be harmful or toxic if swallowed or absorbed through the skin. Analogous compounds like 2,5-dimethoxybenzonitrile are classified as toxic if swallowed[2], and related chlorinated aromatics can be harmful or fatal in contact with skin[3]. | Causality: The bioavailability of the molecule allows it to interfere with critical biological pathways. The nitrile group is a key toxicophore. Precautions: Do not eat, drink, or smoke when using this product[2]. Avoid all skin contact. Use proper glove removal technique to prevent cross-contamination[4]. |
| Skin and Eye Irritation | Expected to cause skin and serious eye irritation[3][5]. | Causality: The chemical's reactivity can lead to localized inflammation and tissue damage upon contact. Precautions: Wear protective gloves, clothing, and eye/face protection. Ensure an eyewash station and safety shower are immediately accessible[3]. |
| Respiratory Irritation | Dust or vapors may cause respiratory tract irritation[5]. | Causality: Inhalation can lead to irritation of the mucosal membranes in the respiratory system. Precautions: All handling must occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure[6]. |
| Aquatic Toxicity | Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects. | Causality: The compound's low solubility and persistence can lead to bioaccumulation in aquatic ecosystems. Precautions: Avoid release to the environment under any circumstances. Prevent entry into drains or waterways[6]. |
| Hazardous Combustion Products | Thermal decomposition can generate highly toxic gases. | Causality: In a fire, the molecule will break down, releasing nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[3][7]. Precautions: Use appropriate extinguishing media like dry chemical or carbon dioxide. Firefighters must wear self-contained breathing apparatus[5]. |
Immediate Safety & Personal Protective Equipment (PPE)
A proactive safety posture is non-negotiable. The following engineering controls and PPE are mandatory for any procedure involving the handling or disposal of 4-Chloro-2,5-dimethoxybenzonitrile.
-
Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to contain dust and potential vapors.
-
Eye and Face Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].
-
Skin Protection :
-
Gloves : Wear chemically resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before use and disposed of after contamination in accordance with good laboratory practices[4].
-
Lab Coat : A flame-resistant lab coat must be worn and kept fully fastened.
-
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required[8]. All respirator use must comply with OSHA standard §1926.103[9].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Chloro-2,5-dimethoxybenzonitrile is that it must be managed as hazardous waste. On-site chemical neutralization is not recommended without specific, validated procedures and should not be attempted by untrained personnel.
Phase 1: Waste Segregation & Containerization
The integrity of the waste stream begins with proper segregation. This is a critical step to prevent unintended chemical reactions and ensure compliance with hazardous waste regulations.
-
Select the Correct Waste Container :
-
Obtain a dedicated, leak-proof hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
The container must be chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) is a suitable choice.
-
Ensure the container has a secure, vapor-tight lid.
-
-
Segregate the Waste :
-
This container should be designated exclusively for 4-Chloro-2,5-dimethoxybenzonitrile and related halogenated organic waste.
-
DO NOT mix this waste with other streams such as aqueous waste, non-halogenated solvents, or oxidizers[3]. Mixing incompatible waste streams is a significant safety hazard.
-
-
Transfer the Waste :
-
Carefully transfer the waste material (solid powder or solutions) into the designated container inside a fume hood.
-
Avoid creating dust during the transfer of solid materials[4].
-
If transferring a solution, use a funnel to prevent spillage.
-
Securely close the container lid immediately after the transfer.
-
Phase 2: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Attach a Hazardous Waste Tag : Affix the official hazardous waste tag provided by your EHS office to the container.
-
Complete the Tag Information :
-
Clearly write the words "Hazardous Waste "[6].
-
List the full chemical name: "4-Chloro-2,5-dimethoxybenzonitrile ".
-
Indicate all components and their approximate percentages if it is a mixed waste (e.g., "4-Chloro-2,5-dimethoxybenzonitrile (~5g) in Acetonitrile (100mL)"). According to the EPA, mixtures that have not been tested as a whole are assumed to present the same hazards as their hazardous components[10].
-
Specify the hazard characteristics: Toxic, Irritant, Environmental Hazard .
-
Fill in the accumulation start date and the principal investigator's name and contact information.
-
Phase 3: Temporary Storage
Proper storage while awaiting pickup is crucial to maintain a safe laboratory environment.
-
Designated Storage Area : Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area[6].
-
Segregation : Keep the container segregated from incompatible materials, particularly strong oxidizing agents[3].
-
Accumulation Limits : Be aware of your laboratory's hazardous waste accumulation time and volume limits as defined by EPA and your institutional policies.
Phase 4: Arranging for Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS : Schedule a waste pickup with your institution's EHS department. Provide them with all necessary information from the hazardous waste tag.
-
Documentation : Maintain a copy of the waste disposal manifest for your laboratory records, as this documents the "cradle-to-grave" management of the hazardous material.
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately alert all personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Don Appropriate PPE : Before attempting any cleanup, don the full PPE detailed in Section 2, including respiratory protection if necessary.
-
Contain the Spill :
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[6].
-
For solid spills, gently cover with an absorbent to prevent dust from becoming airborne. DO NOT use water to clean up the spill.
-
-
Collect the Waste :
-
Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container[4].
-
Use non-sparking tools for this process.
-
-
Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), working from the outside in. Place the contaminated cleaning materials into the same hazardous waste container.
-
Dispose and Report : Seal, label, and dispose of the container as described in Section 3. Report the spill to your laboratory supervisor and EHS office immediately.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the proper disposal of 4-Chloro-2,5-dimethoxybenzonitrile.
Caption: Disposal workflow for 4-Chloro-2,5-dimethoxybenzonitrile.
References
- MSDS of 4-Chloro-N-methoxybenzamide. (2025).
- SAFETY DATA SHEET for 1-chloro-2,4-dinitrobenzene. (2024). Sigma-Aldrich.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).
- Navigating the Safe Disposal of 4-Chloro-2,2'-bipyridine: A Comprehensive Guide. Benchchem.
- SAFETY DATA SHEET for 4-Chlorobenzonitrile. Fisher Scientific.
- 2,5-Dimethoxybenzonitrile Product Inform
- Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Cole-Parmer.
- SAFETY DATA SHEET for 4-hydroxybenzonitrile. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET for 2-Chloro-1,4-dimethoxybenzene. (2025).
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
- Guidance For Hazard Determination.
- 1926.55 - Gases, vapors, fumes, dusts, and mists.
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk (ESSR).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
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Navigating the Synthesis Frontier: A Practical Guide to Handling 4-Chloro-2,5-dimethoxybenzonitrile
For the discerning researcher engaged in the intricate pathways of drug development and novel compound synthesis, the introduction of a new reagent into the workflow demands a meticulous and informed approach to safety. 4-Chloro-2,5-dimethoxybenzonitrile, a substituted benzonitrile, presents a unique set of handling considerations that, when properly addressed, ensure both the integrity of your research and the safety of your laboratory personnel. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe and effective use of this compound, grounded in established chemical safety principles.
Hazard Profile: Understanding the "Why" Behind the Precautions
While a specific, comprehensive toxicological profile for 4-Chloro-2,5-dimethoxybenzonitrile is not extensively documented in readily available literature, we can infer its potential hazards by examining structurally analogous compounds. Substituted benzonitriles and chlorinated aromatic compounds often exhibit varying degrees of toxicity. Safety data sheets for similar chemicals consistently highlight several key risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4][5]
The nitrile functional group (-C≡N) can, in some instances, be metabolized to release cyanide, although the stability of aromatic nitriles makes this less likely under typical laboratory conditions compared to other nitrile compounds. However, the chlorinated and dimethoxy-substituted benzene ring also contributes to the compound's reactivity and potential biological effects. Therefore, a cautious approach that mitigates all potential routes of exposure is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical component of a robust safety protocol. Given the hazards associated with analogous compounds, the following PPE is mandatory when handling 4-Chloro-2,5-dimethoxybenzonitrile.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile offers excellent resistance to a wide range of chemicals, including many solvents in which this compound may be dissolved.[6][7][8][9][10] They are also more puncture-resistant than latex gloves.[7] Always double-glove when handling the pure compound or concentrated solutions. |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[11] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes, such as during transfers of large quantities or when working with heated solutions. |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary means of controlling inhalation exposure. If work must be performed outside a hood where dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be considered after a formal risk assessment. |
Diagram: PPE Selection Logic
Caption: Logical flow from hazard identification to PPE selection.
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the risk of exposure and ensures reproducible experimental conditions.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][12]
-
The storage container should be clearly labeled with the chemical name, date received, and any relevant hazard warnings.
Step 2: Preparation and Handling
-
All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Before use, ensure that an eyewash station and safety shower are readily accessible.[12][13]
-
Use tools such as spatulas and weighing paper that are dedicated to this compound or thoroughly cleaned after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Diagram: Safe Handling Workflow
Caption: Step-by-step workflow for handling 4-Chloro-2,5-dimethoxybenzonitrile.
Emergency Procedures: Preparedness is Key
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13]
-
Remove contaminated clothing while continuing to flush.
-
Seek medical attention.[13]
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13]
-
Remove contact lenses if present and easy to do.
Inhalation:
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[14]
Disposal Plan: Responsible Stewardship
All waste containing 4-Chloro-2,5-dimethoxybenzonitrile, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][2][3][13]
By integrating these detailed procedures into your laboratory's standard operating protocols, you foster a culture of safety and scientific excellence. The responsible handling of every chemical, including 4-Chloro-2,5-dimethoxybenzonitrile, is a testament to the precision and care that defines impactful research.
References
-
Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved January 21, 2026, from [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Unigloves. Retrieved January 21, 2026, from [Link]
-
Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved January 21, 2026, from [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved January 21, 2026, from [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Thomasnet. Retrieved January 21, 2026, from [Link]
-
Material Safety Data Sheet for 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. (n.d.). Cole-Parmer. Retrieved January 21, 2026, from [Link]
-
4-Chloro-2,5-dimethoxybenzaldehyde. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - CDC. Retrieved January 21, 2026, from [Link]
-
Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC. Retrieved January 21, 2026, from [Link]
-
Chemical Hazards. (2025-2026). EHSO Manual. Retrieved January 21, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
